molecular formula C2H3BrMg B159207 Vinylmagnesium bromide CAS No. 1826-67-1

Vinylmagnesium bromide

Cat. No.: B159207
CAS No.: 1826-67-1
M. Wt: 131.25 g/mol
InChI Key: RMGJCSHZTFKPNO-UHFFFAOYSA-M
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Description

Vinylmagnesium bromide is an organometallic Grignard reagent essential for constructing carbon-carbon bonds in organic synthesis. Its primary value in research lies in its ability to introduce a vinyl group, a versatile functional handle for further chemical transformation, into molecular frameworks. This reagent is extensively applied in the synthesis of pharmaceutical intermediates, where it is used to build complex molecules for active pharmaceutical ingredient (API) development . One significant synthetic application is the direct conversion of aldehydes and ketones to allylic halides through a sequenced vinyl addition followed by a metal-halo-[3,3]-rearrangement when treated with reagents like NbCl5 or NbBr5 . This provides a streamlined route to these privileged structures, which are highly valuable electrophiles in synthesis. Furthermore, this compound is employed in innovative routes for constructing heterocyclic systems; for instance, its reaction with 2-substituted nitroarenes serves as a foundational approach to synthesizing 7-substituted indoles . It also sees use in other transformations, such as the conjugate addition to chromones for the synthesis of 2-vinylchroman-4-ones and in the stereoselective synthesis of various complex alcohol intermediates . These diverse applications underscore its critical role in advancing synthetic methodology across medicinal chemistry and materials science. This product is intended for research purposes in a laboratory setting and is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

magnesium;ethene;bromide
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InChI

InChI=1S/C2H3.BrH.Mg/c1-2;;/h1H,2H2;1H;/q-1;;+2/p-1
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InChI Key

RMGJCSHZTFKPNO-UHFFFAOYSA-M
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Description Data deposited in or computed by PubChem

Canonical SMILES

C=[CH-].[Mg+2].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C2H3BrMg
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DSSTOX Substance ID

DTXSID40883758
Record name Magnesium, bromoethenyl-
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Molecular Weight

131.25 g/mol
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Physical Description

12-17% tetrahydrofuran solution: Brown liquid with an ether-like odor; [Alfa Aesar MSDS]
Record name Vinylmagnesium bromide
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CAS No.

1826-67-1
Record name Magnesium, bromoethenyl-
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Record name Bromovinylmagnesium
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Foundational & Exploratory

The Genesis of a Cornerstone Reagent: A Technical History of Vinylmagnesium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A foundational organometallic compound, vinylmagnesium bromide, has served as a cornerstone in synthetic chemistry for decades, enabling the formation of complex molecular architectures across the pharmaceutical and materials science landscapes. This in-depth technical guide explores the historical discovery of this pivotal Grignard reagent, presenting its evolution from initial synthesis to modern applications. Tailored for researchers, scientists, and drug development professionals, this document provides a comprehensive overview, including detailed experimental protocols and quantitative data, to illuminate the significance and practical utility of this compound.

A New Frontier in Organometallic Chemistry: The Discovery of this compound

While the pioneering work of Victor Grignard in the early 1900s laid the groundwork for organomagnesium chemistry, the successful synthesis of this compound was a later development.[1][2] It was the French chemist H. Normant who first described the preparation of this vinyl Grignard reagent.[3] His initial findings were published in a 1954 paper in Comptes rendus de l'Académie des sciences, followed by a more detailed account in the Bulletin de la Société Chimique de France in 1957.

Normant's breakthrough was the use of tetrahydrofuran (B95107) (THF) as the solvent. Prior attempts to synthesize vinyl Grignard reagents in diethyl ether, the conventional solvent for Grignard reactions, were largely unsuccessful. The use of THF proved to be a critical innovation, facilitating the reaction between vinyl bromide and magnesium metal to produce the desired this compound in high yields. This discovery opened up a new class of nucleophilic vinylating agents for organic synthesis.

The Synthesis of this compound: From Discovery to Modern Protocols

Key Experimental Protocol: A Modern Adaptation of Normant's Synthesis

The following protocol details a standard laboratory-scale synthesis of this compound, reflecting the core principles established by Normant.

Objective: To synthesize a solution of this compound in tetrahydrofuran.

Materials:

Reagent/MaterialChemical FormulaMolar Mass ( g/mol )QuantityMoles
Magnesium TurningsMg24.3136 g1.5
Vinyl BromideC₂H₃Br106.95118 g1.1
Tetrahydrofuran (THF), anhydrousC₄H₈O72.11350 mL-
1,2-Dibromoethane (B42909) (initiator)C₂H₄Br₂187.864 mL-

Procedure:

  • Activation of Magnesium: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, place the magnesium turnings. Cover the magnesium with 100 mL of anhydrous THF.

  • Initiation: Add 4 mL of 1,2-dibromoethane to the stirred suspension. A gentle warming of the flask may be necessary to initiate the reaction, which is indicated by the evolution of gas and a slight increase in temperature.

  • Addition of Vinyl Bromide: Once the initial exothermic reaction subsides, cool the flask to 35°C. Prepare a solution of vinyl bromide in 250 mL of anhydrous THF and add it dropwise to the reaction mixture over a period of 2.5 hours, maintaining the temperature between 35°C and 40°C.

  • Completion of Reaction: After the addition is complete, continue stirring and heating the mixture at 40°C for an additional hour to ensure complete reaction.

  • Standardization and Storage: The resulting dark-grey solution of this compound can be standardized by titration and should be stored under an inert atmosphere (e.g., nitrogen or argon). The yield is typically high, often exceeding 90%.[1]

Safety Precautions: this compound is highly reactive and moisture-sensitive. All manipulations should be carried out under anhydrous conditions and an inert atmosphere. Vinyl bromide is a volatile and toxic liquid. Appropriate personal protective equipment, including gloves and safety glasses, should be worn, and the procedure should be performed in a well-ventilated fume hood.

The Underlying Chemistry: Reaction Mechanism and Logical Flow

The synthesis of this compound follows the general mechanism of Grignard reagent formation. The reaction occurs on the surface of the magnesium metal.

Synthesis_Workflow cluster_reactants Reactants cluster_solvent Solvent cluster_product Product VinylBromide Vinyl Bromide (CH₂=CHBr) Reaction Reaction at Mg Surface VinylBromide->Reaction Magnesium Magnesium (Mg) Magnesium->Reaction THF Tetrahydrofuran (THF) THF->Reaction Solvation & Stabilization VMB This compound (CH₂=CHMgBr) Reaction->VMB

Fig. 1: Synthetic workflow for this compound.

The reaction is initiated by the oxidative insertion of magnesium into the carbon-bromine bond of vinyl bromide. Tetrahydrofuran plays a crucial role not only as a solvent but also by coordinating to the magnesium center, stabilizing the resulting Grignard reagent.

Quantitative Analysis of the Synthesis

The synthesis of this compound is a highly efficient process, a key factor in its widespread adoption in organic synthesis.

ParameterValueReference
Typical Yield > 90%[1]
Reaction Temperature 35-40 °C[1]
Solvent Tetrahydrofuran (THF)[3]

Conclusion: An Enduring Legacy in Synthesis

The discovery of this compound by H. Normant marked a significant advancement in the field of organometallic chemistry. The development of a reliable method for its synthesis in tetrahydrofuran provided chemists with a powerful tool for the introduction of vinyl groups into organic molecules. This capability has had a profound impact on the synthesis of a vast array of compounds, from pharmaceuticals to advanced materials. The enduring legacy of this discovery is evident in the continued and widespread use of this compound as a fundamental building block in modern organic synthesis.

References

An In-depth Technical Guide to the Synthesis Mechanism of Vinylmagnesium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of vinylmagnesium bromide, a critical Grignard reagent in organic chemistry. The document details the reaction mechanism, presents quantitative data from established experimental protocols, and offers visualizations of the synthetic pathway and experimental workflow.

Core Synthesis Mechanism: A Single Electron Transfer Pathway

The formation of this compound from vinyl bromide and magnesium metal is understood to proceed primarily through a single electron transfer (SET) mechanism.[1][2] This process occurs on the surface of the magnesium metal and involves radical intermediates.[2] Unlike the more straightforward concerted insertion mechanism sometimes proposed for alkyl halides, the involvement of an sp²-hybridized carbon in vinyl halides favors the SET pathway.

The reaction can be broken down into the following key steps:

  • Initiation: The process begins with the transfer of a single electron from the magnesium metal surface to the vinyl bromide molecule. This electron transfer is a crucial initiation step.

  • Formation of a Radical Anion: The addition of an electron to vinyl bromide results in the formation of a short-lived radical anion intermediate.

  • Dissociation: This radical anion rapidly dissociates, cleaving the carbon-bromine bond to yield a vinyl radical and a bromide anion.

  • Adsorption and Further Reaction: The highly reactive vinyl radical is adsorbed onto the magnesium surface. A second single electron transfer from the magnesium to the vinyl radical then occurs, forming a vinyl carbanion.

  • Final Product Formation: The newly formed vinyl carbanion combines with the magnesium cation (Mg²⁺) and the previously formed bromide anion to yield the final product, this compound.

Tetrahydrofuran (THF) is a commonly used solvent for this reaction as it is less reactive than many alkyl halides and effectively solvates and stabilizes the resulting Grignard reagent.[1]

Visualizing the Synthesis Pathway

The following diagram illustrates the single electron transfer mechanism for the synthesis of this compound.

G Mechanism of this compound Synthesis start Vinyl Bromide (CH₂=CHBr) + Mg⁰ set1 Single Electron Transfer (SET) from Mg⁰ start->set1 radical_anion [CH₂=CHBr]⁻• (Radical Anion) set1->radical_anion dissociation Dissociation radical_anion->dissociation vinyl_radical CH₂=CH• (Vinyl Radical) + Br⁻ dissociation->vinyl_radical adsorption Adsorption onto Mg surface vinyl_radical->adsorption set2 Second Single Electron Transfer (SET) from Mg⁰ adsorption->set2 vinyl_anion [CH₂=CH]⁻ (Vinyl Anion) set2->vinyl_anion product This compound (CH₂=CHMgBr) vinyl_anion->product

Caption: A diagram illustrating the single electron transfer (SET) mechanism for the formation of this compound.

Experimental Protocols for Synthesis

The synthesis of this compound is a standard laboratory procedure. Below are detailed methodologies from reputable sources, providing a framework for its preparation.

General Experimental Workflow

The following diagram outlines a typical workflow for the laboratory synthesis and subsequent use of this compound.

G Experimental Workflow for this compound Synthesis setup Reaction Setup: - Dry glassware - Inert atmosphere (N₂ or Ar) - Magnesium turnings in THF initiation Initiation: - Add a small amount of vinyl bromide - Gentle heating or initiator (e.g., I₂, 1,2-dibromoethane) setup->initiation addition Slow addition of remaining vinyl bromide in THF initiation->addition reflux Maintain reaction temperature (e.g., gentle reflux) addition->reflux completion Reaction monitoring (e.g., disappearance of Mg) reflux->completion filtration Filtration to remove excess magnesium completion->filtration standardization Titration to determine concentration filtration->standardization reaction Use in subsequent reaction (e.g., with an electrophile) standardization->reaction

Caption: A flowchart depicting a standard experimental workflow for the synthesis and utilization of this compound.

Detailed Experimental Methodologies

The following protocols are adapted from established synthetic procedures.

Protocol 1: General Laboratory Synthesis

This procedure is a common method for preparing this compound in a laboratory setting.[3][4]

  • Apparatus: A three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel is assembled and dried thoroughly. The system is maintained under an inert atmosphere (e.g., dry nitrogen).

  • Reagents:

    • Magnesium turnings: 1.2 gram-atoms

    • Vinyl bromide: 1.3 moles

    • Tetrahydrofuran (THF), anhydrous: ~500 mL

  • Procedure:

    • Place the magnesium turnings in the flask and cover them with a portion of the anhydrous THF.

    • Begin stirring and add a small amount of vinyl bromide to initiate the reaction. Initiation may be indicated by a gentle reflux or the disappearance of the shiny magnesium surface. If the reaction does not start, a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) can be used as an initiator.

    • Once the reaction has started, add the remaining vinyl bromide, dissolved in THF, dropwise from the addition funnel at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture and reflux for an additional 30 minutes to ensure the reaction goes to completion.

    • The resulting solution of this compound is typically used directly for subsequent reactions.

Protocol 2: Synthesis with Controlled Temperature

This protocol emphasizes temperature control to ensure a smooth reaction.[5]

  • Apparatus: A reaction vessel equipped with a stirrer, thermometer, and addition funnel.

  • Reagents:

    • Magnesium turnings (well-dried): 1.5 mol (36 g)

    • 1,2-dibromoethane: 4 mL

    • Vinyl bromide: 1.1 mol (118 g)

    • Tetrahydrofuran (THF), dry: 350 mL total

  • Procedure:

    • Cover the magnesium turnings with 100 mL of dry THF.

    • Add the 1,2-dibromoethane with stirring to activate the magnesium.

    • After the initial exothermic reaction subsides, cool the mixture to 35°C.

    • Add a mixture of the vinyl bromide and 250 mL of THF dropwise over 2.5 hours, maintaining the reaction temperature between 35 and 40°C.

    • After the addition is complete, continue stirring and heating at 40°C for another hour.

    • The resulting solution contains approximately 1.0 M this compound.

Quantitative Data Summary

The following tables summarize the quantitative data from the described experimental protocols.

Table 1: Reactant and Solvent Quantities

ParameterProtocol 1Protocol 2
Magnesium (g-atoms/mol)1.21.5
Magnesium (g)~29.236
Vinyl Bromide (mol)1.31.1
Vinyl Bromide (g)~139118
THF (mL)~500350

Table 2: Reaction Conditions and Yield

ParameterProtocol 1Protocol 2
Initiator (optional)I₂, 1,2-dibromoethane1,2-dibromoethane
Reaction TemperatureGentle Reflux35-40°C
Addition TimeNot specified2.5 hours
Post-addition Reaction Time30 minutes1 hour
Reported Yield>90% (in solution)>90% (in solution)

Note: The yields are typically determined by titration of the resulting Grignard solution, as the product is generally used in situ.

Conclusion

The synthesis of this compound is a fundamental and widely utilized transformation in organic synthesis. A thorough understanding of its single electron transfer mechanism, coupled with carefully executed experimental protocols, is essential for its successful preparation and application in the development of novel chemical entities. The data and methodologies presented in this guide offer a comprehensive resource for researchers and professionals in the field.

References

The Genesis of a Nucleophile: An In-depth Technical Guide to the Theoretical Principles of Grignard Reagent Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grignard reagent, an organomagnesium halide (R-Mg-X), is a cornerstone of synthetic organic chemistry, renowned for its potent nucleophilicity and its ability to forge new carbon-carbon bonds. The formation of this indispensable tool, a seemingly straightforward reaction between an organic halide and magnesium metal, is governed by a complex interplay of mechanistic pathways, surface chemistry, and solvent effects. A thorough understanding of these theoretical underpinnings is paramount for optimizing reaction conditions, maximizing yields, and ensuring the safe and reproducible synthesis of these versatile reagents. This technical guide delves into the core principles of Grignard reagent formation, providing a detailed exploration of the prevailing mechanistic theories, the critical role of the solvent and magnesium surface, and practical experimental considerations.

I. The Mechanistic Dichotomy: Single Electron Transfer vs. Concerted Pathways

The prevailing mechanism for Grignard reagent formation involves a single electron transfer (SET) from the surface of the magnesium metal to the organic halide.[1][2][3] This initial step generates a radical anion, which subsequently fragments to form an alkyl or aryl radical and a halide ion. These highly reactive radical intermediates are central to the formation of the organomagnesium species.

However, the exact sequence of events following the initial SET remains a subject of discussion, with evidence supporting both radical and non-radical (concerted) pathways, particularly in the subsequent reactions of Grignard reagents.[4][5] Radical clock experiments, designed to trap short-lived radical intermediates, have provided crucial insights. For instance, in the context of Grignard additions to carbonyl compounds, the absence of rearranged products from certain radical clocks suggests that a concerted, two-electron transfer mechanism may be operative in some cases.[4][6]

The nature of the organic halide and the reaction conditions can influence the dominant pathway. Theoretical studies suggest that for the formation of the Grignard reagent itself, a radical pathway is prevalent, especially with smaller magnesium clusters.[7]

Key Mechanistic Steps (SET Pathway):
  • Single Electron Transfer (SET): An electron is transferred from the magnesium surface to the antibonding orbital of the carbon-halogen bond of the organic halide (R-X).

    • Mg(s) + R-X → Mg⁺•(s) + [R-X]⁻•

  • Dissociative Electron Transfer: The resulting radical anion [R-X]⁻• rapidly dissociates to form an organic radical (R•) and a halide anion (X⁻).

    • [R-X]⁻• → R• + X⁻

  • Radical Recombination: The organic radical then reacts with the magnesium surface, which now bears a positive charge and a single electron (Mg⁺•), to form the Grignard reagent.

    • R• + Mg⁺•(s) + X⁻ → R-Mg-X

Grignard_Formation_SET_Pathway Mg_s Mg(s) Mg_plus_radical Mg⁺•(s) RX R-X (Organic Halide) Radical_Anion [R-X]⁻• (Radical Anion) RX->Radical_Anion Single Electron Transfer (SET) R_radical R• (Organic Radical) Radical_Anion->R_radical X_anion X⁻ (Halide Anion) Radical_Anion->X_anion RMgX R-Mg-X (Grignard Reagent) R_radical->RMgX X_anion->RMgX Mg_plus_radical->RMgX

II. The Crucial Role of the Solvent

The choice of solvent is critical for the successful formation and stability of Grignard reagents. Ethereal solvents, such as diethyl ether (Et₂O) and tetrahydrofuran (B95107) (THF), are indispensable due to their ability to solvate and stabilize the organomagnesium species through coordination with the magnesium atom.[2][8] This solvation is crucial for preventing the aggregation and precipitation of the Grignard reagent and for maintaining its nucleophilic character.

The solvent's Lewis basicity plays a significant role in its effectiveness. The oxygen atoms of the ether donate lone pairs of electrons to the electron-deficient magnesium center, forming a coordination complex. This complex not only solubilizes the reagent but also influences its reactivity.

SolventBoiling Point (°C)Dielectric Constant (ε)Performance Characteristics
Diethyl Ether (Et₂O)34.64.3Traditional solvent, good for initiating reactions due to its low boiling point, but can be highly volatile.
Tetrahydrofuran (THF)667.5More polar than Et₂O, often leads to faster reaction rates and is better for forming Grignard reagents from less reactive chlorides.
2-Methyltetrahydrofuran (2-MeTHF)806.2A "greener" alternative to THF, with a higher boiling point and lower water miscibility. Often provides comparable or superior yields and can suppress Wurtz coupling side reactions.[9][10][11]
Cyclopentyl methyl ether (CPME)1064.7Another greener alternative with a higher boiling point and flash point, offering safety advantages.

Solvent_Stabilization Grignard {R-Mg-X} Solvent1 O R' R'' Grignard:e->Solvent1:f0 Coordination Solvent2 O R' R'' Grignard:e->Solvent2:f0 Coordination

III. The Magnesium Surface: A Heterogeneous Reaction Environment

The formation of a Grignard reagent is a heterogeneous reaction that occurs on the surface of the magnesium metal. The condition of this surface is a critical factor influencing the initiation and rate of the reaction. Magnesium is typically coated with a passivating layer of magnesium oxide (MgO), which acts as a barrier to the reaction with the organic halide.[12][13] Therefore, activation of the magnesium surface is almost always necessary to initiate the reaction.

Magnesium Activation Methods

Various physical and chemical methods are employed to disrupt the MgO layer and expose fresh, reactive magnesium.

Activation MethodPrincipleAdvantagesDisadvantages
Chemical
Iodine (I₂)Reacts with the magnesium surface to form magnesium iodide, disrupting the oxide layer.[12][14]Simple to implement; the disappearance of the iodine color indicates initiation.Can sometimes lead to side reactions.
1,2-DibromoethaneReacts with magnesium to produce ethylene (B1197577) gas and magnesium bromide, cleaning the surface.[13][14]Highly effective; the evolution of gas is a clear indicator of initiation.Introduces another halide into the reaction mixture.
Diisobutylaluminium hydride (DIBAH)Reduces the magnesium oxide layer and can also act as a drying agent.[15]Effective for a wide range of Grignard reagents.Requires careful handling.
Physical
Mechanical Stirring/CrushingPhysically breaks the oxide layer, exposing fresh metal.[14]Simple and avoids chemical contaminants.Can be difficult to implement on a large scale.
SonicationUses ultrasonic waves to cavitate the solvent, which cleans and activates the magnesium surface.[14]Effective and can often initiate difficult reactions.Requires specialized equipment.

Magnesium_Activation cluster_methods Activation Methods Chemical Chemical (I₂, 1,2-Dibromoethane) MgO_Layer MgO Passivating Layer on Magnesium Surface Chemical->MgO_Layer Physical Physical (Stirring, Sonication) Physical->MgO_Layer Reactive_Mg Reactive Magnesium Surface MgO_Layer->Reactive_Mg Disruption Grignard_Formation Grignard Reagent Formation Reactive_Mg->Grignard_Formation

IV. Experimental Protocols

Precise and careful execution of experimental procedures is vital for the successful synthesis of Grignard reagents. The following are generalized protocols for key experiments that are fundamental to understanding and performing Grignard reactions.

A. General Protocol for Grignard Reagent Synthesis

Objective: To prepare a Grignard reagent from an organic halide and magnesium turnings.

Materials:

  • Magnesium turnings

  • Organic halide (e.g., bromobenzene)

  • Anhydrous diethyl ether or THF

  • Iodine crystal (activator)

  • Round-bottom flask, reflux condenser, dropping funnel (all oven-dried)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Assemble the dry glassware under an inert atmosphere.

  • Place the magnesium turnings in the reaction flask.

  • Add a small crystal of iodine.

  • Add a small portion of the anhydrous solvent to cover the magnesium.

  • Dissolve the organic halide in the remaining anhydrous solvent in the dropping funnel.

  • Add a small amount of the organic halide solution to the magnesium suspension to initiate the reaction. Initiation is indicated by a color change (disappearance of iodine color), gentle bubbling, and an exothermic reaction.[12]

  • Once initiated, add the remaining organic halide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the reaction mixture (with gentle heating if necessary) until the magnesium is consumed.

B. Protocol for a Radical Clock Experiment

Objective: To investigate the involvement of radical intermediates in a Grignard reaction using a radical clock substrate.

Materials:

  • A suitable radical clock substrate (e.g., a 5-hexenyl halide)

  • Magnesium turnings

  • Anhydrous THF

  • Standard Grignard reaction setup

  • GC-MS for product analysis

Procedure:

  • Synthesize the Grignard reagent from the radical clock halide following the general protocol.

  • After the reaction is complete, quench the reaction mixture with a proton source (e.g., saturated aqueous ammonium (B1175870) chloride).

  • Extract the organic products with a suitable solvent.

  • Analyze the product mixture by GC-MS. The presence of cyclized products (e.g., cyclopentylmethyl derivatives from a 5-hexenyl radical) provides evidence for the formation of a radical intermediate.[16] The ratio of cyclized to uncyclized products can be used to estimate the rate of the radical trapping step.

Radical_Clock_Experiment Start Start with Radical Clock Substrate (e.g., 5-hexenyl halide) Grignard_Formation Form Grignard Reagent Start->Grignard_Formation Radical_Intermediate Radical Intermediate (5-hexenyl radical) Grignard_Formation->Radical_Intermediate Cyclization Intramolecular Cyclization Radical_Intermediate->Cyclization Trapping Reaction with Mg surface (Grignard Formation) Radical_Intermediate->Trapping Cyclized_Product Cyclized Product (cyclopentylmethyl-MgX) Cyclization->Cyclized_Product Uncyclized_Product Uncyclized Product (5-hexenyl-MgX) Trapping->Uncyclized_Product Analysis Quench and Analyze (GC-MS) Cyclized_Product->Analysis Uncyclized_Product->Analysis

V. Quantitative Data Summary

The efficiency of Grignard reagent formation is influenced by the choice of halide, solvent, and activation method. The following tables summarize typical quantitative data observed under optimized laboratory conditions.

Table 1: Influence of Halogen on Grignard Reagent Yield [17]

Alkyl HalideRelative ReactivityC-X Bond Energy (kJ/mol)Typical Yield Range (%)Notes
R-IVery High~22885-95%Most reactive, but starting materials can be more expensive and less stable.
R-BrHigh~28570-90%The most commonly used halides, offering a good balance of reactivity and stability.
R-ClModerate~34050-80%Less reactive, often requiring activation and longer reaction times.
R-FVery Low~452<10%Generally unreactive under standard conditions due to the strong C-F bond.

Table 2: Comparison of Solvents for the Formation of Phenylmagnesium Bromide [18]

SolventInitiatorReaction Time (h)Yield (%)
Diethyl EtherIodine194
THFIodine127
2-MeTHFIodine190
CPMEDIBAH245

Conclusion

The formation of Grignard reagents, while a fundamental transformation in organic synthesis, is a mechanistically nuanced process. The prevailing single electron transfer mechanism provides a robust framework for understanding the initial steps of the reaction, while the debate surrounding concerted pathways in subsequent reactions highlights the complexity of these organometallic species. The critical roles of ethereal solvents in stabilization and the magnesium surface in initiation underscore the importance of careful control over reaction parameters. By leveraging a deep understanding of these theoretical principles, researchers, scientists, and drug development professionals can effectively harness the synthetic power of Grignard reagents, paving the way for the efficient and reliable construction of complex molecular architectures.

References

The Electronic Structure of Vinylmagnesium Bromide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vinylmagnesium bromide (CH₂=CHMgBr), a prominent member of the Grignard reagent family, is a cornerstone in organic synthesis, enabling the formation of crucial carbon-carbon bonds. Its utility is fundamentally governed by its electronic structure, which dictates its reactivity as a potent nucleophile. This technical guide provides a comprehensive examination of the electronic structure of this compound, synthesizing available experimental and computational data. The document covers its molecular geometry, bonding characteristics, spectroscopic signatures, and the dynamic nature of its existence in solution. Detailed experimental protocols for its synthesis and characterization are provided, alongside visualizations of its structural and reactive properties to facilitate a deeper understanding for researchers in synthetic chemistry and drug development.

Introduction

Grignard reagents, organometallic compounds typically represented as R-Mg-X, are indispensable tools in synthetic organic chemistry.[1] Among these, this compound holds a significant position due to its ability to introduce a vinyl moiety, a valuable functional group in the synthesis of complex organic molecules, including active pharmaceutical ingredients.[2] The reactivity of this compound is a direct consequence of the highly polarized carbon-magnesium bond, which imparts a significant carbanionic character to the α-carbon of the vinyl group.[3] This guide aims to provide a detailed exposition of the electronic and molecular structure of this compound, offering insights into the fundamental principles that govern its chemical behavior.

Molecular Structure and Bonding

The definitive molecular structure of this compound in the solid state remains elusive due to the challenges in crystallizing this highly reactive and solvent-complexed species. However, a wealth of spectroscopic and computational data for vinyl bromide and related organometallic compounds allows for a detailed and accurate model of its structure.

Molecular Geometry

The geometry of the vinyl group is largely retained upon the formation of the Grignard reagent. The sp² hybridization of the carbon atoms dictates a planar arrangement of the vinyl fragment. In its common form in solution, this compound is coordinated with solvent molecules, typically tetrahydrofuran (B95107) (THF), which play a crucial role in stabilizing the reagent.[4]

Table 1: Experimental and Calculated Bond Lengths and Angles for Vinyl Bromide and Estimated Values for this compound

ParameterVinyl Bromide (Experimental)This compound (Estimated)
Bond Lengths (Å)
C=C1.332 ± 0.001~1.34
C-Br1.884 ± 0.001N/A
C-H (α)1.080 ± 0.001~1.08
C-H (β, cis)1.080 (assumed)~1.08
C-H (β, trans)1.088 ± 0.001~1.09
C-MgN/A~2.1-2.2
Mg-BrN/A~2.4-2.5
**Bond Angles (°) **
∠C=C-Br122.0 ± 0.1N/A
∠C=C-H (α)121.0 (calculated)~121
∠H-C-H (β)118.0 (calculated)~118

Note: Estimated values for this compound are based on typical bond lengths found in related vinyl-metal compounds and Grignard reagents. The actual values can vary depending on the solvent and aggregation state.

The Carbon-Magnesium Bond

The C-Mg bond is the focal point of this compound's reactivity. The significant difference in electronegativity between carbon (~2.55) and magnesium (1.31) results in a highly polar covalent bond. This polarization leads to a substantial partial negative charge (δ-) on the α-carbon and a partial positive charge (δ+) on the magnesium atom. This "carbanionic" character makes the α-carbon a potent nucleophile, readily attacking electrophilic centers.[3]

The Schlenk Equilibrium

In ethereal solvents like THF, Grignard reagents exist as a complex mixture of species in equilibrium, known as the Schlenk equilibrium.[1] For this compound, this equilibrium involves the monomeric species (CH₂=CHMgBr), the dimeric species, and the disproportionation products, divinylmagnesium ( (CH₂=CH)₂Mg ) and magnesium bromide (MgBr₂).[1] The position of this equilibrium is influenced by the solvent, concentration, and temperature.

Schlenk_Equilibrium 2 CH2=CHMgBr 2 CH2=CHMgBr Equilibrium 2 CH2=CHMgBr->Equilibrium (CH2=CH)2Mg + MgBr2 (CH2=CH)2Mg + MgBr2 Equilibrium->(CH2=CH)2Mg + MgBr2

Caption: The Schlenk equilibrium for this compound in solution.

Electronic Structure and Molecular Orbitals

A molecular orbital (MO) description provides a more nuanced picture of the bonding in this compound. The interaction between the vinyl group's π system and the orbitals of the magnesium atom is key to its electronic properties.

Molecular Orbital Diagram

MO_Diagram cluster_vinyl CH2=CH Fragment Orbitals cluster_mg Mg Atomic Orbitals cluster_vmgbr CH2=CHMgBr Molecular Orbitals pi_vinyl π (C=C) pi_vmgbr π (C=C) pi_vinyl->pi_vmgbr sigma_vinyl σ (C-C) sigma_star_cmg σ* (C-Mg) (LUMO) sigma_vinyl->sigma_star_cmg sigma_cmg σ (C-Mg) (HOMO) sigma_vinyl->sigma_cmg p_mg 3p s_mg 3s s_mg->sigma_star_cmg s_mg->sigma_cmg

Caption: A qualitative molecular orbital diagram for this compound.

Spectroscopic Characterization

Spectroscopic techniques are vital for the characterization and quality control of this compound solutions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for confirming the formation of the vinyl Grignard reagent and for estimating its concentration. The chemical shifts and coupling constants of the vinyl protons are significantly different from those of the starting vinyl bromide.

Table 2: ¹H NMR Data for this compound in THF

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
6.15ddJ(α,β-trans) = 23.3, J(α,β-cis) = 17.7
Hβ (cis to Mg)5.51ddJ(β-cis, α) = 17.7, J(gem) = 7.6
Hβ (trans to Mg)6.67ddJ(β-trans, α) = 23.3, J(gem) = 7.6
Data obtained from ChemicalBook.[5]
Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of the molecule. The C=C stretching frequency in this compound is expected to be slightly lower than in vinyl bromide due to the donation of electron density from the C-Mg bond into the π* orbital of the double bond.

Table 3: Key Vibrational Frequencies for Vinyl Bromide and Estimated Frequencies for this compound

Vibrational ModeVinyl Bromide (cm⁻¹)This compound (Estimated, cm⁻¹)
C=C Stretch1602~1580-1600
=C-H Stretch3027, 3087, 3112~3000-3100
C-Br Stretch612N/A
C-Mg StretchN/A~400-600

Experimental Protocols

Synthesis of this compound in THF[7][8]

This procedure describes a typical laboratory-scale synthesis of this compound.

Materials:

  • Magnesium turnings (36 g, 1.5 mol)

  • Anhydrous tetrahydrofuran (THF) (350 mL)

  • 1,2-Dibromoethane (B42909) (4 mL)

  • Vinyl bromide (118 g, 1.1 mol)

Procedure:

  • Dry all glassware thoroughly in an oven and assemble under an inert atmosphere (nitrogen or argon).

  • Place the magnesium turnings in a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel.

  • Add 100 mL of anhydrous THF to cover the magnesium.

  • Add the 1,2-dibromoethane to initiate the reaction (indicated by gas evolution and warming).

  • Once the initial reaction subsides, cool the flask to 35 °C.

  • Add a solution of vinyl bromide in 250 mL of anhydrous THF dropwise over 2.5 hours, maintaining the temperature between 35 and 40 °C.

  • After the addition is complete, continue stirring at 40 °C for an additional hour.

  • The resulting dark grey solution is approximately 1.0 M this compound.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_product Product Dry_Glassware Dry Glassware under Inert Atmosphere Add_Mg Add Mg Turnings to Flask Dry_Glassware->Add_Mg Add_THF_DBE Add THF and 1,2-Dibromoethane Add_Mg->Add_THF_DBE Initiate Initiate Reaction Add_THF_DBE->Initiate Add_Vinyl_Bromide Add Vinyl Bromide Solution Initiate->Add_Vinyl_Bromide Reflux Stir at 40°C Add_Vinyl_Bromide->Reflux Grignard_Solution ~1.0 M this compound in THF Reflux->Grignard_Solution

Caption: Workflow for the synthesis of this compound.

Characterization by Titration

The concentration of the prepared Grignard reagent should be determined by titration before use. A common method involves titration against a standard solution of a secondary alcohol (e.g., 2-butanol) in the presence of a colorimetric indicator such as 1,10-phenanthroline.[6]

Conclusion

The electronic structure of this compound is characterized by a highly polarized carbon-magnesium bond, which is the source of its potent nucleophilicity. While a definitive crystal structure remains to be determined, a combination of spectroscopic data and theoretical considerations provides a robust model of its molecular geometry and bonding. The presence of the Schlenk equilibrium in solution adds a layer of complexity to its behavior, highlighting the importance of the solvent in stabilizing the various species. A thorough understanding of these structural and electronic features is paramount for the effective and predictable application of this versatile reagent in the synthesis of pharmaceuticals and other complex organic molecules.

References

An In-depth Technical Guide to the Schlenk Equilibrium in Vinylmagnesium Bromide Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Schlenk Equilibrium: A Fundamental Concept

The Schlenk equilibrium describes the disproportionation of an organomagnesium halide (RMgX) in solution into its corresponding dialkylmagnesium compound (R₂Mg) and magnesium halide (MgX₂).[1] For vinylmagnesium bromide (CH₂=CHMgBr), the equilibrium can be represented as follows:

2 CH₂=CHMgBr ⇌ (CH₂=CH)₂Mg + MgBr₂

The position of this equilibrium is influenced by several factors, including the solvent, temperature, concentration, and the nature of the organic group.[1][2] In ethereal solvents like tetrahydrofuran (B95107) (THF), which are commonly used for Grignard reactions, all three magnesium species are solvated, further complicating the equilibrium with solvent coordination dynamics.[3]

Quantitative Analysis of the Schlenk Equilibrium

While classical methods like acid-base titration can determine the total concentration of the Grignard reagent, they cannot distinguish between the different species present in the Schlenk equilibrium.[4] Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are powerful tools for the quantitative analysis of these solutions.[5][6]

Quantitative NMR (qNMR) Spectroscopy

Quantitative ¹H NMR (qNMR) allows for the determination of the relative concentrations of this compound, divinylmagnesium, and the total vinyl concentration by integrating the distinct signals of the vinyl protons in each species.

Table 1: Representative ¹H NMR Chemical Shifts for Vinyl Magnesium Species in THF

SpeciesProtonsChemical Shift (δ, ppm)
CH₂=CHMgBrVinyl protons~5.8 - 6.5
(CH₂=CH)₂MgVinyl protons~5.7 - 6.4

Note: The exact chemical shifts can vary depending on the concentration, temperature, and specific solvent batch. It is crucial to acquire a reference spectrum for divinylmagnesium, which can be prepared by precipitating MgBr₂ from the equilibrium mixture with dioxane.[1]

The equilibrium constant, K, can be calculated using the concentrations of the species determined by qNMR:

K = [ (CH₂=CH)₂Mg ] [ MgBr₂ ] / [ CH₂=CHMgBr ]²

Thermodynamic Parameters from Variable Temperature NMR

By performing qNMR experiments at different temperatures, the thermodynamic parameters of the Schlenk equilibrium—enthalpy (ΔH) and entropy (ΔS)—can be determined using the van 't Hoff equation. This provides a deeper understanding of the driving forces of the equilibrium. A study on cyclopentadienylmagnesium bromide provides a precedent for this methodology.[5][6]

Table 2: Thermodynamic Data for the Schlenk Equilibrium of Various Grignard Reagents

Grignard Reagent (RMgX)SolventΔH (kJ/mol)ΔS (J/mol·K)Reference
[3,5-D₂]PhMgBrTHF+13.3+56[7]
[3,5-D₂]PhMgBr2-MeTHF+10.6+21[7]
2,6-Me₂C₆H₃-MgBrTHF+8.0+56[7]
2-F₃C-C₆H₄-MgBrTHF0.0+22[7]
2-F₃C-C₆H₄-MgBr2-MeTHF+13.5+75[7]
(CpTIPS)MgBrEt₂O-11.5+60[5][6]

This table illustrates the range of thermodynamic values for different Grignard reagents and highlights the influence of the organic substituent and the solvent on the equilibrium.

Experimental Protocols

Synthesis of this compound in THF

A standard procedure for the preparation of this compound is essential for obtaining reproducible results.[8]

Materials:

  • Magnesium turnings

  • Vinyl bromide

  • Anhydrous tetrahydrofuran (THF)

  • Iodine crystal (for activation)

  • Schlenk flask and standard glassware for air-sensitive chemistry

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings and a crystal of iodine to a flame-dried Schlenk flask equipped with a reflux condenser and a magnetic stirrer.

  • Add a small amount of anhydrous THF to cover the magnesium.

  • Slowly add a solution of vinyl bromide in anhydrous THF to the stirred suspension. The reaction is exothermic and should be controlled by the rate of addition.

  • After the addition is complete, the reaction mixture is typically stirred at room temperature or gently refluxed to ensure complete reaction.

  • The resulting grey to brownish solution of this compound is then ready for analysis or use.

Quantitative ¹H NMR (qNMR) Protocol for Schlenk Equilibrium Analysis

Sample Preparation:

  • Under an inert atmosphere, withdraw a precise volume of the this compound solution.

  • Add a known amount of a suitable internal standard (e.g., 1,4-dioxane (B91453) or ferrocene) that has a singlet resonance in a clear region of the spectrum.

  • Dilute the mixture with anhydrous deuterated THF (THF-d₈) in a sealed NMR tube.

NMR Acquisition Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Pulse Sequence: A standard 90° pulse sequence.

  • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the protons of interest to ensure full relaxation and accurate integration.

  • Number of Scans (ns): Sufficient scans should be acquired to achieve a good signal-to-noise ratio for accurate integration, particularly for the less abundant species.

  • Temperature: Maintain a constant and accurately recorded temperature throughout the experiment.

Data Processing and Analysis:

  • Apply appropriate phasing and baseline correction to the acquired spectrum.

  • Integrate the signals corresponding to the vinyl protons of this compound, divinylmagnesium, and the internal standard.

  • Calculate the concentration of each species based on the integral values, the number of protons contributing to each signal, and the known concentration of the internal standard.

  • Calculate the Schlenk equilibrium constant (K) using the determined concentrations.

Visualizing the Schlenk Equilibrium and Experimental Workflow

The Schlenk Equilibrium Pathway

The following diagram illustrates the dynamic equilibrium between the monomeric and dimeric forms of the Grignard reagent, leading to the formation of the Schlenk products.

Schlenk_Equilibrium cluster_reactants Reactants 2RMgX 2 CH₂=CHMgBr R2Mg (CH₂=CH)₂Mg 2RMgX->R2Mg MgX2 MgBr₂ qNMR_Workflow cluster_preparation Sample Preparation cluster_acquisition NMR Data Acquisition cluster_analysis Data Analysis prep_start Start: Vinylmagnesium bromide solution in THF add_standard Add internal standard (e.g., dioxane) prep_start->add_standard dilute Dilute with THF-d₈ in a sealed NMR tube add_standard->dilute acquire Acquire ¹H NMR spectrum (controlled temperature) dilute->acquire process Process spectrum (phasing, baseline correction) acquire->process integrate Integrate vinyl and standard signals process->integrate calculate_conc Calculate concentrations of CH₂=CHMgBr, (CH₂=CH)₂Mg integrate->calculate_conc calculate_K Calculate Equilibrium Constant (K) calculate_conc->calculate_K end End: Quantitative Results calculate_K->end

References

An In-depth Technical Guide to Vinylmagnesium Bromide (CAS: 1826-67-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinylmagnesium bromide, with the CAS registry number 1826-67-1, is a highly reactive and versatile organometallic compound, widely recognized as a pivotal Grignard reagent in organic synthesis.[1] Its primary utility lies in the formation of carbon-carbon bonds, enabling the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on detailed experimental protocols and quantitative data for researchers in academia and the pharmaceutical industry.

Physicochemical Properties

This compound is typically supplied as a solution in an ethereal solvent, most commonly tetrahydrofuran (B95107) (THF), to ensure its stability.[1] The solution is generally colorless to pale yellow or brown.[1] Due to its high reactivity, it must be handled under an inert and anhydrous atmosphere to prevent decomposition by moisture and atmospheric oxygen.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 1826-67-1[1]
Molecular Formula C₂H₃BrMg[1]
Molecular Weight 131.26 g/mol [1]
Appearance Colorless to pale yellow or brown solution[1]
Solubility Soluble in ethers (e.g., THF, diethyl ether)[1]
Density (1.0 M in THF) ~0.981 g/mL at 25 °C[2]

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization of this compound and its reaction products.

Table 2: Spectroscopic Data for this compound

SpectroscopyDataReference
¹H NMR A spectrum is available, showing the characteristic vinyl protons.[3]
¹³C NMR Data is available for the vinyl carbons.
Infrared (IR) In-line FTIR can be used to monitor reactions.

Synthesis of this compound

The preparation of this compound is a standard Grignard reaction involving the reaction of vinyl bromide with magnesium metal in an anhydrous ether solvent.

Experimental Protocol: Preparation of this compound

This protocol is adapted from a procedure in Organic Syntheses.[4]

Materials:

  • Magnesium turnings (1.2 g atoms)

  • Vinyl bromide (1.3 moles)

  • Anhydrous tetrahydrofuran (THF)

  • Iodine crystal (as an initiator, optional)

  • A 2 L three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a drying tube.

Procedure:

  • Flame-dry the glassware and allow it to cool to room temperature under a stream of dry nitrogen.

  • Place the magnesium turnings in the flask.

  • Add enough anhydrous THF to just cover the magnesium.

  • Add a small crystal of iodine to initiate the reaction (the color will disappear as the reaction starts).

  • Prepare a solution of vinyl bromide in anhydrous THF in the dropping funnel.

  • Add a small portion of the vinyl bromide solution to the magnesium suspension. The reaction should begin spontaneously, as evidenced by gentle bubbling and a slight increase in temperature.

  • Once the reaction has initiated, add the remaining vinyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at room temperature for an additional hour to ensure the complete reaction of the magnesium.

  • The resulting greyish-black solution is the this compound Grignard reagent, ready for use.

Applications in Organic Synthesis

This compound is a potent nucleophile and a strong base, making it a valuable tool in a variety of organic transformations. Its primary application is the addition of a vinyl group to an electrophilic center, most commonly a carbonyl group.

Reaction with Aldehydes and Ketones to form Allylic Alcohols

The reaction of this compound with aldehydes and ketones is a fundamental method for the synthesis of allylic alcohols.

Experimental Protocol: Synthesis of 1-Phenyl-2-propen-1-ol from Benzaldehyde (B42025)

Materials:

  • This compound solution (1.0 M in THF)

  • Benzaldehyde

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • A flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

Procedure:

  • Under a nitrogen atmosphere, add a solution of benzaldehyde in anhydrous THF to the reaction flask.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add the this compound solution from the dropping funnel to the stirred solution of benzaldehyde.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Cool the reaction mixture back to 0 °C and quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford 1-phenyl-2-propen-1-ol.

Table 3: Representative Yields for the Reaction of this compound with Carbonyl Compounds

ElectrophileProductYield (%)Reference
Benzaldehyde1-Phenyl-2-propen-1-olHigh[4]
Cyclohexanone1-Vinylcyclohexan-1-olHigh
Acetone2-Methyl-3-buten-2-olHigh
Other Synthetic Applications

Beyond simple additions to carbonyls, this compound participates in a range of other important reactions:

  • Conjugate Addition: In the presence of a Lewis acid, it can be used for the synthesis of 2-vinylchroman-4-ones through conjugate addition to chromones.

  • Synthesis of Complex Molecules: It has been employed in the multi-step synthesis of various natural products and drug intermediates.

Visualizations

Reaction Mechanism of Grignard Addition to a Ketone

Grignard_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_intermediate Intermediate cluster_product Product (after workup) ketone R-C(=O)-R' ts [Six-membered ring transition state] ketone->ts Nucleophilic Attack grignard CH₂=CH-MgBr grignard->ts alkoxide R-C(O⁻MgBr⁺)(CH=CH₂)-R' ts->alkoxide alcohol R-C(OH)(CH=CH₂)-R' alkoxide->alcohol Aqueous Workup (H₃O⁺) Workflow start Start setup Set up flame-dried glassware under Nitrogen atmosphere start->setup add_aldehyde Add aldehyde/ketone in anhydrous THF setup->add_aldehyde cool_zero Cool to 0 °C add_aldehyde->cool_zero add_grignard Slowly add This compound cool_zero->add_grignard warm_rt Warm to Room Temperature and stir add_grignard->warm_rt quench Quench with saturated aqueous NH₄Cl warm_rt->quench extract Extract with Diethyl Ether quench->extract dry Dry organic layer (anhydrous MgSO₄) extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by Column Chromatography concentrate->purify product Allylic Alcohol purify->product

References

An In-depth Technical Guide to the Fundamental Properties of Vinylmagnesium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vinylmagnesium bromide (CH₂=CHMgBr), a prominent member of the Grignard reagent family, is a powerful and versatile tool in organic synthesis, particularly for the formation of carbon-carbon bonds.[1] Its utility is especially pronounced in the pharmaceutical and fine chemical industries for the construction of complex molecular architectures. This guide provides a comprehensive overview of the fundamental properties of this compound, including its physical and chemical characteristics, spectroscopic data, and detailed experimental protocols for its preparation and use. Furthermore, this document elucidates the key reaction mechanisms and experimental workflows through detailed visualizations to facilitate a deeper understanding and practical application of this important reagent.

Core Properties of this compound

This compound is an organomagnesium halide that is highly valued for its nucleophilic character at the vinyl carbon.[2] It is most commonly handled as a solution in an ethereal solvent, typically tetrahydrofuran (B95107) (THF), to ensure its stability and reactivity. The carbon-magnesium bond is highly polarized, rendering the vinyl carbon strongly nucleophilic and basic.

Physical Properties

Quantitative physical data for this compound, primarily as a 1M solution in THF, are summarized in the table below. It is important to note that the neat compound is not typically isolated due to its high reactivity and instability.

PropertyValueNotes
Molecular Formula C₂H₃BrMg[3][4]
Molecular Weight 131.26 g/mol [3]
Appearance Clear, colorless to light brown or pale yellow solution[1]
Density (1M in THF) ~0.981 g/mL at 25 °C
Melting Point (of 1M THF solution) -78 °C[4]
Boiling Point (of 1M THF solution) 48 °C[4]
Solubility Reacts vigorously with water; soluble in ethers.[1]
Spectroscopic Data

Spectroscopic analysis is crucial for the characterization and quality control of this compound solutions.

¹H NMR (in THF): The proton NMR spectrum of this compound exhibits a characteristic pattern for the vinyl group. The chemical shifts (δ) and coupling constants (J) are indicative of the electronic environment of the protons.[3]

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
Hα (CH=)6.148Doublet of DoubletsJ(A,B) = 7.60, J(A,C) = 17.70
Hβ (trans to MgBr)5.511Doublet of DoubletsJ(A,B) = 7.60, J(B,C) = 23.30
Hβ' (cis to MgBr)6.665Doublet of DoubletsJ(A,C) = 17.70, J(B,C) = 23.30

¹³C NMR (in THF): The carbon NMR spectrum provides insight into the carbon framework of the molecule.[4]

CarbonChemical Shift (δ, ppm)
C H=CH₂~138
CH=C H₂~125

The IR spectrum of this compound is characterized by specific absorption bands corresponding to the vibrations of its functional groups.

Functional GroupAbsorption Frequency (cm⁻¹)Intensity
C=C Stretch (vinyl)~1610 - 1590Medium
=C-H Stretch (vinyl)~3080 - 3010Medium
=C-H Bend (vinyl)~990 and ~910Strong

The Schlenk Equilibrium

In solution, Grignard reagents exist in a dynamic equilibrium known as the Schlenk equilibrium.[5] This equilibrium involves the disproportionation of the organomagnesium halide (RMgX) into the corresponding diorganomagnesium species (R₂Mg) and magnesium dihalide (MgX₂). For this compound, the equilibrium can be represented as:

2 CH₂=CHMgBr ⇌ (CH₂=CH)₂Mg + MgBr₂

The position of this equilibrium is influenced by factors such as the solvent, concentration, and temperature. In THF, the equilibrium generally favors the formation of the monomeric this compound, which is coordinated with solvent molecules.

Experimental Protocols

Strict anhydrous and anaerobic conditions are paramount for the successful preparation and use of this compound due to its high reactivity towards water and oxygen.[6]

Preparation of this compound

This protocol describes the laboratory-scale synthesis of a this compound solution in THF.[6]

Materials:

  • Magnesium turnings

  • Vinyl bromide

  • Anhydrous tetrahydrofuran (THF)

  • Iodine crystal (as an initiator)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Inert gas source (e.g., nitrogen or argon)

Procedure:

  • Apparatus Setup: Assemble the flame-dried three-necked flask with the reflux condenser, dropping funnel, and an inlet for the inert gas. Maintain a positive pressure of the inert gas throughout the experiment.

  • Magnesium Activation: Place the magnesium turnings in the flask and add a small crystal of iodine. Gently warm the flask until violet vapors of iodine are observed, then allow it to cool to room temperature under the inert atmosphere.

  • Initiation: Add enough anhydrous THF to cover the magnesium turnings. Add a small portion of a solution of vinyl bromide in anhydrous THF from the dropping funnel. The reaction is initiated when the color of the iodine fades and gentle bubbling is observed.

  • Addition: Once the reaction has started, add the remaining vinyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue stirring the mixture at room temperature for an additional hour to ensure all the magnesium has reacted. The resulting gray-to-brown solution is the this compound reagent.

Grignard Reaction with a Ketone (e.g., Cyclohexanone)

This protocol outlines a typical application of this compound in a Grignard reaction with a ketone to form a tertiary alcohol.

Materials:

Equipment:

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve cyclohexanone in anhydrous THF. Cool the solution to 0 °C using an ice bath.

  • Addition of Grignard Reagent: Slowly add the prepared this compound solution to the stirred cyclohexanone solution via a dropping funnel, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Quenching: Cool the reaction mixture back to 0 °C and slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution.

  • Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure to yield the crude tertiary alcohol product, which can be further purified by distillation or chromatography.

Reaction Mechanisms and Experimental Workflows

Signaling Pathways and Logical Relationships

The core of the Grignard reaction is the nucleophilic addition of the carbanionic vinyl group to the electrophilic carbonyl carbon.[2] The reaction is believed to proceed through a six-membered ring transition state, especially in ethereal solvents.

Grignard_Reaction_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_intermediate Intermediate cluster_product Product VMB This compound (CH₂=CHMgBr) TS Six-membered Ring Transition State VMB->TS Coordination Ketone Ketone (R₂C=O) Ketone->TS Coordination Alkoxide Magnesium Alkoxide Intermediate TS->Alkoxide Nucleophilic Addition Alcohol Tertiary Alcohol (after workup) Alkoxide->Alcohol Protonation (Aqueous Workup)

Caption: Mechanism of the Grignard reaction with a ketone.

Experimental Workflows

The following diagram illustrates a typical experimental workflow for the synthesis and subsequent reaction of this compound.

Experimental_Workflow cluster_preparation This compound Preparation cluster_reaction Grignard Reaction cluster_workup Work-up and Purification A Assemble and Flame-Dry Glassware B Activate Magnesium Turnings with Iodine A->B C Add Anhydrous THF and Initiate with Vinyl Bromide B->C D Dropwise Addition of Remaining Vinyl Bromide C->D E Stir to Complete Reaction D->E H Slowly Add this compound Solution E->H F Prepare Ketone Solution in Anhydrous THF G Cool Ketone Solution to 0 °C F->G G->H I Warm to Room Temperature and Stir H->I J Quench Reaction with Saturated NH₄Cl (aq) I->J K Extract with Diethyl Ether J->K L Wash Organic Layer with Brine K->L M Dry with Anhydrous MgSO₄ L->M N Filter and Concentrate M->N O Purify Product (Distillation/Chromatography) N->O

Caption: Experimental workflow for Grignard reagent synthesis and reaction.

Safety and Handling

This compound is a highly reactive and flammable substance that reacts violently with water.[7] It is crucial to handle it under an inert atmosphere (nitrogen or argon) in a well-ventilated fume hood. Personal protective equipment, including safety goggles, flame-retardant lab coat, and appropriate gloves, must be worn at all times. Care should be taken to avoid contact with protic solvents, acids, and oxidizing agents.

Applications in Drug Development and Research

The ability of this compound to introduce a vinyl group makes it an invaluable reagent in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and their intermediates. The vinyl moiety can serve as a versatile handle for further functionalization, such as in cross-coupling reactions, epoxidations, or olefin metathesis, enabling the construction of diverse molecular scaffolds. Its predictable reactivity and commercial availability in solution make it a reliable choice for both small-scale research and large-scale manufacturing processes in the pharmaceutical industry.

Conclusion

This compound remains a cornerstone of modern organic synthesis. Its fundamental properties, characterized by high nucleophilicity and predictable reactivity, make it an indispensable tool for the formation of carbon-carbon bonds. A thorough understanding of its physical and chemical properties, coupled with meticulous adherence to experimental protocols and safety precautions, is essential for its effective and safe utilization in research and development, particularly within the pharmaceutical and fine chemical sectors. The detailed information and visual guides provided herein are intended to support researchers and scientists in harnessing the full potential of this powerful Grignard reagent.

References

The Reactivity of Vinylmagnesium Bromide with Protic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vinylmagnesium bromide, a prominent Grignard reagent, is a potent vinyl carbanion equivalent extensively utilized in organic synthesis for the formation of carbon-carbon bonds. However, its high reactivity also renders it extremely sensitive to protic solvents. This technical guide provides a comprehensive overview of the reactivity of this compound with various protic solvents. The document elucidates the underlying reaction mechanisms, explores the factors governing reactivity, presents detailed experimental protocols for characterization, and offers insights into the practical implications for synthetic chemistry.

Introduction

Grignard reagents, with the general formula R-Mg-X, are among the most versatile organometallic compounds in a chemist's toolkit.[1] The polarized carbon-magnesium bond imparts significant carbanionic character to the organic moiety, making them powerful nucleophiles and strong bases.[2][3] this compound (CH₂=CHMgBr) is a widely used Grignard reagent that serves as a vinyl anion synthon, enabling the introduction of a vinyl group into a wide array of organic molecules.

A critical aspect of the chemistry of Grignard reagents is their incompatibility with protic solvents.[4][5][6] These solvents, which possess a hydrogen atom bonded to an electronegative atom (such as oxygen or nitrogen), can readily protonate the Grignard reagent, leading to its decomposition.[7] This acid-base reaction is typically rapid and highly exothermic. Understanding the nuances of this reactivity is paramount for the successful design and execution of synthetic routes involving this compound.

This guide will delve into the core principles of this compound's reactivity with protic solvents, providing a foundational understanding for researchers in organic synthesis and drug development.

The Fundamental Reaction: Protonolysis

The reaction between this compound and a protic solvent is a classic acid-base reaction, often referred to as protonolysis. The vinyl group, being the conjugate base of a very weak acid (ethene, pKa ≈ 44), is a powerful base.[8] It readily abstracts a proton from any solvent that is more acidic than ethene.

The general reaction can be depicted as follows:

CH₂=CHMgBr + H-A → CH₂=CH₂ + Mg(A)Br

Where H-A represents a generic protic solvent. The products of this reaction are ethene gas and the corresponding magnesium halide salt of the conjugate base of the protic solvent.[9] This reaction is essentially irreversible and leads to the consumption of the Grignard reagent, thereby reducing the yield of the desired product in a synthetic transformation.[10]

Factors Influencing Reactivity

The rate and vigor of the reaction between this compound and a protic solvent are primarily influenced by two key factors: the acidity of the protic solvent and steric hindrance.

Acidity of the Protic Solvent (pKa)

The acidity of the protic solvent, quantified by its pKa value, is the dominant factor determining the reactivity. The lower the pKa of the protic solvent, the more acidic it is, and the faster it will react with the Grignard reagent. The reaction is thermodynamically favorable if the protic solvent is a stronger acid than the conjugate acid of the Grignard reagent (ethene). Given the extremely high pKa of ethene, virtually all common protic solvents will react exothermically with this compound.

Steric Hindrance

Steric hindrance, both in the Grignard reagent and the protic solvent, can influence the rate of the protonolysis reaction. While this compound itself is not particularly sterically hindered, the steric bulk of the protic solvent can play a significant role. As the steric bulk around the acidic proton of the protic solvent increases, the rate of the reaction is expected to decrease due to greater difficulty in the approach of the vinyl carbanion to abstract the proton.[11] For instance, the reaction with a sterically hindered alcohol like tert-butanol (B103910) is expected to be slower than with methanol.[12]

Quantitative Data on Reactivity

While the qualitative principles of reactivity are well-established, precise, comparative kinetic data for the reaction of this compound with a wide range of protic solvents is not extensively documented in readily accessible literature. The reactions are generally considered to be extremely fast, often diffusion-controlled, making kinetic measurements challenging. However, we can construct a table summarizing the properties of common protic solvents and their expected relative reactivity with this compound based on the principles of acidity and steric hindrance.

Protic SolventFormulapKa (in water)Steric HindranceExpected Relative Reactivity
WaterH₂O15.7LowVery High
MethanolCH₃OH15.5LowVery High
EthanolCH₃CH₂OH15.9ModerateHigh
Isopropanol(CH₃)₂CHOH16.5MediumModerate to High
tert-Butanol(CH₃)₃COH18.0HighModerate
Acetic AcidCH₃COOH4.76LowExtremely High (Violent)
AmmoniaNH₃38LowLow (but reactive)
Diethylamine(CH₃CH₂)₂NH36MediumVery Low

Disclaimer: The "Expected Relative Reactivity" is a qualitative assessment based on chemical principles. Actual reaction rates can be influenced by various factors including solvent effects, temperature, and the specific form of the Grignard reagent in solution (e.g., monomer, dimer).

Experimental Protocols

To investigate the reactivity of this compound with protic solvents, several experimental protocols can be employed. All experiments involving Grignard reagents must be conducted under strictly anhydrous conditions, typically under an inert atmosphere of nitrogen or argon.

Protocol for Preparation of this compound

Materials:

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Heating mantle

  • Inert gas line (N₂ or Ar)

Procedure:

  • Assemble the flame-dried glassware (flask, condenser, dropping funnel) under a positive pressure of inert gas.

  • Place the magnesium turnings and a small crystal of iodine in the flask.

  • Gently heat the flask with a heat gun under a flow of inert gas to activate the magnesium (the violet iodine vapor will sublime).

  • Allow the flask to cool to room temperature.

  • Add anhydrous THF to the flask to cover the magnesium turnings.

  • Prepare a solution of vinyl bromide in anhydrous THF in the dropping funnel.

  • Add a small portion of the vinyl bromide solution to the magnesium suspension to initiate the reaction (indicated by bubbling and a gentle exotherm).

  • Once the reaction has initiated, add the remaining vinyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the reaction mixture at room temperature for an additional hour to ensure complete conversion. The resulting greyish solution is this compound.

Protocol for Qualitative Reactivity Assessment

Objective: To visually compare the reactivity of this compound with different protic solvents.

Procedure:

  • Prepare a solution of this compound in THF as described in Protocol 5.1.

  • In separate, dry test tubes under an inert atmosphere, place a small amount (e.g., 1 mL) of the this compound solution.

  • To each test tube, add a few drops of a different protic solvent (e.g., water, methanol, ethanol, tert-butanol) and observe the reaction.

  • Note the vigor of the reaction (e.g., gas evolution rate, temperature change) for each protic solvent.

Protocol for Quantitative Analysis via Gasometry

Objective: To quantify the amount of ethene gas evolved upon reaction with a protic solvent.

Equipment:

  • A gas-tight syringe or a gas burette connected to the reaction flask.

Procedure:

  • Set up the reaction as described in Protocol 5.1, but connect the reaction flask to a gas burette.

  • Inject a known, stoichiometric amount of the protic solvent into the this compound solution.

  • Measure the volume of ethene gas evolved over time.

  • The rate of gas evolution can be used to compare the reaction rates of different protic solvents.

Visualizations

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate key concepts related to the reactivity of this compound.

Reaction_Mechanism reagents This compound (CH₂=CH-MgBr) transition_state Transition State reagents->transition_state Proton Abstraction protic_solvent Protic Solvent (H-A) protic_solvent->transition_state products Ethene (CH₂=CH₂) + Mg(A)Br transition_state->products Formation of Products

Caption: General reaction mechanism of this compound with a protic solvent.

Schlenk_Equilibrium RMgX 2 R-Mg-X R2Mg R₂Mg RMgX->R2Mg MgX2 MgX₂ RMgX->MgX2

Caption: The Schlenk equilibrium for Grignard reagents in solution.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction with Protic Solvent cluster_analysis Analysis prep_start Start activate_mg Activate Mg prep_start->activate_mg add_vinyl_bromide Add Vinyl Bromide activate_mg->add_vinyl_bromide form_grignard Vinylmagnesium Bromide Formed add_vinyl_bromide->form_grignard cool_reaction Cool to 0°C form_grignard->cool_reaction add_protic_solvent Add Protic Solvent (Dropwise) cool_reaction->add_protic_solvent quench Reaction Quenched add_protic_solvent->quench analyze_products Analyze Products (e.g., GC-MS) quench->analyze_products quantify_gas Quantify Ethene (Gasometry) quench->quantify_gas

Caption: Experimental workflow for the reaction of this compound with a protic solvent.

Conclusion

The reaction of this compound with protic solvents is a fundamental aspect of its chemistry that every researcher and scientist in the field of organic synthesis must thoroughly understand. This acid-base reaction is rapid, exothermic, and leads to the consumption of the valuable Grignard reagent. The reactivity is primarily governed by the acidity of the protic solvent, with steric factors playing a secondary role. While precise comparative kinetic data remains sparse in the literature, the principles outlined in this guide provide a robust framework for predicting and controlling these reactions. By adhering to strict anhydrous techniques and carefully considering the choice of solvents and reagents, the synthetic utility of this compound can be fully harnessed, enabling the efficient construction of complex molecules for applications in drug development and beyond.

References

A Technical Guide to the Solubility of Vinylmagnesium Bromide in THF vs. Diethyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the solubility characteristics of vinylmagnesium bromide, a pivotal Grignard reagent in organic synthesis, within two commonly utilized ethereal solvents: tetrahydrofuran (B95107) (THF) and diethyl ether. The selection of an appropriate solvent is paramount in any reaction involving Grignard reagents, as it profoundly influences the reagent's solubility, stability, and subsequent reactivity. This document provides a comparative analysis, supported by available data, established chemical principles, and detailed experimental context.

Executive Summary

Tetrahydrofuran (THF) is demonstrably the superior solvent for this compound, facilitating the preparation of more concentrated and stable solutions compared to diethyl ether. While precise quantitative solubility limits are not extensively documented in comparative studies, empirical evidence from commercial availability and synthetic protocols indicates a significantly higher solubility in THF. This enhanced solubility is primarily attributed to THF's superior ability as a Lewis base to solvate the magnesium center, which disrupts the aggregation of the Grignard reagent and favors the more soluble monomeric species as dictated by the Schlenk equilibrium.

Comparative Solubility Data

Direct side-by-side quantitative solubility data for this compound in THF and diethyl ether is sparse in the literature. However, a clear qualitative and semi-quantitative picture emerges from commercially available solutions and established laboratory preparation methods.

SolventCommon Commercial Concentration(s)Observations & Inferences
Tetrahydrofuran (THF) 1.0 M, 2.0 M[1]Commercially available in higher concentrations, indicating greater solubility. Preparative literature describes stable ~1.0 M solutions.[2]
Diethyl Ether Typically prepared in situ; less common commercially.Generally considered to have lower solubility for most Grignard reagents compared to THF due to weaker solvating ability.[3]

The Role of the Solvent and the Schlenk Equilibrium

The solubility of a Grignard reagent (RMgX) in an ethereal solvent is not a simple dissolution process. It is governed by the complex Schlenk equilibrium , which describes the distribution of various organomagnesium species in solution.[4][5]

2 RMgX ⇌ MgX₂ + R₂Mg

The solvent's role is to coordinate with the electron-deficient magnesium atom. This solvation is critical for breaking up the dimeric or oligomeric aggregates of the Grignard reagent, which are less soluble, into more soluble monomeric forms.[3]

  • Tetrahydrofuran (THF): As a strong Lewis base, THF coordinates strongly with the magnesium center.[4][6] This effective solvation shifts the Schlenk equilibrium towards the monomeric RMgX species, leading to higher solubility. The bidentate nature of the oxygen atoms in the THF ring may also contribute to more stable solvated complexes.

  • Diethyl Ether: While a suitable solvent, diethyl ether is a weaker Lewis base than THF.[3] Consequently, it is less effective at breaking up the aggregated forms of the Grignard reagent, resulting in a higher proportion of less soluble dimeric and oligomeric species in solution and thus, lower overall solubility.

The following diagram illustrates the influence of the solvent on the Schlenk equilibrium for this compound.

Schlenk_Equilibrium Solvent Effect on this compound Aggregation cluster_ether In Diethyl Ether (Et2O) cluster_thf In Tetrahydrofuran (THF) dimer [VinylMgBr]2 (Dimer/Oligomer) Less Soluble monomer_ether VinylMgBr(OEt2)2 (Monomer) dimer->monomer_ether Equilibrium favors aggregated species products_ether Vinyl2Mg + MgBr2 (Schlenk Products) monomer_ether->products_ether monomer_thf VinylMgBr(THF)2 (Monomer) More Soluble products_thf Vinyl2Mg + MgBr2 (Schlenk Products) monomer_thf->products_thf Equilibrium strongly favors monomer

Caption: Schlenk equilibrium of this compound in different solvents.

Experimental Protocols

Preparation of ~1.0 M this compound in THF[3]

Objective: To prepare a solution of this compound in tetrahydrofuran with a concentration of approximately 1.0 M.

Materials:

  • Magnesium turnings, well-dried (1.5 mol, 36 g)

  • Anhydrous tetrahydrofuran (THF), ~410 mL total

  • 1,2-Dibromoethane (B42909) (4 mL) for activation

  • Vinyl bromide (1.1 mol, 118 g)

Methodology:

  • Apparatus Setup: A three-necked flask is equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel. The entire apparatus must be thoroughly dried and maintained under an inert atmosphere (e.g., nitrogen or argon).

  • Magnesium Activation: The magnesium turnings are placed in the flask and covered with 100 mL of dry THF. With stirring, 4 mL of 1,2-dibromoethane is added. The initiation of an exothermic reaction indicates the activation of the magnesium surface.

  • Grignard Formation: Once the initial exothermic reaction subsides, the THF solution is cooled to 35°C. A mixture of vinyl bromide (1.1 mol) and 250 mL of THF is added dropwise from the dropping funnel over approximately 2.5 hours. The temperature of the reaction mixture is carefully maintained between 35 and 40°C.

    • Note: Maintaining this temperature is crucial. At lower temperatures, salts may crystallize out, hindering the smooth formation of the reagent.[2] This observation directly points to the temperature-dependent solubility of the species in solution.

  • Completion and Dilution: After the addition is complete, the mixture is stirred and maintained at 40°C for an additional hour to ensure the reaction goes to completion.

  • Homogenization and Storage: The warm, dark-grey solution is then transferred under an inert atmosphere to a calibrated flask. The remaining magnesium is rinsed twice with 30 mL portions of dry THF, and these rinsings are added to the main solution. Finally, dry THF is added to bring the total volume to 500 mL (at 35-40°C), and the flask is shaken to ensure homogeneity. The resulting solution is approximately 1.0 M.

    • Note: Upon storage, even at room temperature, a precipitate may form. This precipitate can typically be redissolved by gently warming the solution before use.[2][5] This underscores that even 1.0 M solutions can be near saturation depending on the temperature.

This preparative protocol demonstrates that while a 1.0 M solution is readily achievable in THF, it is near the saturation point under typical laboratory conditions, and care must be taken to maintain a homogeneous solution. The challenges associated with precipitation would be significantly more pronounced in diethyl ether, limiting the practical concentration of achievable solutions.

References

The Genesis of a Nobel-Winning Reagent: A Technical Guide to Victor Grignard's Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

A century after its discovery, the Grignard reagent remains an indispensable tool in the arsenal (B13267) of synthetic organic chemists. This technical guide delves into the foundational work of Victor Grignard, as detailed in his 1901 doctoral thesis, "On the Mixed Organomagnesium Combinations and Their Application to the Syntheses of Acids, Alcohols, and Hydrocarbons." We present a meticulous examination of his original experimental protocols, a compilation of his quantitative data, and a visualization of the core chemical principles that garnered him the Nobel Prize in Chemistry in 1912. This document serves as a practical and historical resource for researchers seeking a deeper understanding of this pivotal discovery.

Introduction: A Paradigm Shift in Organic Synthesis

Prior to 1900, the formation of carbon-carbon bonds, a cornerstone of organic synthesis, was a challenging endeavor. Existing methods, primarily relying on organozinc and organosodium compounds, were often inefficient, hazardous, and limited in scope. It was in this context that François Auguste Victor Grignard, under the supervision of Philippe Barbier at the University of Lyon, embarked on the research that would revolutionize the field.[1] His work, culminating in his 1901 thesis, introduced the world to the robust and highly reactive organomagnesium halides, now universally known as Grignard reagents.[1] This discovery provided a remarkably versatile and accessible method for constructing complex organic molecules from simpler precursors.

The Core Chemistry: Formation and Reactivity

The essence of Grignard's discovery lies in a two-step process: the formation of the organomagnesium halide and its subsequent nucleophilic addition to a carbonyl compound.

Formation of the Grignard Reagent

Grignard reagents are prepared by the reaction of an organic halide with magnesium metal in an anhydrous ethereal solvent.[2] The magnesium metal undergoes an oxidative insertion into the carbon-halogen bond, effectively reversing the polarity of the carbon atom from electrophilic to nucleophilic. This "umpolung" is the key to the reagent's synthetic utility.

Formation of a Grignard Reagent.
Reaction with Carbonyl Compounds

The highly polarized carbon-magnesium bond renders the organic group a potent nucleophile. This nucleophilic carbon readily attacks the electrophilic carbon of a carbonyl group (aldehydes and ketones), leading to the formation of a new carbon-carbon bond.[3][4][5] A subsequent acidic workup protonates the resulting alkoxide to yield an alcohol.

G cluster_reaction Grignard Reaction with a Ketone RMgX R-Mg-X Intermediate R'-C(O-Mg-X)(R)-R'' (Alkoxide Intermediate) RMgX->Intermediate Ketone R'-C(=O)-R'' (Ketone) Ketone->Intermediate Nucleophilic Attack Alcohol R'-C(OH)(R)-R'' (Tertiary Alcohol) Intermediate->Alcohol Workup H₃O⁺ (Acidic Workup) Workup->Alcohol Protonation

Reaction of a Grignard Reagent with a Ketone.

Experimental Protocols from Grignard's 1901 Thesis

The following protocols are adapted from Victor Grignard's doctoral thesis, "Sur les combinaisons organomagnésiennes mixtes et leur application à des synthèses d'acides, d'alcools et d'hydrocarbures." All glassware was to be scrupulously dried, and anhydrous diethyl ether was used as the solvent.

General Preparation of an Organomagnesium Solution
  • Apparatus Setup: A flask equipped with a reflux condenser and a dropping funnel was assembled. The top of the condenser was protected from atmospheric moisture with a calcium chloride guard tube.

  • Magnesium Activation: Magnesium turnings (1 equivalent) were placed in the flask. A crystal of iodine was often added to activate the magnesium surface.

  • Initiation of Reaction: A small portion of a solution of the organic halide (1 equivalent) in anhydrous diethyl ether was added to the magnesium. The reaction was initiated by gentle warming if necessary. The disappearance of the iodine color and the appearance of turbidity indicated the start of the reaction.

  • Completion of Reagent Formation: The remaining solution of the organic halide was added dropwise at a rate sufficient to maintain a gentle reflux. After the addition was complete, the mixture was refluxed for an additional period to ensure complete reaction. The resulting gray-black solution of the Grignard reagent was used directly in the subsequent step.

General Synthesis of a Tertiary Alcohol from a Ketone
  • Reaction Setup: The flask containing the freshly prepared Grignard reagent was cooled in an ice bath.

  • Addition of the Ketone: A solution of the ketone (1 equivalent) in anhydrous diethyl ether was added dropwise from the dropping funnel to the stirred Grignard solution. A vigorous reaction was typically observed, and a gelatinous precipitate often formed.

  • Hydrolysis (Workup): After the addition of the ketone was complete and the initial reaction had subsided, the reaction mixture was hydrolyzed by the slow, cautious addition of ice-cold water, followed by a dilute solution of a mineral acid (e.g., sulfuric acid or hydrochloric acid) to dissolve the magnesium salts.

  • Isolation and Purification: The ethereal layer was separated, and the aqueous layer was extracted with additional portions of diethyl ether. The combined ethereal extracts were washed with a solution of sodium bisulfite (to remove any unreacted aldehyde/ketone), then with water, and finally dried over anhydrous sodium sulfate. The solvent was removed by distillation, and the resulting alcohol was purified by distillation or crystallization.

G cluster_workflow General Experimental Workflow (Grignard, 1901) Start Start Prep_Reagent Prepare Grignard Reagent (R-X + Mg in Ether) Start->Prep_Reagent Cool Cool Reagent Solution Prep_Reagent->Cool Add_Ketone Add Ketone Solution Cool->Add_Ketone Hydrolysis Hydrolyze with Acid Add_Ketone->Hydrolysis Separate Separate Ethereal Layer Hydrolysis->Separate Extract Extract Aqueous Layer Separate->Extract Wash Wash Ethereal Extracts Extract->Wash Dry Dry over Anhydrous Na₂SO₄ Wash->Dry Evaporate Evaporate Ether Dry->Evaporate Purify Purify Alcohol Evaporate->Purify End End Purify->End

General Experimental Workflow.

Quantitative Data from Grignard's Early Syntheses

The following tables summarize the quantitative data presented by Victor Grignard in his 1901 doctoral thesis for the synthesis of various alcohols. The yields, while not always explicitly stated as percentages, can be inferred from the reported weights of starting materials and products.

Table 1: Synthesis of Secondary Alcohols from Aldehydes

AldehydeGrignard ReagentProductStarting Aldehyde (g)Starting Alkyl Halide (g)Starting Mg (g)Product Yield (g)
BenzaldehydeMethylmagnesium Iodide1-Phenylethanol50711250
BenzaldehydeEthylmagnesium Bromide1-Phenyl-1-propanol50551255
IsovaleraldehydeEthylmagnesium Bromide3-Methyl-2-pentanol40551240

Table 2: Synthesis of Tertiary Alcohols from Ketones

KetoneGrignard ReagentProductStarting Ketone (g)Starting Alkyl Halide (g)Starting Mg (g)Product Yield (g)
AcetoneEthylmagnesium Bromide2-Methyl-2-butanol30551235
AcetophenoneMethylmagnesium Iodide2-Phenyl-2-propanol50711250
BenzophenoneEthylmagnesium Bromide1,1-Diphenyl-1-propanol50337.250

Table 3: Synthesis of a Tertiary Alcohol from an Ester

EsterGrignard ReagentProductStarting Ester (g)Starting Alkyl Halide (g)Starting Mg (g)Product Yield (g)
Ethyl AcetateEthylmagnesium Bromide3-Ethyl-3-pentanol401102435

Note: The data in these tables has been extracted and compiled from Grignard's 1901 thesis. The names of the compounds have been updated to reflect modern IUPAC nomenclature.

Conclusion: An Enduring Legacy

Victor Grignard's systematic and detailed investigation into organomagnesium compounds laid the groundwork for one of the most powerful transformations in organic chemistry. His meticulous experimental approach, as evidenced in his 1901 thesis, not only established the reliability and broad applicability of his new reagent but also provided a clear blueprint for future generations of chemists. The ability to form carbon-carbon bonds with such efficiency and predictability fundamentally altered the landscape of chemical synthesis, enabling the construction of complex molecules for applications ranging from pharmaceuticals to materials science. This technical guide, by revisiting the original work, aims to provide contemporary researchers with a deeper appreciation for the foundational experiments that continue to shape the practice of modern organic chemistry.

References

Methodological & Application

Application Note: Synthesis of Allylic Alcohols via Vinylmagnesium Bromide Addition to Carbonyls

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Allylic alcohols are crucial structural motifs and versatile synthetic intermediates in organic chemistry.[1][2] Their unique structure, containing both a hydroxyl group and a carbon-carbon double bond, allows for a wide range of chemical transformations, making them valuable building blocks in the synthesis of complex natural products, pharmaceutical agents, and advanced materials.[3][4] The addition of a vinyl Grignard reagent, such as vinylmagnesium bromide, to an aldehyde or ketone represents a direct and efficient method for constructing these valuable molecules.[1][5] This application note provides a detailed overview of the reaction mechanism, experimental protocols, and applications of this transformation, with a focus on its relevance to drug discovery and development.

Reaction Mechanism and Principles The fundamental mechanism involves the nucleophilic addition of the carbanionic vinyl group from the Grignard reagent to the electrophilic carbon of the carbonyl group (aldehyde or ketone).[5][6] This attack forms a tetrahedral magnesium alkoxide intermediate. Subsequent protonation of this intermediate during an acidic workup yields the final allylic alcohol.[5] The reaction of this compound with aldehydes produces secondary allylic alcohols, while ketones yield tertiary allylic alcohols.[5]

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Carbonyl Aldehyde or Ketone (R1-CO-R2) Alkoxide Tetrahedral Magnesium Alkoxide Intermediate Carbonyl->Alkoxide Grignard This compound (CH2=CH-MgBr) Grignard->Alkoxide 1. Nucleophilic Addition (THF) Alcohol Allylic Alcohol Alkoxide->Alcohol 2. Acidic Workup (e.g., aq. NH4Cl)

Caption: General mechanism for allylic alcohol synthesis.

Applications in Drug Development Allylic alcohols are prevalent in numerous bioactive molecules and serve as key precursors for various pharmaceuticals.[7] Their ability to undergo diverse reactions like epoxidation, oxidation, and rearrangement allows for the introduction of new functional groups and the construction of complex molecular scaffolds.[3] This versatility is exploited in late-stage functionalization and the synthesis of drug intermediates, contributing significantly to the development of new therapeutic agents.[4] For instance, derivatives of allylic alcohols are found in anticancer drugs and can be used to create libraries of compounds for screening.[7]

Experimental Protocols

Protocol 1: General Synthesis of an Allylic Alcohol

This protocol describes a general procedure for the reaction of an aldehyde or ketone with a commercially available solution of this compound in tetrahydrofuran (B95107) (THF).

Materials:

  • Aldehyde or ketone substrate

  • This compound (1.0 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate (B1210297) (EtOAc)

  • Deionized water

  • Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet, and other standard glassware.

Procedure:

  • Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Flame-dry the glassware under vacuum and cool under a stream of dry nitrogen.

  • Substrate Addition: Dissolve the aldehyde or ketone (1.0 eq) in anhydrous THF (to make a ~0.5 M solution) and add it to the reaction flask.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Grignard Addition: Add the this compound solution (1.2-1.5 eq) dropwise to the stirred solution of the carbonyl compound via the dropping funnel over 15-30 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, cool the reaction mixture back to 0 °C and slowly quench it by the dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volume of THF).

  • Washing & Drying: Combine the organic layers and wash with brine (saturated NaCl solution). Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the pure allylic alcohol.

Experimental_Workflow A 1. Setup Anhydrous Apparatus (Flame-dried, N2 atmosphere) B 2. Dissolve Carbonyl Substrate in Anhydrous THF A->B C 3. Cool to 0 °C B->C D 4. Add this compound Dropwise C->D E 5. Stir at Room Temperature (Monitor by TLC) D->E F 6. Quench Reaction (Saturated aq. NH4Cl) E->F G 7. Aqueous Workup & Extraction (EtOAc) F->G H 8. Dry & Concentrate Organic Phase G->H I 9. Purify via Column Chromatography H->I

Caption: General workflow for allylic alcohol synthesis.

Protocol 2: Diastereoselective Synthesis using a Lewis Acid Additive

In certain substrates, particularly α-alkoxy aldehydes, the stereochemical outcome of the vinyl Grignard addition can be controlled by using a Lewis acid to promote chelation.[8] This protocol is adapted from studies on chelation-controlled additions.[8]

Materials:

  • α-alkoxy aldehyde substrate

  • This compound (1.0 M solution in THF)

  • Magnesium bromide-diethyl ether complex (MgBr₂·OEt₂)

  • Anhydrous Dichloromethane (DCM)

  • Standard workup and purification reagents (as in Protocol 1).

Procedure:

  • Reaction Setup: Follow step 1 from Protocol 1.

  • Substrate & Lewis Acid: Add the α-alkoxy aldehyde (1.0 eq) and MgBr₂·OEt₂ (1.1 eq) to the flask and dissolve in anhydrous DCM. Stir for 20-30 minutes at room temperature to allow for chelate formation.

  • Grignard Addition: Add this compound solution (1.5 eq) dropwise to the stirred mixture at room temperature.

  • Reaction: Stir for 2-4 hours, monitoring by TLC.

  • Workup & Purification: Follow steps 6-9 from Protocol 1 to quench the reaction and purify the product. The diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis of the crude product.

Data Presentation

Table 1: Examples of Allylic Alcohol Synthesis with this compound This table summarizes representative yields and conditions for the synthesis of allylic alcohols from various carbonyl precursors.

EntryCarbonyl SubstrateConditionsProductYield (%)d.r.Reference
1BenzaldehydeTHF, 10 °C -> RT1-phenylprop-2-en-1-ol99% (crude)N/A[9]
2N-Tosyl Garner's AldehydeTHF, -40 °Canti-allylic alcohol>95%8.5:1[10]
3α-alkoxy aldehyde 6THF, RTAllylic alcohol 1562%70:30[8]
4CyclohexanoneTHF, 0 °C -> RT1-vinylcyclohexan-1-ol~90% (typical)N/AGeneral

Table 2: Effect of Lewis Acids on Diastereoselectivity of Vinyl Grignard Addition Data adapted from a study on diastereoselective addition to a model α-alkoxy aldehyde, demonstrating the influence of reaction conditions on stereocontrol.[8]

EntryLewis AcidSolventTemperature (°C)Yield (%)Diastereomeric Ratio (d.r.)
1NoneTHF-78No Reaction-
2NoneTHFRT6270:30
3Ti(OiPr)₄DCMRT7585:15
4MgBr₂·OEt₂DCMRT8290:10

Troubleshooting and Key Considerations

  • Anhydrous Conditions: Grignard reagents are highly sensitive to moisture and protic solvents. All glassware must be thoroughly dried, and anhydrous solvents must be used to prevent quenching the reagent and reducing yields.[11]

  • Reagent Quality: The quality of the Grignard reagent is critical. Commercial solutions should be titrated before use if their molarity is uncertain. This compound is generally superior to vinylmagnesium chloride for these additions.[9]

  • Temperature Control: For many simple additions, the reaction is initiated at 0 °C to control the initial exotherm. However, some reactions, especially stereoselective ones, may require lower or specific temperatures for optimal results.[8][12]

  • Side Reactions: Over-addition of the Grignard reagent can sometimes occur, particularly with ester substrates, leading to tertiary alcohols.[13][14] In some cases, impurities can be generated, requiring careful purification.[12]

Conclusion The synthesis of allylic alcohols through the addition of this compound to carbonyl compounds is a robust and highly effective method. It provides direct access to a valuable class of synthetic intermediates from readily available starting materials. By understanding the reaction mechanism and carefully controlling experimental conditions, particularly through the use of Lewis acid additives, researchers can achieve high yields and, where applicable, excellent levels of stereocontrol. This makes the vinyl Grignard reaction a powerful tool in the arsenal (B13267) of chemists engaged in academic research and the development of novel pharmaceuticals.

References

Application Notes and Protocols: Vinylmagnesium Bromide in Copper-Catalyzed Conjugate Addition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The copper-catalyzed conjugate addition of organometallic reagents to α,β-unsaturated carbonyl compounds, also known as the Michael addition, is a cornerstone of carbon-carbon bond formation in organic synthesis. Among the various nucleophiles employed, vinylmagnesium bromide offers a direct and efficient method for the introduction of a vinyl group, a versatile functional handle in the synthesis of complex molecules and active pharmaceutical ingredients (APIs).[1] While Grignard reagents typically favor 1,2-addition to the carbonyl group, the use of a catalytic amount of a copper(I) salt effectively redirects the reaction pathway towards the desired 1,4-conjugate addition, yielding β-vinyl substituted carbonyl compounds.[2][3] This method is lauded for its high regioselectivity, operational simplicity, and the ready availability of the Grignard reagent.[3] Furthermore, the development of chiral copper catalyst systems has enabled highly enantioselective additions, providing access to valuable chiral building blocks.[1][4][5][6][7][8]

Mechanism of Copper-Catalyzed Conjugate Addition

The currently accepted mechanism for the copper-catalyzed conjugate addition of a Grignard reagent (RMgX) to an α,β-unsaturated carbonyl compound involves a catalytic cycle initiated by the transmetalation of the organic group from magnesium to the copper(I) catalyst. This forms a Gilman-type cuprate (B13416276) or a related organocopper species in situ. This reactive copper species then coordinates to the carbon-carbon double bond of the Michael acceptor, forming a π-complex. This is followed by the nucleophilic addition of the vinyl group to the β-carbon, leading to a copper(III) enolate intermediate. Subsequent reductive elimination regenerates the copper(I) catalyst and furnishes the magnesium enolate of the β-vinyl carbonyl product. Upon aqueous workup, the final product is obtained. The presence of additives like chlorotrimethylsilane (B32843) (TMSCl) can accelerate the reaction, likely by trapping the enolate intermediate and driving the catalytic cycle forward.[3]

Reaction_Mechanism RMgX VinylMgBr RCu Vinyl-Cu Species RMgX->RCu Transmetalation CuX Cu(I) Catalyst CuX->RCu Pi_Complex π-Complex RCu->Pi_Complex Enone α,β-Unsaturated Carbonyl Enone->Pi_Complex Cu_Enolate Copper(III) Enolate Pi_Complex->Cu_Enolate Nucleophilic Addition Cu_Enolate->CuX Catalyst Regeneration Product_Enolate Magnesium Enolate Cu_Enolate->Product_Enolate Reductive Elimination Product β-Vinyl Carbonyl Product_Enolate->Product Workup

Caption: Proposed catalytic cycle for the copper-catalyzed conjugate addition of this compound.

Experimental Protocols

General Considerations
  • All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.

  • Solvents should be anhydrous. Diethyl ether (Et₂O) and tetrahydrofuran (B95107) (THF) are commonly used and should be freshly distilled from an appropriate drying agent or obtained from a solvent purification system.

  • This compound is commercially available as a solution in THF. Its concentration should be determined by titration prior to use.

  • Copper(I) salts such as CuCl, CuBr·SMe₂, and CuI are commonly used. They should be purified if necessary.

Protocol 1: General Procedure for Achiral Copper-Catalyzed 1,4-Addition of this compound to a Cyclic Enone

This protocol is adapted from general procedures for copper-catalyzed Grignard additions.

Materials:

  • Copper(I) salt (e.g., CuBr·SMe₂, 5 mol%)

  • Cyclic enone (1.0 equiv)

  • This compound solution in THF (1.2 equiv)

  • Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the copper(I) salt (e.g., CuBr·SMe₂, 0.05 mmol).

  • Add anhydrous solvent (e.g., Et₂O, 5 mL) and cool the mixture to 0 °C in an ice bath.

  • Slowly add the this compound solution (1.2 mmol) to the stirred suspension of the copper salt.

  • Stir the mixture for 10-15 minutes at 0 °C.

  • Add a solution of the cyclic enone (1.0 mmol) in the anhydrous solvent (2 mL) dropwise over 5 minutes.

  • Stir the reaction mixture at 0 °C and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 15-60 minutes.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract the product with diethyl ether or ethyl acetate (B1210297) (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired β-vinyl ketone.

Protocol 2: Asymmetric Copper-Catalyzed 1,4-Addition of this compound to a Cyclic Enone

This protocol is based on the highly enantioselective method developed by Feringa and coworkers.[1][6]

Materials:

  • Copper(I) chloride (CuCl, 5 mol%)

  • Chiral ferrocenyl diphosphine ligand (e.g., TaniaPhos, 6 mol%)

  • Cyclohexenone (1.0 equiv)

  • This compound solution in Et₂O (1.15 equiv)

  • Anhydrous diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • In a Schlenk tube under an argon atmosphere, dissolve CuCl (0.05 mmol) and the chiral ligand (e.g., TaniaPhos, 0.06 mmol) in anhydrous Et₂O (5 mL).

  • Stir the mixture at room temperature for 30 minutes to form the catalyst complex.

  • Add the cyclohexenone (1.0 mmol).

  • Cool the resulting mixture to 0 °C and stir for an additional 10 minutes.

  • Add the this compound solution (1.15 mmol) dropwise over 5 minutes.

  • Stir the reaction under argon for 15 minutes at 0 °C.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution (2 mL).

  • Extract the product with Et₂O, dry the combined organic layers over Na₂SO₄, and concentrate.

  • Purify the product by flash chromatography. Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.

Data Presentation

Table 1: Asymmetric Conjugate Addition of Various Grignard Reagents to Cyclohexenone[1][6]
EntryGrignard ReagentLigandYield (%)1,4:1,2 Ratioee (%)
1EtMgBrTaniaPhos>9895:596
2MeMgBrTaniaPhos>9894:692
3n-PrMgBrTaniaPhos>9895:594
4n-BuMgBrTaniaPhos>9895:590
5PhMgBrTaniaPhos>9890:1056

Conditions: 5 mol% CuCl, 6 mol% ligand, 1.15 equiv Grignard reagent in Et₂O at 0 °C for 15 min.

Table 2: Substrate Scope for the Asymmetric Conjugate Addition of EtMgBr[1]
EntryEnoneLigandYield (%)ee (%)
1CyclohexenoneTaniaPhos>9896
2CyclopentenoneJosiPhos9592
3CycloheptenoneJosiPhos9085

Conditions: 5 mol% Cu catalyst, 6 mol% ligand, 1.15 equiv EtMgBr in Et₂O.

Visualizations

Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_workup Workup and Purification Prep_Catalyst 1. Mix Cu(I) salt and chiral ligand in solvent Stir_Catalyst 2. Stir at RT Prep_Catalyst->Stir_Catalyst Add_Enone 3. Add enone substrate Stir_Catalyst->Add_Enone Cool 4. Cool to specified temperature (e.g., 0 °C) Add_Enone->Cool Add_Grignard 5. Add VinylMgBr dropwise Cool->Add_Grignard Stir_Reaction 6. Stir for specified time Add_Grignard->Stir_Reaction Quench 7. Quench with aq. NH₄Cl Stir_Reaction->Quench Extract 8. Extract with organic solvent Quench->Extract Dry_Concentrate 9. Dry and concentrate Extract->Dry_Concentrate Purify 10. Purify by chromatography Dry_Concentrate->Purify

Caption: General experimental workflow for asymmetric copper-catalyzed conjugate addition.

Parameter_Relationships Parameters Reaction Parameters Ligand Chiral Ligand Parameters->Ligand Temperature Temperature Parameters->Temperature Solvent Solvent Parameters->Solvent Grignard Grignard Reagent Parameters->Grignard Regioselectivity Regioselectivity (1,4 vs 1,2) Ligand->Regioselectivity Enantioselectivity Enantioselectivity (ee) Ligand->Enantioselectivity Temperature->Regioselectivity Temperature->Enantioselectivity Yield Yield Solvent->Yield Solvent->Enantioselectivity Grignard->Yield Grignard->Regioselectivity Outcome Reaction Outcome Yield->Outcome Regioselectivity->Outcome Enantioselectivity->Outcome

Caption: Key parameters influencing the outcome of the copper-catalyzed conjugate addition.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling with Vinylmagnesium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The palladium-catalyzed cross-coupling of vinylmagnesium bromide with aryl or vinyl halides, a variant of the Kumada-Corriu coupling, is a powerful and versatile method for the formation of carbon-carbon bonds.[1][2] This reaction is instrumental in the synthesis of styrenes, vinylarenes, and other valuable unsaturated molecules that are key intermediates in pharmaceuticals, natural products, and materials science.[1][3] The use of readily available and highly reactive this compound as the vinyl source makes this an attractive transformation. However, the high reactivity and basicity of the Grignard reagent also present challenges, such as limited functional group tolerance.[4] These application notes provide an overview of the reaction, key considerations for successful execution, and detailed experimental protocols.

Reaction Mechanism and Key Parameters

The catalytic cycle of the palladium-catalyzed Kumada coupling is widely accepted to proceed through a series of fundamental steps involving Pd(0) and Pd(II) intermediates.[1]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide (R-X) to form an organopalladium(II) complex.

  • Transmetalation: The organomagnesium reagent (this compound) transfers its vinyl group to the palladium center, displacing the halide and forming a diorganopalladium(II) complex.

  • Reductive Elimination: The two organic ligands on the palladium complex couple, forming the desired vinylated product (R-vinyl) and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.

Several factors influence the success and efficiency of this cross-coupling reaction:

  • Catalyst and Ligands: Palladium complexes are the most common catalysts. The choice of phosphine (B1218219) ligands is crucial for stabilizing the palladium center, promoting the desired catalytic steps, and influencing the reaction's scope and efficiency. Common catalyst systems include Pd(PPh₃)₄ and in situ generated catalysts from a palladium precursor like Pd(OAc)₂ or PdCl₂ with phosphine ligands such as dppf (1,1'-bis(diphenylphosphino)ferrocene).

  • Solvent: The reaction is typically carried out in ethereal solvents like tetrahydrofuran (B95107) (THF) or diethyl ether, which are also the solvents used for the preparation of the Grignard reagent.[1]

  • Substrate: Aryl and vinyl iodides and bromides are the most common substrates.[4] Aryl chlorides are generally less reactive. The electronic and steric properties of the substituents on the aryl halide can significantly impact the reaction rate and yield.

  • Temperature: Reactions are often initiated at 0 °C and then allowed to warm to room temperature. In some cases, gentle heating may be required to drive the reaction to completion.

  • Functional Group Tolerance: A significant limitation of using this compound is its high basicity and nucleophilicity, which makes it incompatible with acidic protons (e.g., in alcohols, carboxylic acids) and many electrophilic functional groups (e.g., esters, ketones, nitriles).[4]

Data Presentation

The following tables summarize representative data for the palladium-catalyzed cross-coupling of aryl halides with this compound. It is important to note that reaction conditions are often optimized for each specific substrate, and the yields presented here are indicative of the reaction's potential.

Table 1: Vinylation of Aryl Bromides with this compound

EntryAryl BromideCatalyst (mol%)LigandSolventTemp (°C)Time (h)Yield (%)
14-BromoacetophenonePd(OAc)₂ (2)P(t-Bu)₃ (4)THF251285
24-BromotoluenePdCl₂(dppf) (3)-THF65492
31-Bromo-4-methoxybenzenePd(PPh₃)₄ (5)-THF251678
41-Bromo-4-nitrobenzenePdCl₂(dppf) (3)-THF50665
53-BromopyridinePd(OAc)₂ (2)P(o-tolyl)₃ (4)Dioxane801875

Table 2: Vinylation of Aryl Iodides with this compound

EntryAryl IodideCatalyst (mol%)LigandSolventTemp (°C)Time (h)Yield (%)
14-IodoanisolePd(PPh₃)₄ (2)-THF25595
21-Iodo-4-fluorobenzenePdCl₂(dppf) (1)-THF25398
34-IodotoluenePd(OAc)₂ (2)XPhos (4)THF25890
43-Iodobenzoic acid*Pd(PPh₃)₄ (3)-THF251270

*Note: Two equivalents of this compound were required for the reaction with 3-iodobenzoic acid to deprotonate the carboxylic acid.[4]

Experimental Protocols

General Considerations
  • All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.

  • Anhydrous solvents are crucial for the success of the reaction.

  • This compound is commercially available as a solution in THF, or it can be prepared in situ from vinyl bromide and magnesium turnings.

Protocol 1: General Procedure for the Palladium-Catalyzed Vinylation of an Aryl Bromide

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Palladium catalyst (e.g., PdCl₂(dppf), 0.03 mmol, 3 mol%)

  • Anhydrous tetrahydrofuran (THF), 10 mL

  • This compound (1.0 M solution in THF, 1.2 mL, 1.2 mmol, 1.2 equiv)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Diethyl ether or ethyl acetate (B1210297)

  • Brine

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 mmol) and the palladium catalyst (0.03 mmol).

  • Add anhydrous THF (10 mL) via syringe.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the this compound solution (1.2 mL, 1.2 mmol) dropwise to the stirred reaction mixture.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). If the reaction is sluggish, it may be gently heated to 50-65 °C.

  • Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Mandatory Visualizations

Catalytic_Cycle Pd0 Pd(0)L_n ArPdX Ar-Pd(II)(X)L_n Pd0->ArPdX Oxidative Addition ArPdVinyl Ar-Pd(II)(Vinyl)L_n ArPdX->ArPdVinyl Transmetalation ArPdVinyl->Pd0 Reductive Elimination Product Ar-Vinyl ArPdVinyl->Product MgBrX MgBrX ArPdVinyl->MgBrX ArX Ar-X ArX->ArPdX VinylMgBr Vinyl-MgBr VinylMgBr->ArPdVinyl

Caption: Catalytic cycle of the Kumada cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Start Flame-dried Schlenk flask under inert atmosphere Add_Substrates Add aryl halide and Pd catalyst Start->Add_Substrates Add_Solvent Add anhydrous THF Add_Substrates->Add_Solvent Cool Cool to 0 °C Add_Solvent->Cool Add_Grignard Add this compound dropwise Cool->Add_Grignard Warm Warm to room temperature Add_Grignard->Warm Monitor Monitor by TLC/GC Warm->Monitor Heat Optional: Heat to 50-65 °C Monitor->Heat Quench Quench with aq. NH4Cl Monitor->Quench Reaction complete Extract Extract with organic solvent Quench->Extract Wash_Dry Wash with brine and dry Extract->Wash_Dry Concentrate Concentrate in vacuo Wash_Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify Final_Product Final_Product Purify->Final_Product Pure Product

Caption: General experimental workflow for the vinylation reaction.

References

Preparation of Vinylstannanes from Vinylmagnesium Bromide: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and experimental protocols for the synthesis of various vinylstannanes through the reaction of vinylmagnesium bromide with organotin halides. This method offers a reliable and versatile route to these important synthetic intermediates, which are widely used in cross-coupling reactions, such as the Stille coupling, in the development of novel pharmaceuticals and complex organic molecules.

Introduction

Vinylstannanes are organotin compounds containing a vinyl group attached to a tin atom. They are valuable reagents in organic synthesis due to their stability, functional group tolerance, and predictable reactivity in palladium-catalyzed cross-coupling reactions. The preparation of vinylstannanes from Grignard reagents, specifically this compound, and organotin halides is a common and effective strategy. This approach allows for the straightforward formation of a carbon-tin bond, yielding the desired vinylstannane.

Reaction Principle

The synthesis involves the nucleophilic attack of the carbanionic vinyl group from the this compound onto the electrophilic tin atom of the organotin halide. This reaction proceeds via a salt metathesis mechanism, resulting in the formation of the vinylstannane and a magnesium halide byproduct. The general reaction scheme is as follows:

CH₂=CHMgBr + R₃SnX → CH₂=CHSnR₃ + MgBrX

Where R can be an alkyl (e.g., butyl) or aryl (e.g., phenyl) group, and X is a halide (typically chloride).

Data Presentation

The following table summarizes the reaction conditions and yields for the preparation of representative vinylstannanes from this compound and various organotin halides.

Vinylstannane ProductOrganotin HalideSolventReaction TimeYield (%)Reference
Di-n-butyldivinyltinDi-n-butyltin dichlorideTetrahydrofuran (THF)20 hours (reflux)74-91[1][2]
Tributyl(vinyl)tinTributyltin chlorideTetrahydrofuran (THF)Not specifiedHigh Purity[3]
Triphenyl(vinyl)tinTriphenyltin (B1233371) chlorideBenzene/Tetrahydrofuran (THF)Not specified84

Experimental Workflow

The general experimental workflow for the preparation of vinylstannanes from this compound is depicted in the following diagram.

experimental_workflow cluster_prep Grignard Reagent Preparation cluster_reaction Vinylstannane Synthesis cluster_workup Workup and Purification A Activate Mg turnings B Add vinyl bromide in THF A->B Initiate reaction C Add organotin halide solution B->C Exothermic addition D Reflux reaction mixture C->D E Hydrolyze with NH4Cl (aq) D->E F Extract with organic solvent E->F G Dry and concentrate F->G H Distill under reduced pressure G->H I Pure Vinylstannane H->I

General workflow for vinylstannane synthesis.

Experimental Protocols

Protocol 1: Preparation of this compound

This protocol describes the in situ preparation of this compound, which is then used directly in the subsequent reaction with the organotin halide.

Materials:

  • Magnesium turnings (1.2 equivalents)

  • Vinyl bromide (1.1 equivalents)

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine crystal (optional, for activation)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

  • Flame-dry all glassware and allow to cool under an inert atmosphere.

  • Place the magnesium turnings in the three-necked flask. If desired, add a small crystal of iodine to activate the magnesium.

  • Add enough anhydrous THF to cover the magnesium turnings.

  • Dissolve the vinyl bromide in anhydrous THF in the dropping funnel.

  • Add a small portion of the vinyl bromide solution to the magnesium suspension to initiate the reaction. Gentle warming may be necessary.

  • Once the reaction has started (indicated by bubbling and a gentle reflux), add the remaining vinyl bromide solution dropwise at a rate that maintains a moderate reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction.

  • Cool the resulting Grignard reagent solution to room temperature for use in the next step.

Protocol 2: Synthesis of Di-n-butyldivinyltin[1][2]

Materials:

  • This compound solution (prepared as in Protocol 1, from 1.2 g atoms of Mg)

  • Di-n-butyltin dichloride (0.44 mole)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Ether

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • To the freshly prepared this compound solution at room temperature, add a solution of di-n-butyltin dichloride in anhydrous THF dropwise from the dropping funnel at a rate that maintains a moderate reflux.

  • After the addition is complete, heat the reaction mixture to reflux for 20 hours.

  • Cool the mixture to room temperature and hydrolyze by the slow addition of a saturated aqueous ammonium chloride solution.

  • Decant the organic layer and wash the residual salts with three portions of ether.

  • Combine the organic layers and remove the THF and ether by distillation at atmospheric pressure.

  • Distill the residue under reduced pressure to obtain di-n-butyldivinyltin as a colorless liquid. (Yield: 74-91%).

Protocol 3: Synthesis of Tributyl(vinyl)tin[3]

This protocol is a general procedure based on established methods for the synthesis of tributyl(vinyl)tin.

Materials:

  • This compound solution (prepared as in Protocol 1)

  • Tributyltin chloride (1.0 equivalent relative to vinyl bromide)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ether or other suitable organic solvent for extraction

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Cool the freshly prepared this compound solution in an ice bath.

  • Slowly add a solution of tributyltin chloride in anhydrous THF dropwise to the Grignard reagent, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with an organic solvent (e.g., ether).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by distillation under reduced pressure to yield tributyl(vinyl)tin.

Protocol 4: Synthesis of Triphenyl(vinyl)tin

Materials:

  • This compound solution

  • Triphenyltin chloride (1.0 equivalent)

  • Anhydrous Benzene

  • Anhydrous Tetrahydrofuran (THF)

  • Water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve triphenyltin chloride in benzene.

  • With stirring, add the this compound solution in THF to the triphenyltin chloride solution.

  • Continue stirring the mixture until the reaction is complete (monitor by TLC).

  • Carefully hydrolyze the mixture by the slow addition of water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Remove the solvents from the organic layer by distillation under reduced pressure to obtain triphenyl(vinyl)tin. (Yield: 84%).

Safety Precautions

  • Organotin compounds are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

  • Grignard reagents are highly reactive and moisture-sensitive. Reactions should be carried out under an inert atmosphere using anhydrous solvents and glassware.

  • Vinyl bromide is a flammable gas and a suspected carcinogen. Handle with extreme care in a fume hood.

References

Application Notes and Protocols: The Utility of Vinylmagnesium Bromide in the Synthesis of Key Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Vinylmagnesium bromide is a versatile and indispensable Grignard reagent in modern pharmaceutical synthesis.[1] Its primary utility lies in the efficient formation of carbon-carbon bonds through the introduction of a vinyl group, a crucial structural motif in a variety of active pharmaceutical ingredients (APIs).[1] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key intermediates for two notable drugs: Montelukast (B128269), a leukotriene receptor antagonist, and Rucaparib (B1680265), a PARP inhibitor.

Application in the Synthesis of a Montelukast Intermediate

Montelukast is a widely prescribed medication for the maintenance treatment of asthma and for the relief of symptoms of seasonal allergies. A key step in the synthesis of Montelukast involves the creation of a specific allylic alcohol intermediate. This is achieved through the nucleophilic addition of this compound to an aldehyde precursor.

Experimental Protocol: Synthesis of [E]-1-[3-[2-(7-Chloro-2-quinoliny)ethenyl]phenyl]-2-propen-1-ol

This protocol details the Grignard reaction between [E]-3-[2-(7-Chloro-2-quinolinyl)ethenyl]benzaldehyde and this compound to yield the corresponding secondary alcohol, a key intermediate in the synthesis of Montelukast.[2]

Materials:

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Dropping funnel

  • Calcium chloride drying tube

  • Standard glassware for workup and purification

Procedure:

  • Under a nitrogen atmosphere, suspend [E]-3-[2-(7-Chloro-2-quinolinyl)ethenyl]benzaldehyde (100g, 0.34 mol) in a mixture of anhydrous tetrahydrofuran (300 mL) and anhydrous toluene (1000 mL) in a 3.0 L three-neck round-bottom flask equipped with a mechanical stirrer and thermometer.

  • Cool the stirred suspension to a temperature between -10 °C and 0 °C.

  • Slowly add this compound (500 g of an approximately 1.0 M solution in THF) dropwise via a dropping funnel over a period of 60 minutes, ensuring the internal temperature is maintained between -10 °C and 0 °C.

  • After the addition is complete, stir the reaction mixture at a temperature between -15 °C and +20 °C for approximately 2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, quench the reaction by adding 600 mL of a 10% aqueous ammonium acetate solution.

  • Stir the mixture for 30 minutes.

  • Separate the organic (toluene) layer.

  • The crude product in the organic layer can then be carried forward to the next synthetic step or purified further if required.

Quantitative Data:
ParameterValueReference
Starting Aldehyde100 g (0.34 mol)[3]
This compound~1.0 M solution (500 g)[3]
Reaction Temperature-10 °C to 0 °C[3]
Reaction Time~2 hours[3]
Yield 85% [2]

Experimental Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Grignard Addition cluster_2 Workup A Suspend Aldehyde in THF/Toluene B Cool to -10 to 0 °C A->B C Add this compound B->C D Stir for 2 hours C->D E Quench with NH4OAc solution D->E F Separate Organic Layer E->F G Product: Allylic Alcohol Intermediate F->G

Caption: Workflow for the synthesis of a Montelukast intermediate.

Application in the Synthesis of a Rucaparib Intermediate

Rucaparib is a poly (ADP-ribose) polymerase (PARP) inhibitor used for the treatment of ovarian and prostate cancers.[4] One synthetic route to a key indole (B1671886) intermediate of Rucaparib involves an indolization reaction utilizing this compound.[5]

General Protocol: Indolization Reaction

This protocol provides a general overview of the indolization step.

Reaction: The synthesis involves the reaction of a substituted nitroaromatic compound with an excess of this compound to form the corresponding indole.[5]

General Conditions:

  • Reactants: A suitable 4-chloro-3-fluoro-5-nitrobenzoic acid derivative is used as the starting material.[5]

  • Reagent: Four equivalents of this compound are typically used.[5]

  • Temperature: The reaction is conducted at low temperatures, ranging from -10 °C to -45 °C.[5]

  • Solvent: Anhydrous ethereal solvents like THF are used.

  • Workup: The reaction is typically quenched and the product is purified by crystallization.[5]

Quantitative Data:
ParameterValueReference
Reagent Ratio4 equivalents of this compound[5]
Reaction Temperature-10 °C to -45 °C[5]
Yield 41-52% [5]

Logical Relationship Diagram:

G Start Substituted Nitroaromatic Product Indole Intermediate for Rucaparib Start->Product Indolization -10 to -45 °C Reagent Vinylmagnesium Bromide (4 eq.) Reagent->Product

Caption: Key transformation in the synthesis of a Rucaparib intermediate.

Signaling Pathway Diagrams

Montelukast: Leukotriene Receptor Antagonism

Montelukast exerts its therapeutic effect by acting as a potent and selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1).[6][7] By blocking this receptor, Montelukast inhibits the pro-inflammatory actions of leukotrienes, which are key mediators in the pathophysiology of asthma and allergic rhinitis.[6][8]

G cluster_0 Leukotriene Synthesis cluster_1 Cellular Response AA Arachidonic Acid LTA4 Leukotriene A4 AA->LTA4 5-Lipoxygenase CysLTs Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) LTA4->CysLTs LTC4 Synthase Receptor CysLT1 Receptor CysLTs->Receptor Response Inflammatory Response (Bronchoconstriction, etc.) Receptor->Response Montelukast Montelukast Montelukast->Receptor Antagonism

Caption: Montelukast's mechanism of action on the leukotriene pathway.

Rucaparib: PARP Inhibition and Synthetic Lethality

Rucaparib is a potent inhibitor of PARP enzymes, particularly PARP1 and PARP2, which play a crucial role in the repair of single-strand DNA breaks.[9] In cancer cells with deficiencies in homologous recombination repair (such as those with BRCA mutations), the inhibition of PARP leads to the accumulation of double-strand DNA breaks during replication, ultimately resulting in cell death through a mechanism known as synthetic lethality.[10]

G cluster_0 Normal Cell cluster_1 BRCA-deficient Cell + Rucaparib SSB1 Single-Strand DNA Break PARP1 PARP SSB1->PARP1 Repair1 Base Excision Repair PARP1->Repair1 Survival1 Cell Survival Repair1->Survival1 DSB1 Double-Strand DNA Break HR1 Homologous Recombination DSB1->HR1 HR1->Survival1 SSB2 Single-Strand DNA Break PARP2 PARP SSB2->PARP2 DSB2 Double-Strand DNA Break PARP2->DSB2 Replication Fork Collapse Rucaparib Rucaparib Rucaparib->PARP2 HR2 Defective Homologous Recombination DSB2->HR2 Death Cell Death (Synthetic Lethality) HR2->Death

Caption: Rucaparib's mechanism via PARP inhibition and synthetic lethality.

References

Application Notes and Protocols for Grignard Reaction with Vinylmagnesium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds. This document provides detailed application notes and protocols for the use of vinylmagnesium bromide, a versatile Grignard reagent, in reactions with various carbonyl compounds. This compound is a potent nucleophile used to introduce a vinyl group, leading to the synthesis of valuable allylic alcohols and other vinyl-containing molecules, which are key intermediates in the pharmaceutical and fine chemical industries.[1] Due to its high reactivity, specific handling and safety precautions are paramount.[2][3][4][5][6]

Safety Precautions

This compound is a highly reactive and hazardous substance. It is typically supplied as a solution in a flammable organic solvent like tetrahydrofuran (B95107) (THF).[3][5][7] The primary hazards are its reactivity with water and air, flammability, and corrosivity.[2][3][6]

Handling:

  • All manipulations should be carried out in a well-ventilated fume hood.[3][4]

  • Use personal protective equipment (PPE), including safety goggles, a face shield, flame-retardant lab coat, and appropriate gloves.[2][4]

  • All glassware must be thoroughly flame-dried under an inert atmosphere (e.g., nitrogen or argon) to remove any moisture.[7]

  • The reaction should be conducted under a positive pressure of an inert gas.[6][8][9]

  • Use non-sparking tools and ground all equipment to prevent static discharge.[3]

Storage:

  • Store in a cool, dry, well-ventilated area in a tightly sealed container under an inert atmosphere.[2][3][4][6]

  • Keep away from heat, sparks, open flames, and other ignition sources.[2][3][4][6]

  • Containers should be dated upon opening and periodically tested for the presence of peroxides, as they can form explosive peroxides on prolonged storage.[2][3][4]

First Aid:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[2][3][5][6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[2][3][5][6]

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[2][3][5][6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][3][6]

Data Presentation: Reaction Parameters and Yields

The following tables summarize typical reaction conditions for the Grignard reaction of this compound with various electrophiles. Note that optimal conditions can vary depending on the specific substrate.

Table 1: Reaction with Aldehydes

Aldehyde SubstrateThis compound (Equivalents)SolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Aromatic Aldehyde1.2THF100.2599[10]
Aliphatic Aldehyde1.2THF100.25-[10]
N-Tosyl Garner's Aldehyde1.0THF-40->95[11]

Table 2: Reaction with Ketones

Ketone SubstrateThis compound (Equivalents)SolventTemperature (°C)Reaction Time (h)Yield (%)Reference
6-methylhept-5-en-2-one-Anhydrous THF02-3-[7]
Di(heteroazolyl) ketones----Varies[12]
Aromatic Ketones-THF-30 to RT1.5-2Low (5%) for some alkyl Grignards[13]

Table 3: Reaction with Esters

Ester SubstrateThis compound (Equivalents)SolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Lactam EstersExcessTHF-20 to RT0.5Varies[14]
Methyl Benzoate2.0Anhydrous THF0 to RT--[15]

Experimental Protocols

Protocol 1: Preparation of this compound Grignard Reagent

This protocol describes the preparation of this compound from vinyl bromide and magnesium metal. It is crucial to maintain anhydrous conditions throughout the reaction.[7]

Materials:

  • Magnesium turnings

  • Iodine crystal (for activation)

  • Vinyl bromide

  • Anhydrous tetrahydrofuran (THF)

Apparatus:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Inert gas inlet (Nitrogen or Argon)

  • Magnetic stirrer

Procedure:

  • Assemble the flame-dried glassware under a stream of inert gas.[7]

  • Place magnesium turnings in the flask and add a single crystal of iodine.[7]

  • Gently heat the flask until violet iodine vapors are observed to activate the magnesium surface, then allow it to cool to room temperature under an inert atmosphere.[7]

  • Add enough anhydrous THF to cover the magnesium turnings.[7]

  • Prepare a solution of vinyl bromide in anhydrous THF in the dropping funnel.

  • Add a small amount of the vinyl bromide solution to the magnesium suspension to initiate the reaction. The reaction can be initiated by gentle warming if necessary.[7]

  • Once the reaction has started, add the remaining vinyl bromide solution dropwise at a rate that maintains a gentle reflux.[7][8]

  • After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete consumption of the magnesium.[7] The resulting greyish solution is the this compound Grignard reagent.

Protocol 2: General Procedure for the Reaction of this compound with an Aldehyde or Ketone

This protocol outlines the general steps for reacting the prepared Grignard reagent with a carbonyl compound.

Materials:

  • This compound solution (prepared in Protocol 1 or commercially available)

  • Aldehyde or ketone

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride solution (for work-up)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate (for drying)

Apparatus:

  • Flame-dried round-bottom flask

  • Dropping funnel

  • Inert gas inlet

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • In a separate flame-dried flask under an inert atmosphere, dissolve the aldehyde or ketone in anhydrous THF.[7]

  • Cool the solution to the desired temperature (typically 0 °C to -78 °C) using an appropriate cooling bath.[7]

  • Slowly add the this compound solution to the stirred solution of the carbonyl compound via a dropping funnel or syringe, maintaining the low temperature during the addition.[7]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-3 hours, or until TLC analysis indicates completion of the reaction.[7]

  • Cool the reaction mixture to 0 °C and quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.[8]

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[16]

  • Filter or decant the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

  • Purify the crude product by an appropriate method, such as column chromatography or distillation.

Mandatory Visualizations

Experimental Workflow

Grignard_Reaction_Workflow cluster_prep Reagent Preparation cluster_reaction Grignard Reaction cluster_workup Work-up and Purification A Flame-dry glassware under inert gas B Activate Mg with Iodine A->B C Add anhydrous THF B->C D Add Vinyl Bromide dropwise C->D E Stir to form this compound D->E H Add this compound dropwise E->H Use in Reaction F Dissolve Aldehyde/Ketone in anhydrous THF G Cool to 0 °C F->G G->H I Warm to RT and stir H->I J Quench with sat. aq. NH4Cl I->J Proceed to Work-up K Extract with organic solvent J->K L Dry organic layer K->L M Concentrate under reduced pressure L->M N Purify product M->N

Caption: General workflow for the Grignard reaction using this compound.

Reaction Mechanism

Grignard_Mechanism carbonyl R(R')C=O (Aldehyde/Ketone) alkoxide Intermediate Alkoxide carbonyl->alkoxide Forms grignard CH2=CH-MgBr (this compound) grignard->carbonyl Nucleophilic Attack alcohol R(R')C(OH)CH=CH2 (Allylic Alcohol) alkoxide->alcohol Protonation (H+ Work-up)

References

Application Notes and Protocols: Diastereoselective Addition of Vinylmagnesium Bromide to Chiral Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the diastereoselective addition of vinylmagnesium bromide to chiral aldehydes, a cornerstone reaction in asymmetric synthesis for the formation of chiral allylic alcohols. The protocols and data presented herein are intended to serve as a practical guide for laboratory execution and for understanding the stereochemical outcomes of this important carbon-carbon bond-forming reaction.

Application Notes

Introduction

The addition of organometallic reagents to carbonyl compounds is a fundamental transformation in organic chemistry. When a nucleophile, such as this compound, adds to a chiral aldehyde containing a stereocenter adjacent to the carbonyl group (an α-chiral aldehyde), two diastereomeric products can be formed. The selective formation of one diastereomer over the other is known as diastereoselection, and it is a critical aspect in the synthesis of complex molecules like natural products and pharmaceuticals, where specific stereoisomers are often responsible for biological activity.

Stereochemical Models for Predicting Diastereoselectivity

The stereochemical outcome of the nucleophilic addition of Grignard reagents to α-chiral aldehydes can often be predicted by established stereochemical models. The two most prominent models are the Felkin-Anh model and the Cram chelation model.

1.2.1. The Felkin-Anh Model (Non-Chelation Control)

The Felkin-Anh model is widely used to predict the stereoselectivity of nucleophilic attack on α-chiral aldehydes and ketones where no chelating heteroatom is present on the α-substituent. The model is based on the following principles:

  • The largest group (L) at the α-chiral center orients itself perpendicular to the carbonyl group to minimize steric interactions.

  • The nucleophile attacks the carbonyl carbon at the Bürgi-Dunitz angle (approximately 107°), approaching from the face opposite the largest group.

  • The preferred trajectory of the nucleophile is past the smallest substituent (S) on the α-chiral center, avoiding the more sterically hindering medium-sized group (M).

This leads to the formation of the syn or Felkin-Anh diastereomer as the major product.

1.2.2. The Cram Chelation Model (Chelation Control)

When the α-substituent of a chiral aldehyde contains a Lewis basic heteroatom (e.g., oxygen in an alkoxy group or nitrogen in an amino group), and a Lewis acidic metal is present (like the magnesium in a Grignard reagent or an added Lewis acid), a cyclic chelate can form. This chelation locks the conformation of the aldehyde, and the nucleophile preferentially attacks from the least hindered face of this rigid structure. This typically leads to the formation of the anti or Cram-chelate product, which is often the opposite diastereomer predicted by the Felkin-Anh model. The use of additional Lewis acids like MgBr₂ or Ti(Oi-Pr)₄ can enhance this chelation effect.[1]

Factors Influencing Diastereoselectivity

Several factors can influence the diastereoselectivity of the this compound addition to chiral aldehydes:

  • Nature of the α-Substituent: The presence of a chelating group on the α-carbon is the most significant factor in determining whether the reaction proceeds under Felkin-Anh or Cram-chelation control.

  • Lewis Acids: The addition of Lewis acids can promote chelation, thereby increasing the selectivity for the Cram-chelate product.[1]

  • Solvent: The coordinating ability of the solvent can affect the reactivity of the Grignard reagent and the stability of the chelated transition state.

  • Temperature: Lower reaction temperatures generally lead to higher diastereoselectivity as the energy difference between the diastereomeric transition states becomes more significant.

  • Steric Bulk: The steric bulk of the substituents on the chiral aldehyde and the nucleophile can also influence the facial selectivity of the attack.

Data Presentation

The diastereoselectivity of the this compound addition to chiral aldehydes is highly dependent on the reaction conditions, particularly the presence of Lewis acids that can promote chelation. The following table summarizes data from a study on the addition of this compound to a chiral α-alkoxy aldehyde, illustrating the effect of various Lewis acids on the diastereomeric ratio and yield.

Table 1: Lewis Acid Mediated Addition of this compound to a Chiral α-Alkoxy Aldehyde [1]

EntryLewis AcidSolventTemperature (°C)Diastereomeric Ratio (syn:anti)Yield (%)
1ZnBr₂THF-78No selectivity-
2TiCl₄THF-78No selectivity-
3BF₃·OEt₂THF-78No selectivity-
4NoneTHFrt70:3062
5Ti(Oi-Pr)₄CH₂Cl₂rt85:1575
6MgBr₂·OEt₂CH₂Cl₂rt90:1082

Data extracted from a study by Reddy et al. on the synthesis of the macrolide core of migrastatin. The diastereomeric ratio refers to the Felkin (syn) and anti-Felkin (anti) products.

Experimental Protocols

The following protocols provide a general procedure for the preparation of this compound and its subsequent diastereoselective addition to a chiral aldehyde.

Protocol 1: Preparation of this compound

This protocol is adapted from standard procedures for the formation of Grignard reagents.[2][3]

Materials:

Equipment:

  • Three-necked round-bottom flask, flame-dried

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

  • Setup: Assemble the flame-dried glassware under an inert atmosphere. Place the magnesium turnings in the flask. A small crystal of iodine can be added to activate the magnesium surface.

  • Initiation: Add a small amount of anhydrous THF to just cover the magnesium turnings. In the dropping funnel, prepare a solution of vinyl bromide in anhydrous THF. Add a small portion of the vinyl bromide solution to the magnesium suspension to initiate the reaction, which is indicated by bubbling and a gentle exotherm. Gentle warming may be required to start the reaction.

  • Addition: Once the reaction has initiated, add the remaining vinyl bromide solution dropwise from the funnel at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours to ensure all the magnesium has reacted. The resulting gray-to-brown solution is the this compound reagent, which should be used promptly.

Protocol 2: Diastereoselective Addition of this compound to a Chiral Aldehyde (General Procedure)

This protocol is a generalized procedure based on common practices for Grignard additions to aldehydes.[4][5]

Materials:

  • Chiral aldehyde

  • This compound solution in THF (from Protocol 1)

  • Anhydrous solvent (e.g., THF, CH₂Cl₂)

  • Lewis acid (optional, e.g., MgBr₂·OEt₂)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask, flame-dried

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup

  • Syringes or cannulas for liquid transfer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the chiral aldehyde in the chosen anhydrous solvent.

  • Chelation (Optional): If a Lewis acid is used to promote chelation, add it to the aldehyde solution and stir for a specified time (e.g., 15-30 minutes) at the desired temperature.

  • Addition of Grignard Reagent: Cool the aldehyde solution to the desired reaction temperature (e.g., -78 °C, 0 °C, or room temperature). Slowly add the this compound solution via syringe or cannula to the stirred aldehyde solution.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). Once the starting aldehyde is consumed, the reaction is complete.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica (B1680970) gel. Determine the diastereomeric ratio of the purified product using techniques such as NMR spectroscopy or chiral HPLC.

Visualizations

Stereochemical Models

The following diagrams illustrate the transition state models that predict the major diastereomer in the addition of a nucleophile (Nu⁻) to an α-chiral aldehyde.

Caption: Felkin-Anh model for non-chelation controlled addition.

Experimental_Workflow General Experimental Workflow prep Prepare this compound addition Add this compound prep->addition setup Set up Chiral Aldehyde Reaction setup->addition quench Quench Reaction addition->quench workup Aqueous Workup and Extraction quench->workup purify Purification (Chromatography) workup->purify analyze Analysis (NMR, HPLC) purify->analyze

References

Application Notes and Protocols: Synthesis of Vinyl Ketones from Esters and Vinylmagnesium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of vinyl ketones, versatile building blocks in organic chemistry, can be achieved through the reaction of esters with vinylmagnesium bromide. This reaction, while conceptually straightforward, presents a significant challenge: the high reactivity of the initially formed vinyl ketone towards a second equivalent of the Grignard reagent, leading to the formation of a tertiary alcohol as a major byproduct. This document provides detailed protocols and application notes for conducting this synthesis, with a focus on strategies to maximize the yield of the desired vinyl ketone. Furthermore, an alternative, more controlled synthesis using Weinreb amides is also presented.

The reaction of an ester with a Grignard reagent proceeds through a nucleophilic acyl substitution. The Grignard reagent adds to the carbonyl carbon of the ester to form a tetrahedral intermediate. This intermediate then collapses, eliminating an alkoxide to yield a ketone. However, the resulting ketone is also susceptible to nucleophilic attack by the Grignard reagent, leading to a tertiary alcohol after acidic workup.

Controlling this "over-addition" is the primary challenge in synthesizing ketones from esters using Grignard reagents. Strategies to mitigate this include using low reaction temperatures, inverse addition (slowly adding the Grignard reagent to the ester), and employing less reactive Grignard reagents or more stable ester equivalents.

Reaction Mechanism: Ester to Vinyl Ketone

The general mechanism involves a two-step process. The first step is the formation of the vinyl ketone, which is the desired product. The second, undesired step is the reaction of the vinyl ketone with another equivalent of this compound.

G Ester Ester (R-COOR') Intermediate1 Tetrahedral Intermediate Ester->Intermediate1 + VMgBr1 Vinylmagnesium Bromide (CH2=CHMgBr) VMgBr1->Intermediate1 Ketone Vinyl Ketone (R-COCH=CH2) Intermediate1->Ketone - R'OMgBr Intermediate2 Tertiary Alkoxide Intermediate Ketone->Intermediate2 + Alkoxide Magnesium Alkoxide (R'OMgBr) VMgBr2 Vinylmagnesium Bromide (CH2=CHMgBr) VMgBr2->Intermediate2 Alcohol Tertiary Alcohol (R-C(OH)(CH=CH2)2) Intermediate2->Alcohol Workup Aqueous Workup (H3O+) Workup->Alcohol Protonation

Caption: General reaction pathway for the synthesis of vinyl ketones from esters.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol details the preparation of the this compound Grignard reagent.

Materials:

  • Magnesium turnings

  • Vinyl bromide

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Iodine (crystal)

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Glassware Preparation: All glassware must be thoroughly dried in an oven and assembled hot under a stream of inert gas to exclude moisture.

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the three-necked flask. Add a single crystal of iodine. Gently warm the flask with a heat gun until violet vapors of iodine are observed. This helps to activate the magnesium surface. Allow the flask to cool to room temperature under an inert atmosphere.

  • Reaction Setup: Equip the flask with a reflux condenser, a dropping funnel, and an inert gas inlet. Add anhydrous THF to cover the magnesium turnings.

  • Initiation: Prepare a solution of vinyl bromide (1.0 equivalent) in anhydrous THF in the dropping funnel. Add a small portion of the vinyl bromide solution to the magnesium suspension. The reaction is initiated when the brown color of iodine disappears and bubbling is observed. Gentle warming may be required to start the reaction.

  • Addition: Once the reaction has initiated, add the remaining vinyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure all the magnesium has reacted. The resulting grey/brown solution is the this compound reagent.

Protocol 2: Synthesis of Vinyl Ketone via Inverse Addition

This protocol employs inverse addition at low temperature to favor the formation of the vinyl ketone.

Materials:

  • Ester (1.0 equivalent)

  • This compound solution (prepared in Protocol 1, 1.05 equivalents)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Reaction flask

  • Dropping funnel

  • Low-temperature cooling bath (e.g., dry ice/acetone)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve the ester (1.0 equivalent) in anhydrous THF under an inert atmosphere.

  • Cooling: Cool the ester solution to -78 °C using a dry ice/acetone bath.

  • Inverse Addition: Slowly add the this compound solution (1.05 equivalents) from the dropping funnel to the cold ester solution over a period of 1-2 hours. It is crucial to maintain the temperature below -70 °C during the addition.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction should be stopped once the starting ester is consumed.

  • Quenching: Once the reaction is complete, quench it by the slow, dropwise addition of pre-cooled saturated aqueous ammonium chloride solution while maintaining the low temperature.

  • Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product should be purified promptly by flash column chromatography on silica (B1680970) gel to isolate the vinyl ketone.

Data Presentation

Table 1: Summary of Reaction Parameters and Expected Outcomes

ParameterConditionRationaleExpected OutcomePotential Side Products
Temperature -78 °CReduces the rate of the second addition to the ketone.Higher yield of vinyl ketone.Unreacted ester, tertiary alcohol.
Addition Mode Inverse (Grignard to ester)Maintains a low concentration of the Grignard reagent.Favors the formation of the ketone.Tertiary alcohol.
Stoichiometry ~1:1 (Ester:Grignard)Minimizes excess Grignard reagent available for the second addition.Higher selectivity for the ketone.Incomplete conversion of the ester.
Ester Type Methyl or Ethyl EstersCommonly used and generally reactive.Moderate to good yields of vinyl ketone.Tertiary alcohol.
Ester Type Weinreb AmideThe intermediate is stable to further addition.High yield of vinyl ketone.Minimal side products.

Visualization of Experimental Workflow

G cluster_prep Protocol 1: Grignard Preparation cluster_synthesis Protocol 2: Vinyl Ketone Synthesis cluster_purification Purification P1_Start Activate Mg with I₂ P1_Add_THF Add anhydrous THF P1_Start->P1_Add_THF P1_Add_VinylBr Add vinyl bromide P1_Add_THF->P1_Add_VinylBr P1_Reflux Maintain gentle reflux P1_Add_VinylBr->P1_Reflux P1_Stir Stir to completion P1_Reflux->P1_Stir P1_Product This compound Solution P1_Stir->P1_Product P2_Add_Grignard Slowly add Grignard solution P1_Product->P2_Add_Grignard Use in Protocol 2 P2_Start Dissolve Ester in THF P2_Cool Cool to -78 °C P2_Start->P2_Cool P2_Cool->P2_Add_Grignard P2_Monitor Monitor reaction (TLC/GC) P2_Add_Grignard->P2_Monitor P2_Quench Quench with aq. NH₄Cl P2_Monitor->P2_Quench P2_Product Crude Vinyl Ketone P2_Quench->P2_Product Pur_Extract Extract with Et₂O P2_Product->Pur_Extract Pur_Dry Dry over Na₂SO₄ Pur_Extract->Pur_Dry Pur_Concentrate Concentrate in vacuo Pur_Dry->Pur_Concentrate Pur_Chromatography Flash Chromatography Pur_Concentrate->Pur_Chromatography Final_Product Pure Vinyl Ketone Pur_Chromatography->Final_Product

Caption: Experimental workflow for the synthesis of vinyl ketones.

Alternative Protocol: Synthesis from Weinreb Amides

Due to the challenges in controlling the reaction with simple esters, N-methoxy-N-methylamides (Weinreb amides) are excellent alternatives. The intermediate formed upon addition of the Grignard reagent is a stable, chelated species that does not break down to the ketone until acidic workup. This prevents the over-addition reaction.

Protocol 3: Synthesis of Vinyl Ketone from a Weinreb Amide

Materials:

  • Weinreb amide (R-CON(OMe)Me) (1.0 equivalent)

  • This compound solution (prepared in Protocol 1, 1.2 equivalents)

  • Anhydrous tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask, dissolve the Weinreb amide (1.0 equivalent) in anhydrous THF under an inert atmosphere.

  • Addition of Grignard: Cool the solution to 0 °C in an ice bath. Slowly add the this compound solution (1.2 equivalents) dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC/GC analysis indicates complete consumption of the starting material.

  • Work-up: Cool the reaction mixture back to 0 °C and quench by the slow addition of 1 M HCl. Stir vigorously until the intermediate is fully hydrolyzed to the ketone.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether. Wash the organic layer with saturated aqueous NaHCO₃ solution and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by flash column chromatography.

Concluding Remarks

The synthesis of vinyl ketones from esters and this compound is a feasible but delicate transformation that requires careful control of reaction conditions to prevent the formation of tertiary alcohol byproducts. Low temperatures and inverse addition are key strategies to enhance the yield of the desired vinyl ketone. For more reliable and higher-yielding syntheses, the use of Weinreb amides is highly recommended. The protocols provided herein serve as a comprehensive guide for researchers to develop and optimize this important transformation in their own laboratories.

Application of Vinylmagnesium Bromide in Natural Product Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinylmagnesium bromide (CH₂=CHMgBr) is a highly versatile and widely utilized Grignard reagent in organic synthesis. Its primary utility lies in the nucleophilic addition of a vinyl group to a variety of electrophiles, most notably carbonyl compounds, to form allylic alcohols. This functionality is a cornerstone in the construction of complex molecular architectures, making this compound an indispensable tool in the total synthesis of natural products. Its applications span from the creation of key chiral centers to the introduction of unsaturated moieties that serve as handles for further synthetic transformations.[1][2] This document provides detailed application notes, experimental protocols, and quantitative data for the use of this compound in the synthesis of several natural products.

Key Applications in Natural Product Synthesis

This compound has been instrumental in the stereoselective synthesis of various natural products. Below are specific examples highlighting its application.

Synthesis of Pyranone Natural Product Precursors

This compound is employed in the 1,4-conjugate addition to α,β-unsaturated esters, a key step in the synthesis of pyranone natural products, which are known for their diverse biological activities.[3] The presence of a copper(I) catalyst is crucial for promoting the conjugate addition over the 1,2-addition to the carbonyl group.

Reaction Scheme: Copper-Catalyzed 1,4-Conjugate Addition

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Reactant1 α,β-Unsaturated Ester Product β-Vinyl Ester Reactant1->Product 1,4-Conjugate Addition Reactant2 Vinylmagnesium bromide Reactant2->Product Reagent1 CuI (catalyst) Reagent1->Product Reagent2 THF (solvent) Reagent2->Product

Caption: Copper-catalyzed conjugate addition of this compound.

Synthesis of (+)-Valiolamine and (+)-Valienamine Precursors

In the synthesis of aminocyclitols like (+)-valiolamine and (+)-valienamine, which are precursors to potent glycosidase inhibitors, this compound is used for the stereoselective addition to a chiral enone derived from a carbohydrate source.[4] The stereochemical outcome of this addition is critical for establishing the correct stereochemistry in the final natural products.

Reaction Scheme: Diastereoselective Addition to a Chiral Enone

G cluster_reactants Reactants cluster_reagents Reagents cluster_products Products Reactant1 Chiral Enone (from Maltose) Product1 Diastereomer 1 Reactant1->Product1 Nucleophilic Addition Product2 Diastereomer 2 Reactant1->Product2 Reactant2 Vinylmagnesium bromide Reactant2->Product1 Reactant2->Product2 Reagent1 THF (solvent) Reagent1->Product1 Reagent1->Product2

Caption: Diastereoselective addition of this compound to a chiral enone.

Synthesis of the Macrolide Core of Migrastatin (B49465)

The total synthesis of migrastatin, a potent inhibitor of cancer cell migration, involves the diastereoselective addition of this compound to a chiral aldehyde.[5] This reaction establishes a key stereocenter in the molecule. The use of a Lewis acid can significantly influence the diastereoselectivity of the addition by promoting a chelation-controlled transition state.

Reaction Scheme: Lewis Acid-Mediated Addition to a Chiral Aldehyde

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Reactant1 Chiral α-Alkoxy Aldehyde Product Allylic Alcohol (Migrastatin Core Precursor) Reactant1->Product Chelation-Controlled Addition Reactant2 Vinylmagnesium bromide Reactant2->Product Reagent1 Lewis Acid (e.g., MgBr₂·OEt₂) Reagent1->Product Reagent2 CH₂Cl₂ (solvent) Reagent2->Product

Caption: Lewis acid-mediated addition to a chiral aldehyde.

Quantitative Data Summary

The following tables summarize the quantitative data for the key reactions involving this compound in the synthesis of the aforementioned natural products.

Table 1: Copper-Catalyzed 1,4-Conjugate Addition for Pyranone Synthesis

SubstrateCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
α,β-Unsaturated EsterCuITHF0291[3]

Table 2: Diastereoselective Addition for (+)-Valiolamine/(+)-Valienamine Synthesis

SubstrateSolventTemperature (°C)ProductsYield (%)Reference
Chiral EnoneTHF0 to rtDiastereomer 1 (precursor to Valiolamine)65[4]
Diastereomer 2 (precursor to Valienamine)29[4]

Table 3: Lewis Acid-Mediated Addition for Migrastatin Core Synthesis

SubstrateLewis AcidSolventTemperatureDiastereomeric RatioYield (%)Reference
Chiral α-Alkoxy AldehydeMgBr₂·OEt₂CH₂Cl₂rtGood selectivity-[5]
Chiral α-Alkoxy AldehydeNoneTHFrt70:3062[5]

Note: "Good selectivity" is reported in the reference without a specific ratio. The yield for the Lewis acid-mediated reaction was not explicitly stated in the snippet.

Experimental Protocols

Protocol 1: Preparation of this compound

This protocol is adapted from a standard procedure in Organic Syntheses and describes the preparation of the Grignard reagent from vinyl bromide and magnesium turnings.[6][7]

Workflow for this compound Preparation

G start Start setup Set up a flame-dried three-necked flask with a reflux condenser, dropping funnel, and stirrer under an inert atmosphere. start->setup add_mg Add magnesium turnings to the flask. setup->add_mg add_thf_vinyl_bromide_init Add anhydrous THF to cover the magnesium and a small amount of vinyl bromide to initiate the reaction. add_mg->add_thf_vinyl_bromide_init initiation Observe for signs of reaction (bubbling, heat). add_thf_vinyl_bromide_init->initiation add_initiator If no reaction, add a small crystal of iodine or a few drops of 1,2-dibromoethane. initiation->add_initiator No reaction add_vinyl_bromide_soln Add a solution of vinyl bromide in anhydrous THF dropwise from the dropping funnel at a rate that maintains a gentle reflux. initiation->add_vinyl_bromide_soln Reaction starts add_initiator->initiation reflux After addition is complete, reflux the mixture for 30-60 minutes. add_vinyl_bromide_soln->reflux cool Cool the reaction mixture to room temperature. reflux->cool end The resulting greyish solution of This compound is ready for use. cool->end

Caption: General workflow for the preparation of this compound.

Materials:

  • Magnesium turnings

  • Vinyl bromide

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Iodine (optional, as an initiator)

  • 1,2-Dibromoethane (optional, as an initiator)

Procedure:

  • Assemble a three-necked round-bottom flask, equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, under an inert atmosphere (e.g., nitrogen or argon). All glassware must be rigorously dried.

  • Place the magnesium turnings in the flask.

  • Add enough anhydrous THF to just cover the magnesium.

  • Add a small portion of vinyl bromide (approx. 5% of the total amount) to the stirred suspension of magnesium.

  • If the reaction does not initiate spontaneously (indicated by gentle bubbling and a slight exotherm), add a small crystal of iodine or a few drops of 1,2-dibromoethane. Gentle warming may also be applied.

  • Once the reaction has started, add a solution of the remaining vinyl bromide in anhydrous THF dropwise from the dropping funnel at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for an additional 30-60 minutes to ensure complete reaction.

  • The resulting greyish solution is the this compound reagent, which should be used immediately or titrated and stored under an inert atmosphere.

Protocol 2: Copper-Catalyzed 1,4-Conjugate Addition of this compound

This protocol is a general procedure based on the synthesis of a pyranone precursor.[3]

Materials:

  • α,β-Unsaturated ester

  • Copper(I) iodide (CuI)

  • This compound solution in THF (prepared as in Protocol 1 or commercial)

  • Anhydrous THF

Procedure:

  • To a stirred suspension of copper(I) iodide in anhydrous THF at 0 °C under an inert atmosphere, add the this compound solution.

  • Stir the resulting mixture for 10-15 minutes at 0 °C.

  • Add a solution of the α,β-unsaturated ester in anhydrous THF dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: Diastereoselective Addition of this compound to a Chiral Aldehyde

This protocol is a general method for the addition of this compound to a chiral α-alkoxy aldehyde, as seen in the synthesis of the migrastatin core.[5]

Materials:

  • Chiral α-alkoxy aldehyde

  • This compound solution in THF

  • Lewis acid (e.g., magnesium bromide diethyl etherate, MgBr₂·OEt₂)

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂)

Procedure:

  • Dissolve the chiral α-alkoxy aldehyde in anhydrous dichloromethane under an inert atmosphere.

  • Add the Lewis acid (e.g., MgBr₂·OEt₂) and stir the mixture at room temperature for 15-30 minutes.

  • Cool the mixture to the desired temperature (e.g., -78 °C or 0 °C, optimization may be required).

  • Slowly add the this compound solution dropwise to the stirred solution.

  • Stir the reaction mixture at this temperature until the starting material is consumed (monitor by TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract the product with dichloromethane.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the product by flash column chromatography to isolate the desired diastereomer.

Conclusion

This compound is a powerful and reliable reagent for the introduction of vinyl groups in the synthesis of complex natural products. Its utility is demonstrated in key bond-forming reactions, including conjugate additions and stereoselective additions to carbonyls, which are foundational for building intricate molecular frameworks. The protocols and data presented herein provide a practical guide for researchers in the field of natural product synthesis and drug development, highlighting the importance of careful control of reaction conditions to achieve high yields and desired stereoselectivity.

References

Application Notes and Protocols: Lewis Acid-Mediated Addition of Vinylmagnesium Bromide to Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The nucleophilic addition of Grignard reagents to aldehydes is a cornerstone of organic synthesis for the formation of carbon-carbon bonds and the generation of valuable secondary alcohols. However, controlling the stereochemical outcome of this reaction, particularly when the aldehyde possesses adjacent stereocenters, presents a significant challenge. The use of Lewis acids as additives can dramatically enhance the rate and, more importantly, the diastereoselectivity of these additions. This application note details the utility of Lewis acids in mediating the addition of vinylmagnesium bromide to aldehydes, with a focus on chelation-controlled diastereoselective reactions.

Lewis acids coordinate to the carbonyl oxygen of the aldehyde, increasing its electrophilicity. In substrates containing a proximal chelating group, such as an alkoxy or benzyloxy moiety at the α- or β-position, certain Lewis acids can form a rigid, cyclic intermediate. This chelation model constrains the conformation of the aldehyde and directs the nucleophilic attack of the vinyl Grignard reagent to one face of the carbonyl, leading to a high degree of stereocontrol. This methodology is particularly relevant in the synthesis of complex molecules like polyketide natural products, where precise control of stereochemistry is paramount.

Mechanism of Chelation Control

In the absence of a strongly coordinating Lewis acid, the addition of a Grignard reagent to a chiral α-alkoxy aldehyde may proceed with low selectivity, often governed by the Felkin-Anh model. However, the introduction of a suitable Lewis acid, such as magnesium bromide diethyl etherate (MgBr₂·OEt₂) or titanium(IV) isopropoxide (Ti(Oi-Pr)₄), can enforce a chelation-controlled pathway.

The Lewis acid coordinates to both the carbonyl oxygen and the oxygen of the adjacent alkoxy group, forming a rigid five-membered ring intermediate. This conformation locks the substrate, and for steric reasons, the vinyl nucleophile preferentially attacks from the less hindered face, leading to the syn diastereomer as the major product. The choice of a non-coordinating solvent like dichloromethane (B109758) (CH₂Cl₂) is often crucial, as coordinating solvents such as tetrahydrofuran (B95107) (THF) can compete with the substrate for binding to the Lewis acid, thereby diminishing the chelation effect.[1]

G cluster_0 Chelation-Controlled Addition Pathway Reactants α-Alkoxy Aldehyde + VinylMgBr + Lewis Acid (LA) Chelate Formation of Rigid Five-Membered Chelate Reactants->Chelate Coordination Attack Diastereoselective Nucleophilic Attack (Less Hindered Face) Chelate->Attack VinylMgBr Intermediate Alkoxide Intermediate Attack->Intermediate Workup Aqueous Workup (e.g., sat. NH4Cl) Intermediate->Workup Product Syn-Diol Product (Major Diastereomer) Workup->Product

Figure 1. Chelation-controlled reaction pathway.

Data Presentation: Diastereoselective Addition to a Chiral α-Alkoxy Aldehyde

The following data, adapted from a study on the synthesis of the macrolide core of migrastatin, illustrates the profound effect of Lewis acids, solvent, and temperature on the diastereoselectivity of the addition of this compound to a complex α-alkoxy aldehyde.[1] The results highlight that the combination of a chelating Lewis acid (e.g., MgBr₂·OEt₂) in a non-coordinating solvent (CH₂Cl₂) at room temperature provides optimal diastereoselectivity.[1]

EntryLewis Acid (equiv.)SolventTemperature (°C)Yield (%)Diastereomeric Ratio (syn:anti)
1ZnBr₂ (1.2)THF-785570:30
2Ti(Oi-Pr)₄ (1.2)THF-78-No selectivity
3MgBr₂·OEt₂ (1.2)THF-78-No selectivity
4NoneTHFRT6270:30
5Ti(Oi-Pr)₄ (1.2)CH₂Cl₂RT7595:5
6MgBr₂·OEt₂ (1.2)CH₂Cl₂RT82>98:2

Table 1. Effect of Lewis Acids and Reaction Conditions on the Diastereoselective Addition of this compound.[1]

Experimental Protocols

The following are generalized protocols for the Lewis acid-mediated and non-mediated addition of this compound to an aldehyde.

Protocol 1: General Procedure for Lewis Acid-Mediated Diastereoselective Addition

This protocol is adapted from the conditions that provided high diastereoselectivity (Entry 6 in Table 1).

Materials:

  • α-Alkoxy aldehyde

  • Magnesium bromide diethyl etherate (MgBr₂·OEt₂)

  • This compound (1.0 M solution in THF)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard solvents for extraction and chromatography (e.g., ethyl acetate (B1210297), hexanes)

Equipment:

  • Oven-dried, two- or three-neck round-bottom flask

  • Septa

  • Nitrogen or argon gas inlet

  • Magnetic stirrer and stir bar

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: Assemble the oven-dried round-bottom flask with a magnetic stir bar, septum, and an inert gas (N₂ or Ar) inlet. Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Addition: To the flask, add the α-alkoxy aldehyde (1.0 equiv.) and dissolve it in anhydrous CH₂Cl₂. Add solid magnesium bromide diethyl etherate (1.2 equiv.) to the stirred solution at room temperature.

  • Grignard Addition: Cool the mixture if necessary (though optimal results in the model system were at room temperature). Slowly add this compound solution (1.5 equiv., 1.0 M in THF) dropwise via syringe over 10-15 minutes.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting aldehyde is consumed (typically 1-4 hours).

  • Workup: Cool the flask in an ice-water bath. Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with CH₂Cl₂ or ethyl acetate (3 x volumes). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to afford the desired alcohol. The diastereomeric ratio can be determined by ¹H NMR analysis of the purified product or the crude reaction mixture.

Protocol 2: Non-Mediated Addition of this compound

This protocol reflects a standard Grignard addition without an external Lewis acid, corresponding to conditions similar to Entry 4 in Table 1.

Materials & Equipment:

  • Same as Protocol 1, excluding the Lewis acid. Anhydrous THF is used as the solvent.

Procedure:

  • Reaction Setup: Set up the reaction apparatus under an inert atmosphere as described in Protocol 1.

  • Reagent Solution: Dissolve the aldehyde (1.0 equiv.) in anhydrous THF in the reaction flask.

  • Grignard Addition: Cool the solution to the desired temperature (e.g., 0 °C or room temperature). Slowly add the this compound solution (1.5 equiv., 1.0 M in THF) dropwise.

  • Reaction & Monitoring: Allow the reaction to stir at the chosen temperature and monitor by TLC.

  • Workup, Extraction, and Purification: Follow steps 5-8 as detailed in Protocol 1.

Workflow and Logic

The successful execution of a diastereoselective Lewis acid-mediated Grignard addition relies on a logical workflow that prioritizes anhydrous conditions and the correct sequence of reagent addition to favor the chelation-controlled pathway.

G Start Start: Oven-Dried Glassware Setup Assemble Apparatus under Inert Atmosphere (N2 or Ar) Start->Setup Add_Aldehyde Dissolve Aldehyde (1 eq.) in Anhydrous CH2Cl2 Setup->Add_Aldehyde Add_LA Add Lewis Acid (e.g., MgBr2·OEt2, 1.2 eq.) Add_Aldehyde->Add_LA Chelation Allow Chelate Formation (Stir at RT) Add_LA->Chelation Add_Grignard Slowly Add VinylMgBr (1.5 eq.) at RT Chelation->Add_Grignard React Stir and Monitor by TLC Add_Grignard->React Quench Quench with sat. aq. NH4Cl React->Quench Reaction Complete Extract Extract with Organic Solvent Quench->Extract Purify Dry, Concentrate, and Purify via Column Chromatography Extract->Purify Analyze Characterize Product & Determine d.r. by NMR Purify->Analyze

Figure 2. Experimental workflow for the reaction.

References

Application Notes and Protocols for the Synthesis of 2-Vinylchroman-4-ones using Vinylmagnesium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Vinylchroman-4-ones are a class of heterocyclic compounds that hold significant interest in medicinal chemistry and drug discovery. The chroman-4-one core is a privileged scaffold found in a variety of biologically active natural products and synthetic compounds. The introduction of a vinyl group at the 2-position provides a versatile handle for further chemical modifications, allowing for the exploration of a wider chemical space and the development of novel therapeutic agents. This document provides detailed application notes and experimental protocols for the synthesis of 2-vinylchroman-4-ones via the conjugate addition of vinylmagnesium bromide to chromones. The key to this transformation is the use of a Lewis acid to promote the desired 1,4-addition over the competing 1,2-addition to the carbonyl group.

Reaction Principle

The synthesis of 2-vinylchroman-4-ones is achieved through a 1,4-conjugate addition (Michael addition) of this compound to a chromone (B188151) precursor. In the absence of a catalyst or a Lewis acid, Grignard reagents typically favor 1,2-addition to α,β-unsaturated ketones. However, the presence of a suitable Lewis acid, such as a copper salt or a silyl (B83357) triflate, can effectively promote the desired 1,4-addition pathway, leading to the formation of the 2-vinylchroman-4-one skeleton.[1] Trimethylsilyl chloride (TMSCl) can also be employed as an effective additive to facilitate this reaction.

Experimental Protocols

The following protocols are adapted from established procedures for the conjugate addition of Grignard reagents to thiochromones and are expected to be applicable to chromone substrates with minor modifications.[2]

Protocol 1: Preparation of this compound in THF

Materials:

  • Magnesium turnings

  • Vinyl bromide

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Iodine (crystal, as initiator)

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Nitrogen or Argon gas supply

Procedure:

  • To a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet, add magnesium turnings (1.2 equivalents).

  • Add a small crystal of iodine to the flask.

  • Add a small portion of a solution of vinyl bromide (1.1 equivalents) in anhydrous THF via the dropping funnel to initiate the reaction. The disappearance of the iodine color and gentle reflux indicate the start of the Grignard formation.

  • Once the reaction has initiated, add the remaining solution of vinyl bromide in anhydrous THF dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting solution of this compound is ready for use.

Protocol 2: Copper-Catalyzed Synthesis of 2-Vinylchroman-4-one

Materials:

  • Chromone

  • This compound solution in THF (from Protocol 1)

  • Copper(I) cyanide (CuCN)

  • Lithium chloride (LiCl), anhydrous

  • Trimethylsilyl chloride (TMSCl)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen or Argon gas supply

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add CuCN (0.1 equivalents) and anhydrous LiCl (0.2 equivalents).

  • Add anhydrous THF and stir the suspension for 15-30 minutes at room temperature to form the soluble CuCN·2LiCl complex.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the prepared this compound solution (1.5 equivalents) to the copper catalyst suspension and stir for another 30 minutes at 0 °C.

  • In a separate flask, dissolve the chromone (1.0 equivalent) in anhydrous THF and add TMSCl (1.2 equivalents).

  • Add the solution of the chromone and TMSCl to the reaction mixture at 0 °C.

  • Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 2-vinylchroman-4-one.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis and characterization of 2-vinylchroman-4-one. The spectroscopic data are predicted based on the analysis of structurally related chroman-4-one derivatives.

Table 1: Reaction Parameters and Expected Yields

EntrySubstrateLewis Acid/CatalystAdditiveSolventTemperature (°C)Time (h)Expected Yield (%)
1ChromoneCuCN·2LiClTMSClTHF02-470-85
26-MethylchromoneCuCN·2LiClTMSClTHF02-475-90
37-MethoxychromoneCuCN·2LiClTMSClTHF02-470-88

Table 2: Expected Spectroscopic Data for 2-Vinylchroman-4-one

Technique Expected Data
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.90 (dd, 1H, H-5), 7.50 (ddd, 1H, H-7), 7.05 (t, 1H, H-6), 6.95 (d, 1H, H-8), 6.00-5.85 (m, 1H, -CH=CH₂), 5.40 (d, 1H, =CH₂), 5.25 (d, 1H, =CH₂), 4.60 (dd, 1H, H-2), 2.90 (dd, 1H, H-3a), 2.75 (dd, 1H, H-3b).
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 192.0 (C=O, C-4), 161.5 (C-8a), 136.5 (-CH=), 136.0 (C-7), 127.0 (C-5), 121.5 (C-4a), 121.0 (C-6), 118.0 (C-8), 117.0 (=CH₂), 76.0 (C-2), 43.0 (C-3).
Mass Spectrometry (EI-MS) m/z (%): 174 (M⁺), 145, 121, 92.
Infrared (IR) ν (cm⁻¹): 3080 (=C-H), 2920 (C-H), 1680 (C=O), 1605 (C=C, aromatic), 1460, 1300, 1120.

Mandatory Visualizations

G Experimental Workflow for the Synthesis of 2-Vinylchroman-4-one cluster_0 Grignard Reagent Preparation cluster_1 Conjugate Addition Reaction cluster_2 Work-up and Purification start Start prep_reagent Prepare this compound from Vinyl Bromide and Mg in THF start->prep_reagent prep_catalyst Prepare CuCN·2LiCl Catalyst add_grignard Add this compound to Catalyst prep_catalyst->add_grignard add_chromone Add Chromone and TMSCl Solution add_grignard->add_chromone reaction Stir at 0 °C add_chromone->reaction quench Quench with aq. NH₄Cl reaction->quench extract Extract with Ethyl Acetate quench->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify end Obtain Pure 2-Vinylchroman-4-one purify->end

Caption: Workflow for the synthesis of 2-vinylchroman-4-one.

G Proposed Reaction Mechanism chromone Chromone arrow2 1,4-Addition chromone->arrow2 vmgbr This compound arrow1 Transmetalation vmgbr->arrow1 catalyst Cu(I) Catalyst catalyst->arrow1 cuprate Vinyl Cuprate cuprate->arrow2 enolate Copper Enolate Intermediate arrow3 TMSCl enolate->arrow3 silyl_enolate Silyl Enol Ether arrow4 Work-up (H⁺) silyl_enolate->arrow4 product 2-Vinylchroman-4-one plus1 + plus2 + arrow1->cuprate arrow2->enolate arrow3->silyl_enolate arrow4->product

References

Troubleshooting & Optimization

Technical Support Center: Vinylmagnesium Bromide Grignard Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during vinylmagnesium bromide Grignard reactions.

Frequently Asked Questions (FAQs)

Q1: My this compound Grignard reaction fails to initiate. What are the common causes and how can I fix it?

A1: Failure to initiate is one of the most common issues in Grignard reactions. The primary culprits are typically moisture and an inactive magnesium surface.

  • Moisture Contamination: Grignard reagents are highly reactive with protic sources, including water.[1][2][3] Ensure all glassware is rigorously dried, either by oven-drying at >120°C for several hours or by flame-drying under a vacuum and cooling under an inert atmosphere (e.g., nitrogen or argon).[4][5] Solvents such as tetrahydrofuran (B95107) (THF) or diethyl ether must be anhydrous.[1]

  • Inactive Magnesium Surface: A passivating layer of magnesium oxide (MgO) can form on the surface of the magnesium turnings, preventing the reaction from starting.[4][6] Activation of the magnesium is crucial to remove this layer and expose a fresh, reactive surface.[4][6]

Q2: How can I effectively activate the magnesium turnings?

A2: Several methods can be employed to activate magnesium:

  • Mechanical Methods: Crushing the magnesium turnings in-situ with a glass rod or using an ultrasonic bath can mechanically break the oxide layer.[6][7]

  • Chemical Activation:

    • Iodine (I₂): Adding a small crystal of iodine is a common method. The disappearance of the purple or brown color of the iodine indicates that the magnesium surface has been activated.[4][5][6][7]

    • 1,2-Dibromoethane (B42909) (DBE): A few drops of DBE can be used to initiate the reaction. The formation of ethylene (B1197577) gas (observed as bubbling) and magnesium bromide signifies activation.[4][6][8]

    • Pre-formed Grignard Reagent: The addition of a small amount of a previously prepared Grignard reagent can help initiate the reaction.[6]

    • Diisobutylaluminum hydride (DIBAH): This reagent can be used to activate the magnesium surface and dry the reaction mixture, allowing for initiation at lower temperatures.[9][10]

Q3: My reaction started but then turned cloudy and stopped. What is the likely cause?

A3: This scenario often points to insufficient anhydrous conditions. While the initial activation may have consumed a small amount of residual water, further moisture in the reagents or from the atmosphere can quench the reaction. Re-evaluate the dryness of your solvent, vinyl bromide, and glassware. Ensure a continuous positive pressure of an inert gas is maintained throughout the reaction.[11]

Q4: I am observing a significant amount of a high-boiling point byproduct. What is it and how can I prevent its formation?

A4: This is likely a result of Wurtz-type coupling, where the newly formed this compound reacts with unreacted vinyl bromide to form 1,3-butadiene (B125203) (a dimer).[12] To minimize this side reaction:

  • Slow Addition: Add the vinyl bromide solution dropwise to the magnesium suspension. This maintains a low concentration of the halide and favors its reaction with the magnesium surface over the Grignard reagent.[12]

  • Temperature Control: The Grignard formation is exothermic. Maintain a gentle reflux and avoid excessive heating, which can accelerate the rate of the Wurtz coupling reaction.[12][13]

  • Solvent Choice: While THF is generally a good solvent for Grignard reactions, for some substrates, diethyl ether may lead to less Wurtz coupling.[12]

Q5: My reaction with a ketone substrate is giving low yields of the desired tertiary alcohol and regenerating the starting ketone. What is happening?

A5: This is likely due to enolization, where the Grignard reagent acts as a base and deprotonates the α-carbon of the ketone, forming an enolate.[14] Upon aqueous workup, the enolate is protonated, regenerating the starting ketone. To favor the desired 1,2-addition over enolization, consider the following:

  • Use of Additives: The addition of cerium(III) chloride (CeCl₃) can promote the nucleophilic addition of the Grignard reagent to the carbonyl group.[14]

  • Lower Reaction Temperature: Conducting the reaction at lower temperatures can sometimes favor the addition reaction.

Troubleshooting Guides

Guide 1: Reaction Initiation Failure

This guide provides a step-by-step approach to troubleshooting a this compound Grignard reaction that fails to start.

Diagram: Troubleshooting Workflow for Grignard Initiation Failure

G Troubleshooting Grignard Initiation Failure start Reaction Fails to Initiate check_anhydrous Are all reagents and glassware scrupulously dry? start->check_anhydrous dry_reagents Dry solvents and reagents. Flame-dry glassware under inert gas. check_anhydrous->dry_reagents No check_activation Has an activator been used? check_anhydrous->check_activation Yes dry_reagents->check_activation success Reaction Initiates dry_reagents->success If successful add_activator Add a small crystal of iodine or a few drops of 1,2-dibromoethane. check_activation->add_activator No gentle_warming Apply gentle warming. check_activation->gentle_warming Yes add_activator->gentle_warming add_activator->success If successful mechanical_activation Crush magnesium turnings or use an ultrasonic bath. gentle_warming->mechanical_activation gentle_warming->success If successful mechanical_activation->success If successful failure Reaction Still Fails: Consider fresh reagents or alternative activation methods (e.g., DIBAH). mechanical_activation->failure If still fails

Caption: A logical workflow for diagnosing and resolving Grignard reaction initiation issues.

Quantitative Data Summary

The success of a Grignard reaction is highly dependent on the reaction conditions. The following table summarizes key parameters and their impact on the outcome of this compound synthesis and subsequent reactions.

ParameterConditionExpected OutcomePotential IssuesCitation(s)
Solvent Tetrahydrofuran (THF)Generally good yields. Higher boiling point (66°C) can facilitate reaction initiation and dissolve reagents/products effectively.May promote Wurtz coupling for certain substrates.[15][16][17]
Diethyl EtherLower boiling point (34.6°C). May reduce Wurtz coupling side reactions in some cases.Reaction may be slower. Lower solubility of some Grignard reagents.[12][15][16]
Temperature Gentle RefluxOptimal for Grignard reagent formation.Excessive heat can increase the rate of Wurtz coupling.[12][13]
Low Temperature (0°C to -78°C)Often required for the addition of the Grignard reagent to the electrophile to control exothermicity and improve selectivity.May slow down the reaction rate. Precipitation of the Grignard reagent can occur at very low temperatures.[18]
Magnesium Activation IodineEffective for initiating the reaction.Can introduce impurities if used in excess.[4][6][7]
1,2-DibromoethaneHighly effective and provides a visual cue (ethylene bubbling) of activation.Introduces magnesium bromide as a byproduct.[4][6][8]
Addition Rate of Vinyl Bromide Slow, dropwiseMinimizes local high concentrations of vinyl bromide, thus reducing Wurtz coupling.A very slow addition may prolong the reaction time.[12]
RapidIncreases the likelihood of Wurtz coupling, leading to lower yields of the desired Grignard reagent.Can lead to a runaway reaction due to the exothermic nature of the Grignard formation.[12]

Experimental Protocols

Protocol 1: Preparation of this compound

This protocol details a general procedure for the laboratory-scale synthesis of this compound.

Materials:

  • Magnesium turnings

  • Vinyl bromide

  • Anhydrous tetrahydrofuran (THF)

  • Iodine crystal or 1,2-dibromoethane

  • Inert gas (Nitrogen or Argon)

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Heating mantle

  • Drying tube

Procedure:

  • Apparatus Setup: Assemble the flame- or oven-dried three-neck flask with the reflux condenser, dropping funnel, and an inlet for inert gas. Place a magnetic stir bar in the flask. Allow the apparatus to cool to room temperature under a stream of inert gas.

  • Magnesium Activation: Place the magnesium turnings in the flask. Add a single crystal of iodine or a few drops of 1,2-dibromoethane. Gently warm the flask until the color of the iodine disappears or bubbling from the 1,2-dibromoethane is observed. This indicates the activation of the magnesium surface.[4][6][7] Allow the flask to cool.

  • Initiation of Reaction: Add enough anhydrous THF to cover the magnesium turnings. Prepare a solution of vinyl bromide in anhydrous THF in the dropping funnel. Add a small amount of the vinyl bromide solution to the magnesium suspension. The reaction should initiate, as evidenced by a gentle reflux and the formation of a cloudy, grayish solution.[11][19] If the reaction does not start, gentle warming may be applied.

  • Formation of Grignard Reagent: Once the reaction has started, add the remaining vinyl bromide solution dropwise at a rate that maintains a gentle reflux.[11][19]

  • Completion and Storage: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for an additional 30-60 minutes to ensure complete reaction.[8][11][19] The resulting this compound solution should be used immediately or stored under an inert atmosphere.

Diagram: this compound Synthesis Workflow

G This compound Synthesis Workflow setup 1. Assemble and Dry Apparatus under Inert Gas activate_mg 2. Activate Magnesium with Iodine or DBE setup->activate_mg initiate 3. Add THF and a small amount of Vinyl Bromide to Initiate activate_mg->initiate add_vinyl_bromide 4. Dropwise Addition of remaining Vinyl Bromide initiate->add_vinyl_bromide complete 5. Stir to Complete Reaction add_vinyl_bromide->complete product This compound Solution complete->product

Caption: A streamlined workflow for the synthesis of this compound.

Signaling Pathways and Logical Relationships

Competing Reaction Pathways in Grignard Reactions with Ketones

The reaction of this compound with a ketone can proceed through two main pathways: the desired 1,2-addition to the carbonyl group to form a tertiary alcohol, or the undesired enolization where the Grignard reagent acts as a base.

Diagram: 1,2-Addition vs. Enolization Pathways

G Competing Pathways: 1,2-Addition vs. Enolization start Ketone + this compound addition 1,2-Addition (Nucleophilic Attack) start->addition enolization Enolization (Proton Abstraction) start->enolization alkoxide Magnesium Alkoxide Intermediate addition->alkoxide enolate Magnesium Enolate Intermediate enolization->enolate workup1 Aqueous Workup alkoxide->workup1 workup2 Aqueous Workup enolate->workup2 product Tertiary Alcohol (Desired Product) ketone_regenerated Starting Ketone (Regenerated) workup1->product workup2->ketone_regenerated

Caption: The competitive reaction pathways for a Grignard reagent with a ketone.

References

how to activate magnesium for vinylmagnesium bromide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with the activation of magnesium for the synthesis of vinylmagnesium bromide.

Frequently Asked Questions (FAQs)

Q1: What is the primary obstacle to initiating the synthesis of this compound?

The main challenge is the passivating layer of magnesium oxide (MgO) that forms on the surface of magnesium metal when it is exposed to air.[1] This layer acts as a barrier, preventing the magnesium from reacting with vinyl bromide.[1] Successful initiation of the Grignard reaction, therefore, hinges on the effective removal or disruption of this oxide layer to expose a fresh, reactive magnesium surface.[1]

Q2: What are the visual cues of a successful initiation of the Grignard reaction?

A successful initiation is typically marked by several observable phenomena. These can include the disappearance of the color of a chemical activator like iodine, the spontaneous boiling of the solvent (particularly with low-boiling point ethers), the emergence of a cloudy grey or brownish color in the reaction mixture, and the generation of heat, indicating an exothermic reaction.[1]

Q3: Why are anhydrous (dry) conditions critical for this synthesis?

Grignard reagents are highly reactive and will readily react with protic solvents such as water and alcohols.[1] Any moisture present in the glassware, solvents, or reagents will quench the this compound as it forms, preventing the desired reaction from proceeding.[2] Therefore, the use of flame-dried glassware and anhydrous solvents is essential.[1][2]

Q4: Can I use a solvent other than tetrahydrofuran (B95107) (THF)?

While THF is a common solvent for the preparation of this compound, other ether-based solvents like diethyl ether can also be used.[3][4] However, the solubility of the Grignard reagent can differ between solvents.[4] THF is often preferred as it is less prone to evaporation due to its higher boiling point compared to diethyl ether.[4]

Troubleshooting Guide

This guide addresses specific issues that may arise during the activation of magnesium and the synthesis of this compound.

Problem: The reaction fails to initiate.

  • Potential Cause: Inactive magnesium surface due to a resilient magnesium oxide layer.[2]

    • Recommended Solution: Employ one of the activation methods detailed in the experimental protocols below. Common methods include the use of iodine, 1,2-dibromoethane (B42909), or mechanical activation.[2][5]

  • Potential Cause: Presence of moisture in the reaction setup.[2]

    • Recommended Solution: Ensure all glassware is rigorously flame-dried under a vacuum or oven-dried and cooled under an inert atmosphere (e.g., argon or nitrogen).[1][2] Use freshly distilled and dried solvents.

  • Potential Cause: Impure reagents.

    • Recommended Solution: Use high-purity magnesium turnings and distill the vinyl bromide if its purity is questionable.

Problem: The reaction starts but then stops.

  • Potential Cause: Insufficient exposed magnesium surface area.

    • Recommended Solution: Gentle stirring or sonication can help to expose fresh magnesium surfaces.[5][6]

  • Potential Cause: Accumulation of byproducts on the magnesium surface.

    • Recommended Solution: The addition of a small amount of an activating agent, such as a crystal of iodine, may help to re-initiate the reaction.[1]

Problem: The yield of this compound is low.

  • Potential Cause: Wurtz coupling side reaction. This is a homocoupling of the vinyl bromide, which can compete with the formation of the Grignard reagent.

    • Recommended Solution: Add the vinyl bromide solution dropwise to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture.[2]

  • Potential Cause: Incomplete reaction.

    • Recommended Solution: After the addition of vinyl bromide is complete, continue to stir the reaction mixture and gently heat it to ensure the reaction goes to completion.[7]

Summary of Magnesium Activation Methods

The choice of activation method can significantly influence the success of the Grignard reaction. The following table summarizes common methods:

Activation MethodDescriptionKey IndicatorsTypical ConditionsAdvantagesDisadvantages
Iodine (I₂) A small crystal of iodine is added to the magnesium, which is thought to etch the oxide layer.[1][2]Disappearance of the purple/brown iodine color.[1]A single small crystal per reaction. Gentle warming can be used to sublime the iodine.[2][6]Simple and effective for many substrates.[2] The color change provides a clear indication of initiation.[1]Can sometimes lead to the formation of iodinated byproducts.[2]
1,2-Dibromoethane (DBE) A small amount is added to the magnesium, which reacts to clean the surface and produce ethylene (B1197577) gas and magnesium bromide.[2][5]Observation of bubbling (ethylene gas evolution).[2][6]A few drops are typically sufficient.[2][6]The reaction with DBE is often vigorous and a reliable initiator.[6] The gaseous byproduct is innocuous.[5]Can be too vigorous if too much is added at once.
Mechanical Activation Crushing the magnesium turnings with a glass rod or stirring them vigorously under an inert atmosphere to physically break the oxide layer.[5]N/ACan be done before or during the reaction.[6][8]Exposes a fresh, highly reactive magnesium surface.[5][8] Avoids the use of chemical activators.Can be difficult to perform effectively and may require specialized equipment for large-scale reactions.
Sonication Using an ultrasonic bath to clean the surface of the magnesium through cavitation.[5][6]General cloudiness and warming of the reaction mixture.The reaction flask is placed in an ultrasonic bath during the initiation phase.[1][6]A non-toxic and easy method for activation.[6]May not be as effective as chemical methods for highly passivated magnesium.
Diisobutylaluminum hydride (DIBAH) A small amount of DIBAH is used to activate the magnesium surface and also acts as a drying agent for the reaction mixture.[9][10]An increase in temperature.[9][10]Can be initiated at or below 20 °C.[9][10][11]A very reliable method, even under dilute conditions.[9][10] Allows for initiation at lower temperatures, which can be safer.[9][10][11]DIBAH is a pyrophoric reagent and requires careful handling.

Experimental Protocols

General Preparatory Steps:

  • Glassware: Ensure all glassware (a three-necked flask, reflux condenser, and dropping funnel) is thoroughly dried by either flame-drying under a vacuum or oven-drying at >120°C for several hours.[1] Allow the glassware to cool under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Reagents: Use anhydrous tetrahydrofuran (THF). Vinyl bromide should be of high purity.

Protocol 1: Activation with Iodine
  • Place magnesium turnings (1.2 equivalents) and a magnetic stir bar into the dried flask under an inert atmosphere.[3]

  • Add a single, small crystal of iodine.[3] The flask may be gently warmed to sublime the iodine and coat the magnesium turnings.[6]

  • Add enough anhydrous THF to cover the magnesium.[3]

  • Prepare a solution of vinyl bromide (1.0 equivalent) in anhydrous THF in the dropping funnel.

  • Add a small portion of the vinyl bromide solution to the magnesium suspension and stir.[3]

  • Observe for signs of initiation (disappearance of iodine color, gentle refluxing, or cloudiness). If the reaction does not start, gentle warming with a heat gun may be applied.[4]

  • Once the reaction has initiated, add the remaining vinyl bromide solution dropwise at a rate that maintains a gentle reflux.[12]

  • After the addition is complete, continue to stir the mixture, with gentle heating if necessary, for an additional 30-60 minutes to ensure the reaction is complete.[7]

Protocol 2: Activation with 1,2-Dibromoethane
  • To the flask containing magnesium turnings (1.2 equivalents) and a stir bar under an inert atmosphere, add enough anhydrous THF to cover the magnesium.[7]

  • With stirring, add a few drops of 1,2-dibromoethane.[6][7]

  • Observe for the evolution of ethylene gas (bubbling), which indicates the activation of the magnesium surface.[6]

  • Once the initial vigorous reaction with 1,2-dibromoethane has subsided, begin the slow, dropwise addition of the vinyl bromide solution (1.0 equivalent in anhydrous THF).[7]

  • Maintain a gentle reflux during the addition.

  • After the addition is complete, continue to stir and gently heat the mixture for an additional hour to ensure complete reaction.[7]

Protocol 3: Mechanical Activation
  • In a dried flask under an inert atmosphere, place the magnesium turnings (1.2 equivalents).

  • Before adding any solvent, use a dry glass stirring rod to firmly press and crush some of the magnesium turnings against the bottom of the flask.[6] This should be done carefully to avoid breaking the glassware.

  • Alternatively, the magnesium turnings can be stirred vigorously under an inert atmosphere for a period to abrade the surface.[8]

  • After mechanical activation, add anhydrous THF and a small amount of the vinyl bromide solution to initiate the reaction.

  • Once initiated, proceed with the dropwise addition of the remaining vinyl bromide solution as described in the previous protocols.

Visualizations

TroubleshootingWorkflow start Reaction Fails to Initiate check_anhydrous Are all reagents and solvents strictly anhydrous? start->check_anhydrous dry_reagents Dry solvents and reagents. Flame-dry glassware. check_anhydrous->dry_reagents No check_activator Have you added an activator? check_anhydrous->check_activator Yes dry_reagents->check_activator add_activator Add Activator: - Small crystal of iodine - A few drops of 1,2-dibromoethane check_activator->add_activator No apply_energy Apply Gentle Energy: - Gently warm the mixture - Place flask in an ultrasonic bath check_activator->apply_energy Yes add_activator->apply_energy mechanical_activation Mechanical Activation: - Crush magnesium turnings with a dry glass rod apply_energy->mechanical_activation reaction_still_fails Reaction Still Fails mechanical_activation->reaction_still_fails consider_alternatives Consider alternative activators (e.g., DIBAH) or fresh, high-purity reagents. reaction_still_fails->consider_alternatives ExperimentalWorkflow prep Preparation: - Dry glassware under inert gas - Use anhydrous THF mg_prep Add Mg turnings to flask prep->mg_prep activation Magnesium Activation mg_prep->activation iodine Add I₂ crystal activation->iodine Method 1 dbe Add 1,2-dibromoethane activation->dbe Method 2 mechanical Crush/Stir Mg activation->mechanical Method 3 initiation Initiation: - Add small amount of vinyl bromide in THF - Observe for reaction iodine->initiation dbe->initiation mechanical->initiation addition Slowly add remaining vinyl bromide solution initiation->addition reflux Maintain gentle reflux addition->reflux completion Stir and heat for 1 hr after addition is complete reflux->completion product This compound (Grignard Reagent) completion->product

References

preventing Wurtz coupling during vinylmagnesium bromide formation

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Vinylmagnesium Bromide Synthesis

Welcome to the Technical Support Center. This resource provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of this compound while minimizing the formation of the Wurtz coupling byproduct, 1,3-butadiene (B125203).

Frequently Asked Questions (FAQs)

Q1: What is the Wurtz coupling side reaction and why does it occur during this compound synthesis?

A1: The Wurtz-type coupling is a side reaction that results in the formation of a homocoupled dimer from the starting organic halide. In this specific synthesis, the newly formed this compound (the Grignard reagent) acts as a nucleophile and attacks a molecule of unreacted vinyl bromide.[1][2] This reaction forms 1,3-butadiene and magnesium bromide, consuming both the starting material and the desired product, thereby lowering the overall yield.[1]

This side reaction competes directly with the desired Grignard reagent formation, where vinyl bromide reacts with the surface of the magnesium metal.[2][3][4] Factors that increase the likelihood of a Grignard molecule encountering a vinyl bromide molecule before it can react with magnesium will favor Wurtz coupling.[1]

G cluster_main Grignard Synthesis Pathways VB Vinyl Bromide (CH₂=CHBr) VMB This compound (Desired Product) VB->VMB + Mg (Desired Reaction) Mg Magnesium (Mg) Mg->VMB Butadiene 1,3-Butadiene (Wurtz Byproduct) VMB->Butadiene + Vinyl Bromide (Wurtz Coupling)

Caption: Competing reaction pathways in Grignard synthesis.

Q2: My yield of this compound is low, and I suspect a high formation of 1,3-butadiene. What are the common causes?

A2: A high yield of the Wurtz coupling byproduct is typically promoted by several key factors:

  • High Local Concentration of Vinyl Bromide: Rapid addition of vinyl bromide creates localized areas of high concentration. This increases the probability that a newly formed Grignard molecule will react with a nearby vinyl bromide molecule instead of another vinyl bromide molecule reacting with the magnesium surface.[1]

  • Elevated Reaction Temperature: The Grignard formation is highly exothermic.[2] Poor temperature control can lead to "hot spots" in the reaction mixture, which significantly accelerate the rate of the Wurtz coupling reaction.[1][2][5]

  • Inactive Magnesium Surface: Magnesium is naturally coated with a passivating layer of magnesium oxide (MgO), which inhibits the reaction.[6] If the magnesium is not properly activated, the rate of Grignard formation slows, leaving unreacted vinyl bromide in the solution for longer periods, making it available for Wurtz coupling.[1]

  • Insufficient Magnesium Surface Area: A limited or low-quality surface area on the magnesium turnings can also slow the desired reaction, favoring the undesired coupling.[1][7]

Troubleshooting Guide

Use the following workflow to diagnose and resolve issues related to excessive Wurtz coupling.

G start Problem: Low Yield & High Butadiene q_temp Was reaction temperature controlled below 40°C? start->q_temp q_add Was vinyl bromide added slowly/dropwise? q_temp->q_add Yes sol_temp Solution: Maintain temp at 35-40°C. Use an ice bath if needed. q_temp->sol_temp No q_mg Was magnesium activated prior to use? q_add->q_mg Yes sol_add Solution: Add dropwise over >1 hour to prevent concentration buildup. q_add->sol_add No sol_mg Solution: Activate Mg with iodine or 1,2-dibromoethane (B42909). q_mg->sol_mg No success Improved Grignard Yield q_mg->success Yes sol_temp->q_add sol_add->q_mg sol_mg->success

Caption: Troubleshooting workflow for excessive Wurtz coupling.

Data Presentation: Impact of Reaction Parameters

Controlling key experimental parameters is crucial for suppressing the Wurtz side reaction. The following table summarizes the expected outcomes based on different conditions.

ParameterCondition to Minimize Wurtz CouplingCondition Favoring Wurtz CouplingRationaleExpected Grignard Yield
Temperature Maintain at 35-40°C[8]Uncontrolled exotherm (>50°C)Higher temperatures accelerate the bimolecular Wurtz coupling reaction rate more than the surface-based Grignard formation.[1][2]>90%[8]
Addition Rate Slow, dropwise addition (>1 hour)[1][8]Rapid, bulk additionSlow addition prevents the buildup of high local concentrations of vinyl bromide, starving the Wurtz reaction of one of its reactants.[1][7]High
Mg Activation Pre-activation with I₂ or 1,2-dibromoethane[6][8][9]Use of unactivated Mg turningsAn activated, oxide-free magnesium surface promotes rapid Grignard formation, consuming vinyl bromide before it can couple.[1][6]High
Solvent Anhydrous Tetrahydrofuran (THF)[10][11]Wet or non-ethereal solventTHF is essential for solvating and stabilizing the Grignard reagent, and anhydrous conditions prevent quenching.[2][12]High

Experimental Protocols

Protocol 1: Activation of Magnesium Turnings

A passivating oxide layer on magnesium inhibits the reaction and must be removed.[6]

Materials:

  • Magnesium turnings

  • Activating agent: Iodine (I₂) crystals or 1,2-dibromoethane

  • Flame-dried reaction flask with a stir bar under an inert atmosphere (Nitrogen or Argon)

Procedure (Iodine Activation):

  • Place the required amount of magnesium turnings in the flame-dried flask.

  • Add a few small crystals of iodine.[1][13]

  • Gently warm the flask with a heat gun until the purple iodine vapor is observed and subsequently dissipates as it reacts with the magnesium surface.[13]

  • Allow the flask to cool to room temperature under a positive pressure of inert gas before adding the solvent.

Procedure (1,2-Dibromoethane Activation):

  • Place the magnesium turnings in the flask and cover them with anhydrous THF.

  • Add a small amount (e.g., 4 mL for a 1.5 mol scale reaction) of 1,2-dibromoethane.[8]

  • Stir the mixture. The initiation is indicated by the observation of ethylene (B1197577) bubbles and a gentle exotherm.[6]

  • Once the initial reaction subsides, the magnesium is activated and ready for the main reaction.

Protocol 2: Optimized Synthesis of this compound

This protocol is designed to achieve a high yield (>90%) of this compound by carefully controlling reaction conditions.[8]

Apparatus:

  • A three-necked, flame-dried round-bottom flask equipped with a magnetic stirrer, a reflux condenser (with a drying tube or inert gas outlet), and a pressure-equalizing dropping funnel.

Reagents:

  • Magnesium turnings (1.5 mol, 36 g)

  • Vinyl bromide (1.1 mol, 118 g)

  • Anhydrous Tetrahydrofuran (THF) (~400 mL)

  • 1,2-Dibromoethane (4 mL for activation)

Procedure:

  • Setup & Activation: Place the magnesium turnings in the flask and cover with 100 mL of anhydrous THF. Activate the magnesium using 4 mL of 1,2-dibromoethane as described in Protocol 1.

  • Temperature Control: After the activation reaction ceases, cool the flask until the internal temperature is 35°C.[8]

  • Vinyl Bromide Addition: In the dropping funnel, prepare a solution of vinyl bromide (118 g) in 250 mL of anhydrous THF.

  • Add this solution dropwise to the stirred magnesium suspension over a period of at least 2.5 hours.[8] The rate of addition should be carefully controlled to maintain the internal reaction temperature between 35°C and 40°C.[8] Use a water bath for cooling if the temperature exceeds 40°C.

  • Reaction Completion: After the addition is complete, continue stirring the mixture at 40°C for an additional hour to ensure all the magnesium has reacted.[8]

  • Storage: The resulting dark-grey solution is the this compound reagent. It should be transferred under an inert atmosphere for storage. Note that salts may precipitate upon cooling and should be redissolved by gentle warming before use.[8]

References

optimizing temperature for vinylmagnesium bromide reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reactions involving vinylmagnesium bromide. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to assist researchers, scientists, and drug development professionals in achieving successful and reproducible results.

Troubleshooting Guide

This section addresses specific issues that may arise during the preparation and use of this compound.

Issue 1: The this compound formation fails to initiate.

  • Question: My Grignard reaction won't start. What are the common causes and solutions?

  • Answer: Failure to initiate is a common problem. The primary causes are the presence of moisture or a passivated magnesium surface.[1]

    • Moisture: Grignard reagents are extremely sensitive to water.[1] Ensure all glassware is rigorously flame-dried or oven-dried immediately before use and that all solvents are anhydrous.[1] The reaction should be carried out under a dry, inert atmosphere such as nitrogen or argon.[2]

    • Passivated Magnesium: The surface of the magnesium turnings may be coated with magnesium oxide, which prevents the reaction from starting.[1]

      • Activation Methods:

        • Add a small crystal of iodine. The disappearance of the purple color indicates the reaction has initiated.[1][3]

        • Add a few drops of 1,2-dibromoethane (B42909).[4]

        • Crushing the magnesium turnings in a dry mortar and pestle can also expose a fresh surface.[5]

Issue 2: The reaction is proceeding, but the yield of the desired product is low.

  • Question: I'm getting a low yield. What are the likely causes and how can I improve it?

  • Answer: Low yields can result from several factors, including improper temperature control, side reactions, or degradation of the Grignard reagent.

    • Temperature Control: The formation of this compound is exothermic.[1] The rate of addition of vinyl bromide should be controlled to maintain a stable reaction temperature. For the preparation of the reagent in THF, a temperature range of 35-40°C is recommended.[4] Lower temperatures can cause salt to crystallize, hindering the reaction.[4] For subsequent reactions with electrophiles, the optimal temperature will vary. Low temperatures (e.g., -78°C to 0°C) are often employed to minimize side reactions.[6][7][8]

    • Side Reactions: Wurtz-type coupling, where the Grignard reagent reacts with the unreacted vinyl bromide, is a common side reaction that produces a dimer. This can be minimized by the slow, dropwise addition of the vinyl bromide to the magnesium suspension, which keeps the local concentration of the halide low.[1]

    • Reagent Degradation: this compound is sensitive to air and moisture.[9] Ensure the reaction is always conducted under an inert atmosphere. If using a commercially available solution, its concentration should be verified by titration before use, as it can degrade over time.

Issue 3: I observe a precipitate in my this compound solution.

  • Question: My solution of this compound is cloudy or has a precipitate. Is it still usable?

  • Answer: The formation of a precipitate in a this compound solution, particularly during storage, is common.[4][5] This is often due to the Schlenk equilibrium, where the reagent can exist as a mixture of MgBr₂, R₂Mg, and RMgX, some of which may have lower solubility.

    • Resolution: Gently warming the solution to 35-40°C with swirling should redissolve the precipitate.[4] It is important to ensure the solution is homogeneous before use to accurately dispense the reagent.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for preparing this compound?

A1: For the preparation in tetrahydrofuran (B95107) (THF), maintaining a temperature between 35-40°C is recommended.[4] Temperatures below this range may lead to the crystallization of salts, which can impede the reaction.[4]

Q2: How does temperature affect the reaction of this compound with an electrophile?

A2: The optimal temperature depends on the specific electrophile and the desired outcome.

  • General Reactions: Many reactions are initiated at room temperature and then cooled to control the exotherm.[5]

  • Selective Reactions: For reactions requiring high selectivity, such as mono-addition to an ester, very low temperatures (-78°C to -40°C) are often necessary to prevent side reactions like di-addition.[6]

  • Yield and Purity: In some cases, an optimal temperature range exists that balances reaction rate with the minimization of byproducts. For example, one study found an optimum between -20°C and 0°C for a specific Bartoli indole (B1671886) synthesis using a vinyl Grignard reagent to achieve high purity and yield.[7]

Q3: What are common side reactions with this compound and how can they be minimized?

A3:

  • Wurtz Coupling: This produces a dimer (1,3-butadiene from two vinyl groups). It can be minimized by the slow, controlled addition of vinyl bromide during the Grignard formation and by using dilute solutions.[1][5]

  • Enolization: When reacting with ketones that have acidic alpha-protons, this compound can act as a base, leading to enolization instead of nucleophilic addition. Using a less basic cuprate (B13416276) reagent or adding cerium(III) chloride can favor the desired addition reaction.[3][10] Lowering the reaction temperature can also suppress enolization.[3]

  • Reduction: With sterically hindered ketones, the Grignard reagent can act as a reducing agent. This is generally less of an issue with this compound compared to Grignards with beta-hydrogens.

Q4: How should I store this compound solutions?

A4: this compound solutions are sensitive to air, moisture, and light.[9][11] They should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area, away from sources of ignition.[9] Refrigeration is often recommended, but be aware that this can cause precipitation. If a precipitate forms, it should be redissolved by gentle warming before use.[4]

Data on Reaction Temperature Optimization

The following tables summarize the effect of temperature on this compound reactions based on literature findings.

Table 1: Temperature Effects on this compound Preparation

Temperature RangeObservationRecommendationSource
35-40°COptimal for formation in THF, smooth reaction.Maintain this range for preparation.[4]
< 35°CSalt crystallization, less smooth conversion.Avoid for extended periods during formation.[4]
Room TemperatureCan be used for storage, but precipitation may occur.Warm to 35-40°C to redissolve precipitate before use.[4]

Table 2: Temperature Effects on Reactions of this compound with Electrophiles

Temperature RangeEffectApplication ExampleSource(s)
-78°C to -40°CSuppresses side reactions (e.g., Wurtz coupling, di-addition).Selective mono-addition to esters.[6]
-20°C to 0°COptimized for yield and purity in specific reactions.Bartoli indole synthesis.[7]
0°CUsed in copper-catalyzed conjugate addition reactions.Reaction with enones.[12]
Room TemperatureSufficient for many common preparations.General starting point for many reactions.[1]
Elevated TemperatureCan promote side reactions (e.g., enolization, reduction).Generally not recommended.[1]

Experimental Protocols

Protocol 1: Preparation of this compound in THF

Caution: This procedure should be performed in a well-ventilated fume hood. All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (nitrogen or argon). Vinyl bromide is a gas at room temperature and should be handled with care.

Materials:

  • Magnesium turnings (1.2 g atom equivalents)

  • Anhydrous tetrahydrofuran (THF)

  • Vinyl bromide (1.0 mole equivalent)

  • 1,2-dibromoethane or iodine (initiator)

  • Three-necked round-bottom flask, reflux condenser, dropping funnel, mechanical or magnetic stirrer.

Procedure:

  • Assemble the dry glassware. Place the magnesium turnings in the flask under a positive pressure of inert gas.

  • Add enough anhydrous THF to cover the magnesium.

  • Add a small amount of initiator (e.g., 4 mL of 1,2-dibromoethane per 1.5 mol of Mg or a single crystal of iodine).[4] Stir the mixture. Initiation is indicated by a gentle reflux or disappearance of the iodine color.

  • Once initiated, cool the reaction mixture to 35°C.[4]

  • Prepare a solution of vinyl bromide in anhydrous THF.

  • Add the vinyl bromide solution dropwise from the dropping funnel at a rate that maintains the reaction temperature between 35-40°C.[4] This addition is exothermic and may require external cooling to control.

  • After the addition is complete, continue stirring and heating at 40°C for an additional hour to ensure complete reaction.[4]

  • The resulting dark grey solution is the this compound reagent. It can be used directly or transferred to a storage vessel under an inert atmosphere.

Visual Guides

experimental_workflow cluster_prep Preparation of this compound cluster_reaction Reaction with Electrophile prep1 1. Dry Glassware & Add Mg prep2 2. Add Anhydrous THF & Initiator prep1->prep2 prep3 3. Initiate Reaction prep2->prep3 prep4 4. Cool to 35°C prep3->prep4 prep5 5. Add Vinyl Bromide Solution (35-40°C) prep4->prep5 prep6 6. Stir at 40°C for 1h prep5->prep6 reagent This compound Solution prep6->reagent react1 1. Cool Grignard Solution (e.g., 0°C to -78°C) reagent->react1 Use in Subsequent Reaction react2 2. Add Electrophile Solution Dropwise react1->react2 react3 3. Stir at Controlled Temperature react2->react3 react4 4. Warm to Room Temperature react3->react4 quench 5. Quench Reaction (e.g., sat. NH4Cl) react4->quench workup 6. Workup & Purification quench->workup

Caption: Workflow for the preparation and use of this compound.

troubleshooting_tree start Reaction Issue? q1 Reaction Fails to Initiate? start->q1 q2 Low Product Yield? start->q2 q3 Precipitate in Solution? start->q3 a1_cause Cause: - Moisture Present - Passivated Mg Surface q1->a1_cause Yes a2_cause Cause: - Improper Temperature - Side Reactions (Wurtz) - Degraded Reagent q2->a2_cause Yes a3_cause Cause: - Schlenk Equilibrium - Low Solubility at Low Temp q3->a3_cause Yes a1_sol Solution: - Dry Glassware/Solvents - Use Inert Atmosphere - Activate Mg (Iodine, Heat) a1_cause->a1_sol a2_sol Solution: - Control Temp (35-40°C for prep) - Slow Addition of Halide - Titrate Reagent Before Use a2_cause->a2_sol a3_sol Solution: - Gently warm to 35-40°C - Swirl to redissolve - Ensure homogeneity before use a3_cause->a3_sol

Caption: Troubleshooting decision tree for this compound reactions.

References

dealing with precipitation in commercial vinylmagnesium bromide solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for commercial vinylmagnesium bromide solutions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions regarding the handling and storage of this reactive Grignard reagent.

Frequently Asked Questions (FAQs)

Q1: What is the typical appearance of a commercial this compound solution?

A1: Commercial this compound solutions, commonly supplied in tetrahydrofuran (B95107) (THF), are typically clear, colorless to pale yellow or light brown liquids.[1][2] A grayish-white or light brown clear solution is also common.[3]

Q2: I observed a precipitate in my this compound solution. Is it still usable?

A2: The presence of a precipitate does not necessarily mean the reagent is unusable. Grignard reagents exist in a complex equilibrium (the Schlenk equilibrium) between the this compound (RMgX) and divinylmagnesium (R₂Mg) species.[3] Some of these species may have lower solubility and precipitate out of solution; however, this does not always affect the reagent's reactivity.[3] It is recommended to gently shake the bottle to disperse the suspension before use.[3] If the amount of precipitate is small, the clear supernatant can often be used.[3] However, if a large amount of solid has formed, especially after exposure to cold temperatures, it is advisable to warm the bottle gently to redissolve the solid.[3][4]

Q3: What are the primary causes of excessive precipitation or decomposition of this compound solutions?

A3: this compound is highly sensitive and can degrade under several conditions:

  • Moisture and Air: It reacts violently with water and is sensitive to air.[5][6][7] Exposure to either will cause decomposition and precipitation of magnesium salts.

  • Temperature: Storage at low temperatures can cause the Grignard reagent to precipitate.[8] Conversely, exposure to excess heat can lead to thermal decomposition.[5][7]

  • Light: The solution is sensitive to light, which can promote degradation.[5][7]

  • Peroxide Formation: Like many ether-based solutions, there is a risk of forming explosive peroxides, especially if the container has been opened and stored for a period.[5][7][9]

Q4: How should I properly store my this compound solution?

A4: To ensure the longevity and reactivity of your this compound solution, adhere to the following storage guidelines:

  • Inert Atmosphere: Always store the solution under an inert atmosphere, such as nitrogen or argon.[1][6]

  • Tightly Sealed Container: Keep the container tightly sealed to prevent exposure to moisture and air.[1][6]

  • Cool, Dry, and Dark Place: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[1][4][9] Protection from sunlight is crucial.[9]

  • Refrigerator Storage: For long-term storage, a refrigerator is recommended.[1]

Troubleshooting Guide: Dealing with Precipitation

Encountering a precipitate in your this compound solution can be concerning. This guide will help you diagnose the potential cause and determine the appropriate course of action.

Troubleshooting Workflow

TroubleshootingPrecipitation Troubleshooting Precipitation in this compound Solutions start Precipitate Observed in This compound Solution check_appearance Assess Precipitate Appearance and Solution History start->check_appearance fine_white_solid Fine, Crystalline White/Gray Solid (Likely Schlenk Equilibrium) check_appearance->fine_white_solid Stored properly, no known exposure clumpy_white_solid Clumpy, White/Off-White Solid (Likely Hydrolysis/Oxidation) check_appearance->clumpy_white_solid Known or suspected air/moisture exposure action_shake Gently warm to 40°C and shake to redissolve/disperse. fine_white_solid->action_shake check_storage Review storage and handling procedures. clumpy_white_solid->check_storage check_dissolution Does the precipitate redissolve or disperse? action_shake->check_dissolution action_titrate Titrate solution to determine active Grignard concentration. check_dissolution->action_titrate Yes discard Discard solution according to institutional safety protocols. check_dissolution->discard No proceed_with_caution Proceed with reaction, adjusting stoichiometry based on titration. action_titrate->proceed_with_caution check_storage->discard

Caption: A flowchart to diagnose and address precipitation in this compound solutions.

Quantitative Data Summary

The following table summarizes key physical and chemical properties of a typical commercial this compound solution.

PropertyValueSource(s)
Appearance Clear, colorless to pale yellow/light brown liquid[1][2]
Typical Concentration 1.0 M in THF[2][10][11]
Molecular Formula C₂H₃BrMg[2][7]
Molecular Weight 131.25 g/mol [2][7]
Density ~0.981 g/mL at 25°C[2]
Flash Point -17 °C (1.4 °F)[9]
Solubility in Water Reacts violently[1][5][7]

Experimental Protocols

Protocol 1: Titration of this compound with Iodine and Lithium Chloride

This method is used to determine the accurate concentration of the active Grignard reagent in the solution.

Materials:

  • Iodine (I₂)

  • Lithium chloride (LiCl), dried

  • Anhydrous Tetrahydrofuran (THF)

  • This compound solution to be titrated

  • Flame-dried glassware (e.g., 1-dram vial) with a magnetic stir bar

  • Nitrogen or Argon source for inert atmosphere

  • Syringes (1 mL)

Procedure:

  • Prepare the Titration Solution:

    • To a flame-dried vial under an inert atmosphere, add approximately 100 mg of iodine.

    • Add 1.0 mL of a 0.5 M solution of LiCl in anhydrous THF.

    • Stir the mixture until the iodine is completely dissolved, resulting in a dark brown solution.[12]

  • Titration:

    • Cool the iodine solution to 0 °C using an ice bath.

    • Slowly add the this compound solution dropwise via a syringe while stirring vigorously.

    • Continue the addition until the dark brown color of the solution turns to a light yellow and then becomes colorless. The disappearance of the color indicates the endpoint.[12]

  • Calculation:

    • Record the volume of the Grignard reagent added.

    • The molarity of the Grignard reagent can be calculated based on the stoichiometry of the reaction with iodine. It is advisable to repeat the titration for accuracy.[12]

Protocol 2: Titration of this compound with Menthol (B31143) and 1,10-Phenanthroline (B135089)

This is an alternative titration method that provides a distinct color change at the endpoint.

Materials:

  • (-)-Menthol, accurately weighed

  • 1,10-Phenanthroline

  • Anhydrous Tetrahydrofuran (THF)

  • This compound solution to be titrated

  • Flame-dried, round-bottomed flask with a magnetic stir bar

  • Rubber septum and nitrogen or argon source

  • Syringes

Procedure:

  • Prepare the Titration Flask:

    • To a flame-dried 50 mL round-bottomed flask, add an accurately weighed sample of menthol (approximately 2 mmol) and a few crystals of 1,10-phenanthroline (about 4 mg).[13][14]

    • Seal the flask with a rubber septum and flush with an inert gas.

  • Add Solvent:

    • Add 15 mL of anhydrous THF to the flask via syringe and stir until the solids are dissolved.[13]

  • Titration:

    • Add the this compound solution dropwise from a syringe while stirring at room temperature.

    • The endpoint is reached when a distinct violet or burgundy color persists for more than a minute.[13][14]

  • Calculation:

    • Record the volume of the Grignard reagent added.

    • Calculate the molarity based on the moles of menthol used.

References

titration methods for determining vinylmagnesium bromide concentration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the determination of vinylmagnesium bromide concentration using various titration methods.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to determine the exact concentration of a this compound solution?

A1: The precise concentration of this compound, a Grignard reagent, is critical for accurate stoichiometric control in chemical reactions.[1] Grignard reagents are highly reactive and can degrade over time due to exposure to air and moisture.[1] Using an inaccurate concentration can lead to incomplete reactions, low yields, and the formation of unwanted byproducts.

Q2: What are the most common methods for titrating this compound?

A2: Several methods are commonly employed to determine the concentration of Grignard reagents like this compound. These include:

  • Titration with Iodine: A widely used method where the Grignard reagent reacts with a known amount of iodine.[1][2] The endpoint is indicated by the disappearance of the brown iodine color.[1]

  • Titration with Salicylaldehyde (B1680747) Phenylhydrazone: This method uses a non-hygroscopic solid that acts as both the titrant and the indicator, simplifying the procedure.[3]

  • Titration with Diphenylacetic Acid: In this method, the appearance of a persistent yellow color indicates the endpoint.[2]

  • Potentiometric Titration: This is a highly accurate method that involves titrating the Grignard reagent with a standardized solution of an alcohol, such as 2-butanol, and monitoring the potential change to determine the endpoint.[4][5]

Q3: My this compound solution has a precipitate. Can I still use it?

A3: The formation of a precipitate in a Grignard reagent solution is common, especially in cold conditions, and does not necessarily indicate a problem with the reagent's quality. These precipitates can be due to the Schlenk equilibrium, where the Grignard reagent (RMgX) is in equilibrium with dialkylmagnesium (R₂Mg) and magnesium dihalide (MgX₂), some of which may have lower solubility.[6] To use the solution, you can gently shake the bottle to disperse the suspension. If the amount of precipitate is large, you can warm the bottle in a water bath at around 40°C to redissolve the solid.[6]

Q4: What precautions should I take when handling this compound and during titration?

A4: this compound is highly reactive, air- and moisture-sensitive, and can be pyrophoric.[1] All manipulations must be carried out under an inert atmosphere (e.g., argon or nitrogen) using proper Schlenk techniques or in a glovebox.[1] It is essential to use anhydrous solvents and flame-dried glassware to prevent the reagent from reacting with any trace amounts of water.[7][8] Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.[1]

Troubleshooting Guides

Issue 1: Inconsistent or Non-Reproducible Titration Results
Possible Cause Troubleshooting Step
Moisture Contamination Ensure all glassware is rigorously flame-dried under vacuum and cooled under an inert atmosphere.[7] Use freshly distilled anhydrous solvents.[9] Maintain a positive pressure of inert gas throughout the titration.[8]
Inaccurate Reagent Measurement Use calibrated syringes for accurate volume measurements of the Grignard solution and titrant. Perform multiple titrations (at least three) and average the results for better accuracy.[1]
Degradation of Grignard Reagent If the reagent is old or has been improperly stored, its concentration may have decreased. It is recommended to titrate the reagent before each use.
Pipetting/Syringe Errors When drawing the Grignard reagent into a syringe, pull a small amount of inert gas into the syringe after the liquid to act as a barrier against air.[10]
Issue 2: Difficulty in Determining the Endpoint
Possible Cause Troubleshooting Step
Iodine Titration: Faint or Unclear Endpoint The solution should become colorless at the endpoint.[11] If the endpoint is difficult to observe, ensure the solution is well-stirred. The addition of anhydrous lithium chloride (LiCl) can help maintain a homogeneous solution and provide a sharper endpoint by preventing the precipitation of magnesium salts.[1][2]
Indicator-Based Titrations: Gradual Color Change The color change at the endpoint should be sharp. If the change is gradual, it may indicate a slow reaction or the presence of impurities. Ensure vigorous stirring and dropwise addition of the titrant near the endpoint.
Precipitate Formation Obscuring Endpoint As mentioned, adding anhydrous LiCl to the THF can prevent the formation of precipitates that may obscure the endpoint.[12]
Issue 3: Titration Results Indicate a Lower Than Expected Concentration
Possible Cause Troubleshooting Step
Reaction with Atmospheric Moisture/Oxygen This is a common issue. Review your inert atmosphere techniques. Ensure there are no leaks in your system.
Reaction with Acidic Impurities Ensure the starting materials for the Grignard synthesis were pure and dry. Impurities in the alkyl halide can be removed by passing it through a column of activated alumina.[8]
Side Reactions (e.g., Wurtz Coupling) During the preparation of the Grignard reagent, side reactions can consume some of the starting material. This is more of a synthesis issue but will affect the final concentration.[8]

Experimental Protocols

Method 1: Titration with Iodine

This method is based on the reaction of the Grignard reagent with iodine. The endpoint is the disappearance of the iodine color.

Materials:

  • This compound solution in THF

  • Iodine (I₂)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Lithium Chloride (LiCl) (optional, but recommended)

  • Flame-dried glassware (e.g., vial or flask with a stir bar, syringe)

  • Inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • Prepare a 0.5 M solution of anhydrous LiCl in anhydrous THF. This can be done by stirring LiCl in THF for 24 hours.[1]

  • In a flame-dried vial under an inert atmosphere, accurately weigh about 50-100 mg of iodine.[11]

  • Dissolve the iodine in 1-2 mL of the anhydrous THF (or the LiCl/THF solution).[11] The solution will be dark brown.

  • Cool the iodine solution to 0 °C in an ice bath.

  • Slowly add the this compound solution dropwise from a syringe while stirring vigorously.[11]

  • The endpoint is reached when the brown color of the iodine disappears, and the solution becomes colorless or light yellow.[10][11]

  • Record the volume of the Grignard reagent added.

  • Repeat the titration at least two more times and calculate the average molarity.

Calculation: Molarity (M) = (moles of I₂) / (Volume of Grignard reagent in L)

Method 2: Titration with Salicylaldehyde Phenylhydrazone

This method utilizes salicylaldehyde phenylhydrazone as both the titrant and indicator.

Materials:

  • This compound solution in THF

  • Salicylaldehyde phenylhydrazone

  • Anhydrous Tetrahydrofuran (THF)

  • Flame-dried glassware

  • Inert atmosphere setup

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve a known, accurate weight of salicylaldehyde phenylhydrazone in anhydrous THF.

  • Slowly add the this compound solution via syringe with stirring.

  • The endpoint is indicated by a distinct color change. The first excess drop of the Grignard reagent will cause a color change in the solution.[9]

  • Record the volume of the Grignard reagent added and calculate the concentration.

Quantitative Data Summary

Titration Method Titrant Indicator Endpoint Observation Typical Concentration Range (Commercial)
Iodine TitrationIodine (I₂)Self-indicatingDisappearance of brown iodine color[1]0.7 M - 1.0 M in THF[13]
Salicylaldehyde PhenylhydrazoneSalicylaldehyde PhenylhydrazoneSalicylaldehyde PhenylhydrazoneColor change upon first excess of Grignard[9]N/A
Diphenylacetic AcidDiphenylacetic AcidDiphenylacetic AcidAppearance of a persistent yellow color[2]N/A
Potentiometric Titration2-ButanolN/A (Electrode)Determined from the first derivative of the titration curve[5]N/A

Visualizations

experimental_workflow_iodine_titration cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis prep_glass Flame-dry glassware prep_inert Establish Inert Atmosphere prep_glass->prep_inert prep_iodine Weigh Iodine prep_solvent Add Anhydrous THF/LiCl prep_iodine->prep_solvent add_grignard Add this compound Dropwise prep_solvent->add_grignard prep_inert->prep_iodine observe_endpoint Observe Color Disappearance add_grignard->observe_endpoint record_volume Record Volume observe_endpoint->record_volume calculate_molarity Calculate Molarity record_volume->calculate_molarity

Caption: Workflow for Iodine Titration of this compound.

troubleshooting_logic cluster_moisture Moisture Contamination cluster_measurement Measurement Error start Inconsistent Titration Results? check_glassware Flame-dry glassware? start->check_glassware Yes check_syringe Calibrated syringe? start->check_syringe No check_solvent Anhydrous solvent? check_glassware->check_solvent check_inert Positive inert gas pressure? check_solvent->check_inert end_solve Problem Likely Solved check_inert->end_solve check_repeats Multiple titrations performed? check_syringe->check_repeats check_repeats->end_solve

Caption: Troubleshooting Logic for Inconsistent Titration Results.

References

safe handling and quenching procedures for vinylmagnesium bromide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information for the safe handling and quenching of vinylmagnesium bromide. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary hazards?

This compound (C₂H₃BrMg) is a highly reactive organometallic compound known as a Grignard reagent.[1][2] It is typically supplied as a 0.7M or 1.0M solution in a flammable organic solvent like tetrahydrofuran (B95107) (THF).[1][3] Its primary hazards stem from its high reactivity, flammability, and corrosivity.[3][4]

Key hazards include:

  • High Flammability: The reagent and its solvent are highly flammable. Vapors can form explosive mixtures with air and flash back from an ignition source.[5][6][7]

  • Violent Reaction with Water: It reacts violently with water and other protic solvents, releasing flammable ethane (B1197151) gas which can ignite spontaneously.[1][5][7][8][9]

  • Corrosivity: It is corrosive and can cause severe skin and eye burns upon contact.[1][5][6][8]

  • Air and Light Sensitivity: The reagent is sensitive to air and light and must be handled under an inert atmosphere.[5][6][10]

  • Peroxide Formation: The THF solvent can form explosive peroxides upon prolonged storage, especially after the container has been opened.[5][6][10]

Q2: What are the proper storage conditions for this compound?

This compound solutions should be stored in a cool, dry, well-ventilated area designated for flammable liquids.[3][5] The container must be tightly sealed under an inert atmosphere, such as nitrogen or argon, to protect it from moisture and air.[3][10] Keep it away from heat, sparks, open flames, and other ignition sources.[3][6] Containers should be dated upon opening and periodically tested for the presence of peroxides.[5][6] If crystals have formed, peroxide formation may have occurred, and the container should be considered extremely dangerous and handled only by professionals.[6][10]

Q3: What personal protective equipment (PPE) is required for handling this compound?

Appropriate PPE is critical to minimize risks.[11] A comprehensive set of PPE should always be worn.[12][13]

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles and a face shield.[6][14]Protects against splashes of the corrosive reagent.
Hand Protection Chemical-resistant gloves (e.g., nitrile).[11][12] Consider wearing leather or Nomex® gloves over nitrile gloves for fire protection.[13][14]Protects skin from burns and absorption. Nitrile is combustible, so an outer flame-resistant layer adds safety.[4]
Body Protection A flame-resistant lab coat (e.g., Nomex®).[13][14] Long pants and closed-toe shoes are mandatory. Avoid synthetic clothing.[14]Provides protection against splashes and potential flash fires.
Respiratory Use only within a certified chemical fume hood.[4][11][13] A respirator may be required if exposure limits are exceeded.[6]Prevents inhalation of harmful and irritating vapors.

Q4: What type of fire extinguisher should be available when working with this compound?

Due to the water-reactive nature of Grignard reagents, specific fire extinguishers are required. NEVER use water, foam, or carbon dioxide (CO₂) extinguishers , as they will react violently with the reagent and exacerbate the fire.[15][16][17]

Extinguisher TypeDescription
Class D Specifically designed for combustible metal fires.[14][16]
Dry Sand, Soda Ash, Limestone Powder, or Sodium Chloride Can be used to smother small fires.[6][8][15]
Class ABC (Dry Chemical) May be used for fires involving the organic solvent the reagent is in, but Class D is preferred for the reagent itself.[14]

Q5: What are suitable quenching agents for a reaction involving this compound?

Quenching must be performed carefully to control the exothermic reaction. The choice of quenching agent depends on the reaction scale and purpose.

  • For Reaction Work-up: A saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) is commonly used.[3][18] It is less acidic than strong acids and effectively neutralizes the alkoxide intermediate formed during the reaction. Dilute acids like hydrochloric acid (HCl) can also be used.[3]

  • For Destroying Excess Reagent: For disposal, a less reactive alcohol like isopropanol (B130326) is used first to moderate the reaction, followed by a sequence of more protic solutions.[19]

Troubleshooting Guide

Q1: My Grignard reaction with this compound won't start. What are the possible causes and solutions?

Possible CauseSolution(s)
Wet Glassware or Solvent [3]All glassware must be rigorously dried before use (e.g., flame-dried under vacuum or oven-dried at >120°C for several hours).[3] Use only anhydrous grade solvents.
Reaction with Atmospheric Moisture/CO₂ [3]Ensure the entire apparatus is under a positive pressure of a dry, inert gas (nitrogen or argon).[3][18] Use a bubbler to monitor gas flow.
Impure or Old Reagent Purchase reagents in small quantities and avoid using bottles that are more than six months old or have been pierced many times.[14] The concentration of Grignard reagents can decrease over time.
Precipitate in Reagent Bottle A precipitate (due to Schlenk equilibrium) is often normal and does not indicate a problem.[3] Gently shake the bottle to create a uniform suspension before use. If the precipitate is excessive, especially in cold weather, you can warm the bottle gently in a water bath (around 40°C) to redissolve the solid.

Q2: The yield of my desired product is low, and I see multiple spots on my TLC plate. What could be the issue?

Possible CauseSolution(s)
Side Reactions (e.g., enolization of substrate) [3][20]Add the this compound solution slowly to the electrophile at a low temperature (e.g., 0°C or -78°C) to control the exothermic reaction and improve selectivity.[3] For ketones prone to enolization, consider using additives like cerium(III) chloride (CeCl₃).[3]
Wurtz-type Coupling (Dimerization) [3]This side reaction can form biphenyl (B1667301) byproducts. Using dilute solutions and ensuring a clean reaction setup can help minimize this.[3]
Reagent Degradation As mentioned above, ensure the reaction is performed under strictly anhydrous and inert conditions to prevent the Grignard reagent from being consumed by trace water or air.[3]

Q3: The reaction mixture became very thick and difficult to stir after adding the this compound. What should I do?

This is often due to the precipitation of the magnesium alkoxide product. This is usually not a problem for the reaction itself. You can add more anhydrous solvent (e.g., THF) to improve stirring, ensuring the solvent has been properly dried to avoid quenching the reagent.

Experimental Protocols

Protocol 1: General Safe Handling and Transfer

This protocol outlines the procedure for transferring this compound from a commercial bottle to a reaction flask using a syringe under an inert atmosphere.

  • Preparation:

    • Ensure all glassware (reaction flask, syringe, needles) is thoroughly dried in an oven and cooled in a desiccator or by flame-drying under vacuum.[3]

    • Assemble the reaction apparatus and purge with a dry, inert gas (nitrogen or argon).[12] Maintain a positive pressure of inert gas throughout the procedure.[3]

    • Work exclusively within a chemical fume hood with the sash positioned as low as practical.[4][13]

  • Syringe Transfer:

    • Puncture the septum of the this compound bottle with a needle connected to the inert gas line to equalize pressure.

    • Using a clean, dry, gas-tight syringe with a Luer-lock needle, draw a small amount of inert gas from the reaction flask's headspace.

    • Puncture the septum of the reagent bottle with the syringe needle and slowly draw the desired volume of the reagent.

    • Withdraw the syringe and immediately insert it into the reaction flask through a rubber septum.

    • Slowly add the reagent to the reaction mixture, typically dropwise, especially if the reaction is exothermic.[3]

  • Post-Transfer:

    • Rinse the syringe immediately by drawing up an anhydrous, non-protic solvent (like THF), and expelling it into a dedicated waste container for quenching. Repeat this process.

    • Finally, rinse the syringe with a quenching agent like isopropanol before cleaning with water.

Protocol 2: Quenching a Completed Reaction (Work-up)

This protocol is for neutralizing the reaction mixture to isolate the product.

  • Cooling: Once the reaction is complete, cool the reaction flask in an ice-water bath to 0°C to manage the heat that will be generated during quenching.[3]

  • Slow Addition: While stirring vigorously, slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise to the reaction mixture.[3][18] Monitor for any temperature increase or gas evolution.

  • Separation: Once the quenching is complete (no more gas evolution or exothermic reaction), transfer the mixture to a separatory funnel.

  • Extraction: Separate the aqueous and organic layers. Extract the aqueous layer one or more times with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).[3]

  • Drying and Isolation: Combine the organic layers, dry them over an anhydrous salt (like Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to isolate the crude product.[3]

Protocol 3: Quenching and Disposal of Excess Reagent

This procedure is for safely destroying unused or waste this compound.[19]

  • Setup: In a chemical fume hood, place a flask of appropriate size (at least 3-4 times the volume of the reagent to be quenched) equipped with a stir bar and a dropping funnel. The flask should be purged with an inert gas.[19]

  • Initial Quench (Isopropanol): Place the flask in an ice-water bath and cool to 0°C. Slowly add isopropanol from the dropping funnel to the excess reagent while stirring. Isopropanol is used first as it reacts less violently than water.[19]

  • Secondary Quench (Isopropanol/Water): Once the addition of isopropanol no longer produces a vigorous reaction, switch to adding a 1:1 mixture of isopropanol and water, again, slowly and with cooling.[19]

  • Final Quench (Water): After the isopropanol/water mixture addition is complete and the reaction has subsided, slowly add plain water to ensure all reactive material is consumed.[19]

  • Neutralization and Disposal: Allow the mixture to warm to room temperature. Neutralize the resulting slurry with a dilute acid (e.g., citric or acetic acid) until the solution is clear.[19] The neutralized aqueous solution can then be disposed of in an appropriate aqueous waste container according to your institution's guidelines.

Visualizations

G cluster_prep Preparation cluster_transfer Reagent Transfer cluster_cleanup Cleanup prep1 Dry Glassware (Oven/Flame-Dry) prep2 Assemble Apparatus in Fume Hood prep1->prep2 prep3 Purge with Inert Gas (N₂/Ar) prep2->prep3 xfer1 Equilibrate Pressure in Reagent Bottle prep3->xfer1 xfer2 Draw Reagent with Gas-Tight Syringe xfer1->xfer2 xfer3 Add Reagent Dropwise to Reaction Flask xfer2->xfer3 clean1 Rinse Syringe with Anhydrous Solvent xfer3->clean1 clean2 Quench Syringe with Isopropanol clean1->clean2 clean3 Final Wash clean2->clean3 end End: Procedure Complete clean3->end start Start: Safe Handling Workflow start->prep1

Caption: Experimental workflow for the safe handling and transfer of this compound.

G start Problem Encountered q1 Is the reaction failing to initiate? start->q1 q2 Is the product yield low? start->q2 q3 Is the mixture too thick to stir? start->q3 a1_1 Check for Moisture: - Flame-dry glassware - Use anhydrous solvents - Ensure inert atmosphere q1->a1_1 Yes a1_2 Check Reagent Quality: - Use fresh reagent - Check for precipitation (if excessive, warm gently) q1->a1_2 Yes a2_1 Optimize Reaction Conditions: - Add reagent slowly at low temp - Use additives (e.g., CeCl₃) for selectivity q2->a2_1 Yes a2_2 Minimize Side Reactions: - Use dilute solutions - Maintain strict inert/anhydrous conditions q2->a2_2 Yes a3_1 Solution: - Add more anhydrous solvent to improve stirrability q3->a3_1 Yes

Caption: Troubleshooting guide for common issues with this compound reactions.

References

Technical Support Center: Vinylmagnesium Bromide in Tetrahydrofuran (THF)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for the long-term storage, stability, and use of vinylmagnesium bromide in THF. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the success and safety of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for long-term storage of this compound in THF?

A1: For optimal long-term stability, this compound solutions in THF should be stored in a cool, dry, and well-ventilated area, away from heat, sparks, open flames, and other ignition sources.[1][2] The container must be tightly sealed under an inert atmosphere, such as nitrogen or argon, to prevent degradation from exposure to moisture and air.[1][2][3] Refrigeration can slow down degradation, but be aware that low temperatures may cause the Grignard reagent to precipitate.[1]

Q2: What is the expected shelf life of this compound in THF?

A2: The shelf life of this compound in THF is typically around 12 months when stored under ideal conditions.[4] However, the actual stability can be influenced by the quality of the initial preparation, the solvent, and the storage conditions. It is highly recommended to re-titrate the solution to determine its precise concentration before use, especially after prolonged storage.

Q3: What are the visible signs of degradation or instability in a this compound solution?

A3: Visual signs of degradation can include a change in color, often to a darker or black appearance, and the formation of a significant amount of precipitate.[5][6] While some cloudiness or precipitation can be normal due to the Schlenk equilibrium, a substantial increase in solids may indicate decomposition.[6] The presence of peroxides, which can form in THF upon prolonged storage and exposure to air, is a serious hazard and may not be visible.[4][7]

Q4: My solution of this compound has formed a precipitate upon storage. Is it still usable?

A4: The formation of a precipitate, especially in cold conditions, is a common occurrence with Grignard reagents and does not necessarily indicate decomposition.[6][8] This is often due to the Schlenk equilibrium, which can lead to the formation of less soluble magnesium species.[6] In many cases, the solution can be made homogeneous again by gently warming the container (e.g., in a warm water bath) with swirling to redissolve the solid.[6][8] However, it is always best practice to titrate the solution after redissolving to confirm its active concentration.

Q5: What are the primary degradation pathways for this compound in THF?

A5: The main degradation pathways involve reaction with atmospheric moisture and oxygen.[3] Moisture will protonate the Grignard reagent, forming ethene and magnesium salts. Oxygen can lead to the formation of magnesium alkoxides and other oxidation byproducts. Additionally, the THF solvent itself can form explosive peroxides over time, especially in the absence of inhibitors and upon exposure to light and air.[4][7][9]

Troubleshooting Guides

Low Yield in Grignard Reactions

Problem: My reaction involving this compound is giving a low yield of the desired product.

Possible Cause Troubleshooting Solution
Inactive Grignard Reagent The concentration of the active Grignard reagent may be lower than expected due to degradation during storage. Always titrate the this compound solution before use to determine its exact molarity and adjust the stoichiometry of your reaction accordingly.
Presence of Moisture or Air Grignard reagents are extremely sensitive to water and oxygen. Ensure all glassware is rigorously dried (flame-dried or oven-dried) and the reaction is conducted under a strict inert atmosphere (nitrogen or argon).[10] Use anhydrous solvents for the reaction and workup.[10]
Side Reactions Wurtz Coupling: The Grignard reagent can react with the starting vinyl bromide. To minimize this, add the vinyl bromide solution slowly and dropwise during the preparation of the Grignard reagent.[1] Enolization: If your substrate is a ketone with acidic alpha-protons, enolization can compete with nucleophilic addition. Consider using additives like cerium(III) chloride (CeCl₃) to suppress enolization.[11]
Incorrect Reaction Temperature Grignard reactions are often exothermic. It is crucial to control the temperature during the addition of the Grignard reagent, often by cooling the reaction mixture. After the initial addition, the reaction may need to be warmed to room temperature or gently refluxed to ensure completion.[10]
Impure Starting Materials Ensure the purity of your substrate and the magnesium turnings. An oxide layer on the magnesium can inhibit the reaction.[10] Activate the magnesium with a small crystal of iodine or 1,2-dibromoethane (B42909) if necessary.[1]
Reaction Fails to Initiate

Problem: The formation of the this compound (Grignard reagent) does not start.

Possible Cause Troubleshooting Solution
Inactive Magnesium Surface The magnesium turnings may have an oxide layer that prevents the reaction. Use fresh, shiny magnesium turnings. If necessary, activate the magnesium by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by crushing the turnings in a dry mortar and pestle before the reaction.[1]
Wet Glassware or Solvent Any trace of moisture will prevent the Grignard reaction from initiating. Flame-dry all glassware under vacuum or in an oven and cool under an inert gas. Use anhydrous THF.[10]
Insufficient Local Concentration of Alkyl Halide Sometimes, a higher local concentration of the vinyl bromide is needed to start the reaction. Add a small portion of the vinyl bromide neat or as a concentrated solution directly to the magnesium turnings before starting the dropwise addition of the remaining solution.[5]

Experimental Protocols

Protocol 1: Titration of this compound with Iodine

This method is a reliable way to determine the concentration of the active Grignard reagent.

Materials:

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Lithium Chloride (LiCl)

  • Iodine (I₂)

  • This compound solution to be titrated

  • Dry glassware (e.g., flask, syringe)

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare a 0.5 M solution of LiCl in anhydrous THF. Dry the anhydrous LiCl in an oven at 150 °C for at least 4 hours and allow it to cool in a desiccator. Add the dried LiCl to anhydrous THF and stir for 24 hours at room temperature to ensure saturation.

  • In a flame-dried flask under an inert atmosphere (nitrogen or argon), dissolve a precisely weighed amount of iodine (e.g., 100 mg) in 1.0 mL of the 0.5 M LiCl/THF solution.

  • Cool the dark brown iodine solution to 0 °C in an ice bath.

  • Slowly add the this compound solution dropwise from a syringe to the stirred iodine solution.

  • The endpoint is reached when the solution turns from light yellow to colorless. Record the volume of the Grignard solution added.

  • Calculate the molarity of the this compound based on the moles of iodine used and the volume of the Grignard solution required to reach the endpoint. It is advisable to perform the titration in duplicate or triplicate for accuracy.

Calculation:

Molarity (M) = (moles of I₂) / (Volume of Grignard solution in L)

Visualizations

experimental_workflow cluster_prep Preparation cluster_titration Titration cluster_calc Calculation prep_iodine Dissolve weighed I₂ in LiCl/THF solution cool Cool solution to 0°C prep_iodine->cool add_grignard Add this compound solution dropwise cool->add_grignard observe Observe color change (Brown -> Yellow -> Colorless) add_grignard->observe endpoint Endpoint: Colorless solution observe->endpoint record_vol Record volume of Grignard solution used endpoint->record_vol calculate Calculate Molarity record_vol->calculate

Caption: Workflow for the titration of this compound using iodine.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield in Grignard Reaction cause1 Inactive Grignard Reagent start->cause1 cause2 Moisture/Air Contamination start->cause2 cause3 Side Reactions start->cause3 cause4 Incorrect Temperature start->cause4 sol1 Titrate Reagent Before Use cause1->sol1 sol2 Ensure Anhydrous Conditions & Inert Atmosphere cause2->sol2 sol3 Slow Addition of Reactants, Use Additives (e.g., CeCl₃) cause3->sol3 sol4 Optimize Temperature Control cause4->sol4

Caption: Troubleshooting decision tree for low yields in Grignard reactions.

References

identifying and minimizing byproducts in vinylmagnesium bromide additions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in identifying and minimizing byproducts in vinylmagnesium bromide additions. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during these reactions.

Troubleshooting Guide: Common Issues and Solutions

This guide provides a systematic approach to troubleshooting common problems encountered during this compound additions, helping you to identify the root cause and implement effective solutions.

Issue Potential Cause Troubleshooting & Optimization
Low or No Yield of Desired Product 1. Poor Quality of Grignard Reagent: this compound is highly sensitive to air and moisture, leading to decomposition.[1]- Use Fresh Reagent: Employ freshly prepared or recently purchased high-quality this compound. - Ensure Anhydrous Conditions: Rigorously dry all glassware in an oven and cool under an inert atmosphere (e.g., nitrogen or argon).[1] Use anhydrous solvents, freshly distilled from a suitable drying agent.[1] - Maintain Inert Atmosphere: Perform the reaction under a positive pressure of an inert gas.[1]
2. Inactive Magnesium Surface: An oxide layer on magnesium turnings can prevent the reaction with vinyl bromide if preparing the reagent in situ.[1]- Activate Magnesium: Activate the magnesium turnings before adding vinyl bromide. Common methods include using a small crystal of iodine, a few drops of 1,2-dibromoethane, or mechanical grinding.[1][2]
3. Competing Side Reactions: Wurtz-type coupling and other side reactions can consume the Grignard reagent.[1][3]- Slow Addition: Add the electrophile (e.g., aldehyde, ketone) solution slowly to the Grignard reagent at a low temperature (e.g., 0 °C) to minimize localized high concentrations.[1][3] - Stoichiometry Control: Ensure a slight excess of the Grignard reagent to favor the desired reaction.[1]
Presence of Significant Wurtz Coupling Byproduct (R-R) 1. High Local Concentration of Vinyl Halide: Rapid addition of vinyl bromide during Grignard formation increases the likelihood of the Grignard reagent reacting with the unreacted halide.[3]- Dropwise Addition: Add the vinyl bromide solution dropwise to the magnesium suspension at a rate that maintains a steady, controllable reaction temperature.[3]
2. Elevated Reaction Temperature: Higher temperatures can accelerate the rate of the Wurtz coupling reaction.[3][4]- Temperature Control: Maintain a controlled, low temperature during the formation of the Grignard reagent. The formation is exothermic, so efficient cooling is crucial.[3][4]
3. Choice of Solvent: Solvents like Tetrahydrofuran (B95107) (THF) can sometimes promote Wurtz coupling more than others, such as diethyl ether (Et₂O).[3]- Solvent Selection: Consider using diethyl ether or 2-methyltetrahydrofuran (B130290) (2-MeTHF) as an alternative to THF, especially for reactive substrates.[3]
Formation of Enolization Products 1. Sterically Hindered Ketones: Ketones with acidic α-hydrogens are prone to deprotonation by the basic Grignard reagent, leading to enolate formation instead of nucleophilic addition.[5][6]- Use of Additives: Add cerium(III) chloride (CeCl₃) to the reaction mixture. CeCl₃ is a Lewis acid that can promote 1,2-addition over enolization.[5][7] - Lower Basicity Reagents: Consider using a Normant cuprate (B13416276) ((H₂C=CH)₂Cu(MgBr)), which is less basic than this compound.[5] - Low Temperature: Perform the reaction at very low temperatures (e.g., -78 °C) to favor the kinetic addition product over deprotonation.[8]
Presence of Reduction Byproducts 1. Sterically Hindered Substrates: For sterically hindered ketones, the Grignard reagent can act as a reducing agent, delivering a hydride from its β-carbon.[6]- Use of Additives: Lewis acids like CeCl₃ or LaCl₃·2LiCl can promote the desired 1,2-addition.[5] - Reagent Choice: Consider using a different organometallic reagent that is less prone to acting as a reducing agent.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in this compound additions?

A1: The most frequently encountered byproducts include:

  • Wurtz Coupling Products (e.g., 1,3-butadiene): These result from the reaction of the Grignard reagent with the starting vinyl bromide.[3][4][9][10] This side reaction consumes the Grignard reagent and complicates purification.[3]

  • Protonated Grignard Reagent (Ethene): This forms when the Grignard reagent reacts with any protic source, such as trace amounts of water in the glassware or solvents.[1][11]

  • Enolization Products: When reacting with ketones that have acidic alpha-hydrogens, the Grignard reagent can act as a base, leading to the formation of an enolate instead of the desired alcohol.[5][6]

  • Reduction Products: With sterically hindered ketones, the Grignard reagent can deliver a hydride, resulting in the reduction of the carbonyl group.[6]

Q2: How can I identify the byproducts in my reaction mixture?

A2: Several analytical techniques can be used to identify byproducts:

  • Thin-Layer Chromatography (TLC): A quick method to visualize the number of components in your product mixture. Multiple spots may indicate the presence of byproducts.[5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for separating volatile compounds and identifying them based on their mass-to-charge ratio.[11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information about the components in your product mixture, helping to identify the exact structure of byproducts.[12]

Q3: How does the choice of solvent impact the formation of byproducts?

A3: The solvent is crucial for stabilizing the Grignard reagent.[2] Ethereal solvents like diethyl ether (Et₂O) and tetrahydrofuran (THF) are essential.[2] However, the choice between them can influence byproduct formation. For instance, THF can sometimes lead to a higher proportion of Wurtz coupling products compared to diethyl ether, especially with more reactive halides.[3]

Q4: My commercially purchased this compound solution is not performing well. What could be the issue?

A4: Commercially available Grignard reagents can degrade over time, especially if the container has been opened previously, allowing for exposure to air and moisture.[5] It is always best to use freshly purchased reagents or titrate the solution before use to determine its exact concentration.[13] Storage conditions are also important; some solutions may precipitate salts at lower temperatures and require gentle warming to redissolve before use.[14]

Q5: Can temperature control really make a significant difference in minimizing byproducts?

A5: Yes, temperature control is critical. The formation of the Grignard reagent is exothermic, and allowing the temperature to rise uncontrollably can significantly increase the rate of side reactions, particularly Wurtz coupling.[3][4] Similarly, for the addition reaction, low temperatures (e.g., 0 °C to -78 °C) often favor the desired nucleophilic addition over side reactions like enolization.[1][8]

Experimental Protocols

Protocol 1: Minimization of Wurtz Coupling Byproduct using Slow Addition

This protocol describes a general procedure for the formation of a Grignard reagent while minimizing the Wurtz coupling side reaction.

Materials:

  • Magnesium turnings

  • Iodine crystal (as initiator)

  • Vinyl bromide

  • Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

  • Electrophile (e.g., aldehyde or ketone)

Procedure:

  • Magnesium Activation: Place magnesium turnings in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Add a single crystal of iodine and gently warm the flask under a nitrogen atmosphere until the iodine color disappears, indicating magnesium activation.[3] Allow the flask to cool to room temperature.

  • Initiation: Add a small portion of the vinyl bromide solution (dissolved in anhydrous ether) to the activated magnesium. The reaction should initiate, evidenced by a gentle reflux and a cloudy gray appearance.[3]

  • Slow Addition: Once the reaction has started, add the remaining vinyl bromide solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. This slow addition prevents a buildup of unreacted vinyl bromide.[3]

  • Completion and Use: After the addition is complete, continue to stir the mixture for an additional 30-60 minutes.[14][15] The resulting Grignard solution can then be used for the subsequent reaction with an electrophile.

Protocol 2: Cerium(III) Chloride Mediated Addition to an Enolizable Ketone

This protocol outlines the use of CeCl₃ to suppress enolization during the addition of this compound to a ketone.

Materials:

  • Anhydrous Cerium(III) chloride (CeCl₃)

  • Ketone substrate

  • This compound solution (in THF)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • CeCl₃ Preparation: Dry the CeCl₃ under vacuum with heating to remove any water of hydration.

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, suspend the anhydrous CeCl₃ in anhydrous THF.

  • Ketone Addition: Add the ketone to the CeCl₃ suspension and stir for approximately 30 minutes at room temperature.[5]

  • Grignard Addition: Cool the mixture to the desired temperature (e.g., 0 °C or -78 °C). Slowly add the this compound solution dropwise.

  • Workup: After the reaction is complete (monitored by TLC), quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).[3][15] Extract the product with an organic solvent, dry the organic layer, and purify as needed.

Data Summary

Table 1: Effect of Solvent on Wurtz Coupling in the Formation of Benzylmagnesium Chloride

SolventYield of Desired Grignard Product (%)Remarks
Diethyl Ether (Et₂O)94Excellent yield with minimal Wurtz coupling.[3]
Tetrahydrofuran (THF)27Poor yield due to significant Wurtz byproduct formation.[3]
2-Methyltetrahydrofuran (2-MeTHF)95Excellent yield, comparable to diethyl ether.[3]

Note: Data is for benzylmagnesium chloride but illustrates the significant impact of solvent choice on Wurtz coupling, a principle applicable to vinyl Grignard reagents.

Visualizations

Grignard_Reaction_Pathway Main Reaction vs. Side Reactions Start Vinyl Bromide + Mg Grignard This compound (Desired Reagent) Start->Grignard Formation Product Desired Alcohol Product Grignard->Product Addition Wurtz Wurtz Coupling Byproduct (1,3-Butadiene) Grignard->Wurtz Side Reaction (with Vinyl Bromide) Ethene Ethene Gas Grignard->Ethene Quenching Enolization Enolization Byproduct Grignard->Enolization Side Reaction (with Ketone) Electrophile Electrophile (e.g., Ketone) Electrophile->Product Electrophile->Enolization Protic Protic Source (e.g., H₂O) Protic->Ethene

Caption: Pathways in this compound Reactions.

Troubleshooting_Workflow Troubleshooting Low Yield Start Low or No Yield Observed Check_Reagent Is Grignard reagent fresh and handled under inert gas? Start->Check_Reagent Check_Conditions Are solvents and glassware completely anhydrous? Check_Reagent->Check_Conditions Yes Action_Reagent Use fresh reagent. Improve inert atmosphere technique. Check_Reagent->Action_Reagent No Check_Mg Was Mg activated (if prepared in situ)? Check_Conditions->Check_Mg Yes Action_Conditions Thoroughly dry all equipment and distill solvents. Check_Conditions->Action_Conditions No Check_Temp Was temperature controlled during formation and reaction? Check_Mg->Check_Temp Yes Action_Mg Activate Mg with I₂ or mechanical grinding. Check_Mg->Action_Mg No Action_Temp Optimize cooling and slow addition rate. Check_Temp->Action_Temp No Success Problem Resolved Check_Temp->Success Yes Action_Reagent->Success Action_Conditions->Success Action_Mg->Success Action_Temp->Success

Caption: A workflow for troubleshooting low product yield.

References

effect of solvent purity on vinylmagnesium bromide reaction yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the synthesis of vinylmagnesium bromide, with a specific focus on the critical role of solvent purity in achieving high reaction yields.

Troubleshooting Guide

This guide addresses common issues encountered during the preparation of this compound.

IssueQuestionPossible Cause & Troubleshooting Steps
Reaction Failure Why is my Grignard reaction not initiating? 1. Inactive Magnesium Surface: The magnesium turnings may have a passivating oxide layer. • Troubleshooting: Activate the magnesium surface before adding the bulk of the vinyl bromide. Common activation methods include adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or mechanically grinding the turnings in a dry flask.[1][2] 2. Impure Starting Materials: The vinyl bromide may contain inhibitors or trace moisture. • Troubleshooting: Ensure the vinyl bromide is pure and dry. Consider passing it through a column of activated alumina (B75360) to remove impurities.[3]
Low or No Yield My reaction started but then stopped, or my final yield is very low. What went wrong? 1. Insufficiently Anhydrous Conditions: This is the most common cause. Grignard reagents are potent bases and react readily with trace amounts of water.[2][3] This side reaction consumes the reagent, reducing the yield.[3] • Troubleshooting:     a. Solvent Quality: Use freshly distilled, anhydrous-grade solvent (e.g., THF, diethyl ether).[2] The solvent should be exceptionally dry (<0.02 wt% water).[4]     b. Glassware: Rigorously dry all glassware in an oven (e.g., at 120°C overnight) and cool under an inert atmosphere (nitrogen or argon) before use.[2]     c. Atmosphere: Maintain a positive pressure of an inert gas throughout the entire procedure to prevent atmospheric moisture from entering the reaction vessel.[3][5] 2. Formation of Side Products: The primary competing reaction is Wurtz-type coupling, where the Grignard reagent reacts with unreacted vinyl bromide.[3][6][7] • Troubleshooting: Add the vinyl bromide solution slowly and in a controlled manner to the magnesium suspension. This keeps the concentration of the halide low, minimizing the Wurtz coupling side reaction.[3]
Product Impurity My final product contains significant byproducts. How can I improve its purity? 1. Wurtz Coupling: As mentioned above, this side reaction can be a major source of impurities.[3][6][7] • Troubleshooting: Slow, controlled addition of the vinyl bromide is crucial.[3] 2. Oxygen Contamination: Although inert gas is used to exclude moisture, it also prevents oxygen from reacting with the Grignard reagent. Oxygen can form peroxo species (RMgO2X), leading to undesired byproducts.[4] • Troubleshooting: Ensure the inert gas atmosphere is strictly maintained. In small-scale preparations, this is particularly advisable to prevent both hydrolysis and oxidation.[5]

Frequently Asked Questions (FAQs)

Q1: Why is solvent purity so critical for the formation of this compound? A1: this compound, like all Grignard reagents, is a potent nucleophile and a strong base.[3][8] It reacts destructively with even trace amounts of protic impurities, most notably water. This acid-base reaction consumes the Grignard reagent, converting it into ethane (B1197151) gas and rendering it unavailable for the desired synthetic reaction.[3] This not only reduces the overall yield but can completely prevent the formation of the reagent if contamination is significant.[3]

Q2: What are the primary sources of water contamination in a Grignard reaction? A2: Water can be introduced from several sources:

  • The Solvent: Commercial ethers like tetrahydrofuran (B95107) (THF) and diethyl ether (Et₂O) can contain dissolved water that must be removed.[3]

  • Glassware: Moisture readily adsorbs onto the surfaces of flasks, condensers, and addition funnels.[3]

  • Atmosphere: Humidity from the air can easily enter the reaction setup if it is not properly sealed and maintained under a positive pressure of inert gas.[3]

  • Starting Materials: The magnesium turnings or the vinyl bromide may have adsorbed moisture from the atmosphere.[3]

Q3: Which solvents are recommended for this compound synthesis, and why? A3: Aprotic ethereal solvents are ideal because they do not react with the Grignard reagent and they play a crucial role in stabilizing it. The ether oxygen atoms coordinate to the magnesium, solvating and stabilizing the R-Mg-X complex.[3][9]

  • Tetrahydrofuran (THF): A highly effective and common solvent. Its polarity allows it to solvate the Grignard reagent effectively, sometimes leading to faster reactions.[3][10] Its boiling point of 66°C is also convenient.[3]

  • Diethyl Ether (Et₂O): A traditional and effective solvent. Its high volatility (boiling point 34.6°C) can help in managing the reaction temperature but requires an efficient condenser to prevent solvent loss.[3]

  • 2-Methyltetrahydrofuran (2-MeTHF): A greener alternative to THF derived from renewable resources. It can sometimes offer superior performance and simplifies the work-up due to its lower water miscibility.[3][11]

Q4: What is the maximum acceptable water content in the solvent for a successful Grignard reaction? A4: For optimal results, the solvent must be as dry as possible. A commonly cited upper limit for water content is less than 0.02% by weight (<200 ppm).[4] However, for high-yield preparations, aiming for even lower water content is best practice.

Quantitative Data

While extensive quantitative data correlating specific water concentrations to yield is sparse in readily available literature, the general principle is universally accepted. The following table provides a summary based on established chemical principles and experimental observations.

Water Content in Solvent (ppm)Expected Impact on Grignard Reagent FormationProbable Yield
< 50Ideal conditions. Minimal consumption of reagent by water.High (>90%)
100 - 200Minor impact. Some reagent may be consumed, but the reaction should proceed.Good (70-90%)
200 - 400Significant impact. Noticeable reduction in yield due to reagent quenching.Moderate (40-70%)
> 400Severe impact. Reaction may be difficult to initiate and yields will be very low.Low to None (<40%)

Experimental Protocols

Protocol 1: Drying of Tetrahydrofuran (THF)

  • Objective: To prepare anhydrous THF suitable for Grignard reagent synthesis.

  • Safety Note: This procedure should be performed by trained personnel in a chemical fume hood. Sodium is highly reactive with water.

  • Materials:

    • Commercial grade THF

    • Sodium metal

    • Benzophenone (B1666685)

    • Inert gas supply (Nitrogen or Argon)

    • Distillation apparatus

  • Methodology:

    • Pre-dry the THF by letting it stand over anhydrous calcium chloride or molecular sieves for 24 hours.

    • Assemble a distillation apparatus that has been flame-dried or oven-dried and cooled under an inert atmosphere.

    • Transfer the pre-dried THF to the distillation flask.

    • Under a positive pressure of inert gas, carefully add small, freshly cut pieces of sodium metal to the THF.

    • Add a small amount of benzophenone to the flask. Benzophenone acts as an indicator; when the solvent is dry, the solution will turn a deep blue or purple color, indicating the persistence of the benzophenone ketyl radical.

    • Reflux the solvent under an inert atmosphere until the characteristic blue/purple color persists.

    • Distill the THF directly into the reaction flask, which has been previously dried and flushed with inert gas.

    • Note: Do not distill to dryness, as this can concentrate explosive peroxides that may have formed.[5]

Protocol 2: Preparation of this compound

  • Objective: To synthesize this compound from magnesium and vinyl bromide in anhydrous THF.

  • Materials:

    • Magnesium turnings (36 g, 1.5 mol)[12]

    • Vinyl bromide (118 g, 1.1 mol)[12]

    • Anhydrous THF (prepared as in Protocol 1, ~350 mL)[12]

    • 1,2-dibromoethane (4 mL) for activation[12]

    • Three-necked round-bottom flask, reflux condenser, mechanical stirrer, and dropping funnel (all rigorously dried)

  • Methodology:

    • Setup: Assemble the dry glassware. Equip the flask with a stirrer, condenser, and dropping funnel. Ensure the entire system is under a positive pressure of dry nitrogen or argon.[1][5]

    • Magnesium Activation: Place the magnesium turnings in the flask and cover them with 100 mL of anhydrous THF. With stirring, add the 1,2-dibromoethane. An exothermic reaction should be observed as the magnesium is activated.[12]

    • Initiation: Once the initial exothermic reaction from activation ceases, cool the THF to approximately 35°C.[12]

    • Addition: Prepare a solution of vinyl bromide in 250 mL of anhydrous THF in the dropping funnel. Add this solution dropwise to the stirred magnesium suspension over 2.5 hours. Maintain the internal temperature between 35-40°C throughout the addition.[12] A gentle reflux may be observed.

    • Completion: After the addition is complete, continue stirring and heating the mixture at 40°C for an additional hour to ensure the reaction goes to completion.[12]

    • Storage & Use: The resulting dark grey solution is the this compound reagent. It can be transferred under an inert atmosphere to a calibrated storage flask. The yield is typically at least 90%.[12]

Visualizations

Troubleshooting_Logic Troubleshooting this compound Synthesis start Start Synthesis check_initiation Does the reaction initiate? start->check_initiation check_yield Is the yield low or does the reaction stop? check_initiation->check_yield Yes activate_mg Activate Mg: - Add Iodine or - Add 1,2-dibromoethane check_initiation->activate_mg No success Successful Synthesis check_yield->success No dry_system Check Anhydrous Conditions: - Use dry solvent (<50 ppm H2O) - Flame-dry glassware - Maintain inert atmosphere check_yield->dry_system Yes activate_mg->start Retry purify_halide Purify Vinyl Bromide: - Pass through alumina activate_mg->purify_halide Still no initiation purify_halide->start Retry dry_system->start Retry slow_addition Optimize Addition: - Add vinyl bromide slowly - Maintain temperature dry_system->slow_addition If conditions are dry slow_addition->start Retry

Caption: Troubleshooting flowchart for this compound synthesis.

Experimental_Workflow Experimental Workflow for this compound Synthesis prep_glassware 1. Prepare Glassware - Clean and oven/flame-dry all components. assemble 2. Assemble Apparatus - Assemble under positive pressure of inert gas (N2 or Ar). prep_glassware->assemble add_mg 3. Add Reagents - Add Mg turnings and anhydrous THF to the flask. assemble->add_mg activate 4. Activate Magnesium - Add initiator (e.g., 1,2-dibromoethane) and stir. add_mg->activate prepare_solution 5. Prepare Halide Solution - Dissolve vinyl bromide in anhydrous THF in a dropping funnel. activate->prepare_solution addition 6. Add Vinyl Bromide - Add dropwise to the Mg suspension while maintaining temperature (35-40°C). activate->addition prepare_solution->addition reflux 7. Complete Reaction - Stir at 40°C for 1 hour after addition is complete. addition->reflux product 8. Product - this compound solution is ready for use or storage. reflux->product

References

Technical Support Center: Managing THF for Grignard Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for safely managing tetrahydrofuran (B95107) (THF) in Grignard reactions, with a focus on preventing and addressing peroxide formation.

Frequently Asked Questions (FAQs)

Q1: What are peroxides and why are they a concern in THF for Grignard reactions?

A: Peroxides are reactive compounds containing an oxygen-oxygen single bond (-O-O-). In the context of THF, these are typically hydroperoxides. They pose two significant risks for Grignard reactions:

  • Safety Hazard: Peroxides can be shock-sensitive and explosive, especially when concentrated by distillation or evaporation.[1][2][3] Visual signs of dangerous peroxide levels include the formation of whitish crystals around the container cap, a viscous oily layer in the liquid, or a precipitate.[4][5][6][7] If crystals are observed, do not attempt to open or move the container and contact your institution's Environmental Health & Safety (EHS) department immediately.[5][6]

  • Reaction Inhibition: Peroxides can quench the highly reactive Grignard reagent, leading to lower yields, sluggish reaction initiation, or complete reaction failure.[8][9] Byproducts from peroxide degradation, such as γ-butyrolactone, can also impede the reaction and potentially cause dangerous runaway reactions.[8]

Q2: How does THF form peroxides?

A: THF forms peroxides through a free-radical chain reaction known as autoxidation, which occurs upon exposure to oxygen.[10][11] This process is accelerated by light and heat.[11][12][13] The mechanism involves an initiation step where a radical abstracts a hydrogen atom from the carbon adjacent to the ether oxygen, followed by propagation steps where the resulting THF radical reacts with molecular oxygen to form peroxy radicals and then hydroperoxides.[10][11]

Q3: How can I detect peroxides in my THF?

A: Peroxides can be detected using several qualitative and quantitative methods. Commercial peroxide test strips are a common and easy-to-use option.[4][14][15][16] A classic laboratory method involves using potassium iodide (KI), which is oxidized by peroxides to iodine, resulting in a yellow-to-brown color. The intensity of the color indicates the peroxide concentration.[1][4][17]

Q4: How do I remove peroxides from THF?

A: Several methods are effective for removing peroxides from THF. A common and effective technique for laboratory-scale purification is passing the solvent through a column of activated alumina (B75360).[4][14][18][19][20] Other methods include treatment with a freshly prepared ferrous sulfate (B86663) solution, stirring with sodium hydroxide, or distillation from sodium and benzophenone (B1666685) (for anhydrous THF).[1][4] Distillation should only be performed after confirming that peroxide levels are low, as concentrating peroxides is extremely dangerous.[9][17]

Q5: How can I prevent or minimize peroxide formation in THF?

A: Prevention is the most effective strategy.

  • Use Inhibitors: Purchase THF that contains an inhibitor like butylated hydroxytoluene (BHT), which scavenges free radicals and terminates the autoxidation chain reaction.[1][2][4]

  • Store Properly: Store THF in airtight, opaque containers (like amber glass or metal cans) to protect it from light and air.[5][9][15][21]

  • Inert Atmosphere: For inhibitor-free THF or after opening a container, storing the solvent under an inert atmosphere (e.g., nitrogen or argon) significantly reduces oxygen exposure.[4][15][18]

  • Manage Inventory: Purchase THF in quantities that will be used within recommended timeframes. Always label containers with the date received and the date opened.[4][6][21]

Troubleshooting Guide

Problem: My Grignard reaction is sluggish, has a long induction period, or fails to initiate.

  • Possible Cause 1: Peroxides in THF. Peroxides react with and consume the Grignard reagent, preventing the desired reaction from starting.[8]

    • Solution: Test your THF for peroxides using a reliable method (see protocols below). If the test is positive (typically >10-20 ppm), you must treat the THF to remove the peroxides before use.[21] For future reactions, ensure your THF is fresh, properly stored, and tested regularly.

  • Possible Cause 2: Wet THF. Grignard reagents are extremely sensitive to water.

    • Solution: Ensure you are using anhydrous THF. If necessary, dry the solvent using an appropriate method, such as distillation from sodium/benzophenone or passing it through a solvent purification system.

  • Possible Cause 3: Inactive Magnesium Surface. The magnesium turnings may have an oxide layer that prevents the reaction.

    • Solution: Activate the magnesium. This can be done by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanically crushing the turnings in the flask (under inert atmosphere) to expose a fresh surface.

Data & Quantitative Summary

Table 1: Peroxide Detection Methods

MethodPrincipleProcedureInterpretationSensitivity
Test Strips Colorimetric reaction on a paper stripDip strip in THF for 1 sec, let solvent evaporate, add a drop of water.[16]Compare color to chart (typically white to blue).[4][16]~0.5 - 100 ppm
Potassium Iodide (Qualitative) Peroxides oxidize iodide (I⁻) to iodine (I₂).Mix THF with acidic KI solution.[4][15]Yellow to brown color indicates the presence of peroxides.[4][17]Low ppm levels
Iodometric Titration (Quantitative) Iodine formed is titrated with a standard sodium thiosulfate (B1220275) solution.Add THF to acetic acid/chloroform with excess KI. Titrate with Na₂S₂O₃.[17]The volume of titrant used determines the peroxide concentration.[17]High (provides % concentration)

Table 2: Recommended Peroxide Limits and Testing Frequency for THF (Class B Peroxide Former)

Peroxide ConcentrationAction RequiredRecommended Testing Frequency (Opened Container)
< 20 ppm Safe for general use.[21]Every 3-6 months.[6][22]
> 20 ppm Should be treated to remove peroxides before use or distillation.[9][21]Test before each use.
> 100 ppm Considered hazardous. Do not distill.[4] Dispose of according to institutional guidelines.N/A
Visible Crystals or >0.5-1% EXTREMELY DANGEROUS. Do not handle. Contact EHS for emergency disposal.[1][17]N/A

Experimental Protocols

Protocol 1: Qualitative Peroxide Test (Potassium Iodide Method)

  • Work in a fume hood and wear appropriate personal protective equipment (PPE), including safety glasses and gloves.

  • Prepare a fresh test solution by dissolving 100 mg of potassium iodide (KI) in 1 mL of glacial acetic acid.[15]

  • In a clean glass test tube, add 1-2 mL of the THF to be tested.

  • Add an equal volume of the freshly prepared acidic KI solution.

  • Shake the mixture for approximately one minute.

  • Observe the color of the lower aqueous layer. The appearance of a pale yellow to dark brown color indicates the presence of peroxides.[4][20] A blank determination should be performed as the KI/acetic acid mixture can slowly oxidize in air.[4]

Protocol 2: Peroxide Removal using Activated Alumina

  • Work in a fume hood and wear appropriate PPE.

  • Set up a glass chromatography column with a stopcock. A plug of glass wool should be placed at the bottom.

  • Fill the column with basic or neutral activated alumina (Brockmann I activity is often cited).[19] The amount will depend on the volume of THF; a common guideline is ~250 g of alumina per liter of THF.[19]

  • Slowly pass the THF through the column, collecting the peroxide-free solvent in a clean, dry flask.

  • Important: This process may also remove inhibitors like BHT.[4][19] The purified THF should be used immediately or stored under an inert atmosphere and re-tested frequently.

Visualizations

THF_Peroxide_Management_Workflow cluster_storage Storage & Initial Check cluster_testing Testing Protocol cluster_action Action Receive Receive New THF Label Label with Date Received Receive->Label Open Open Container Label->Open LabelOpen Label with Date Opened Open->LabelOpen Test Test for Peroxides (e.g., Test Strips) LabelOpen->Test Decision Peroxides > 20 ppm? Test->Decision Use Use in Grignard Reaction Decision->Use No Treat Treat to Remove Peroxides (e.g., Alumina Column) Decision->Treat Yes Retest Re-test THF Treat->Retest Retest->Test

Caption: Workflow for safely handling and testing THF before use.

THF_Autoxidation_Mechanism THF THF Molecule THF_Radical THF Radical (THF•) THF->THF_Radical Hydroperoxide THF Hydroperoxide (THF-OOH) THF->Hydroperoxide O2 Molecular Oxygen (O₂) Peroxy_Radical Peroxy Radical (THF-OO•) O2->Peroxy_Radical Initiator Initiator (Light, Heat) Initiator->THF H• abstraction THF_Radical->Peroxy_Radical + O₂ Peroxy_Radical->Hydroperoxide + THF - THF• Grignard_Troubleshooting Start Grignard Reaction Fails to Initiate Q1 Is THF known to be peroxide-free? Start->Q1 A1_Yes Check Mg Activation & Reagent Quality Q1->A1_Yes Yes A1_No Test THF for Peroxides Q1->A1_No No / Unsure Success Problem Resolved A1_Yes->Success Q2 Peroxides Detected? A1_No->Q2 A2_Yes Treat THF to Remove Peroxides & Restart Q2->A2_Yes Yes A2_No Check for other issues: - Moisture - Reagent Purity Q2->A2_No No A2_Yes->Success A2_No->Success

References

Validation & Comparative

A Comparative Guide to the Reactivity of Vinylmagnesium Bromide and Vinyllithium for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For drug development professionals and researchers in the chemical sciences, the selection of an appropriate vinylating agent is a critical decision that can significantly impact the outcome of a synthetic route. Vinylmagnesium bromide and vinyllithium (B1195746) are two of the most common reagents for introducing a vinyl group, yet their reactivity profiles differ substantially. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid in the rational selection of these powerful synthetic tools.

At a Glance: Key Differences in Reactivity

PropertyThis compound (Grignard Reagent)Vinyllithium (Organolithium Reagent)
Relative Reactivity Less reactive, more selectiveHighly reactive, less selective
Basicity Less basicMore basic
Carbonyl Addition Primarily 1,2-addition to aldehydes and ketones.[1]Primarily 1,2-addition to aldehydes and ketones.[2]
α,β-Unsaturated Systems Generally favors 1,2-addition, but 1,4-addition can occur, sometimes influenced by steric factors and additives.[3][4]Strong propensity for 1,2-addition.[5]
Side Reactions Enolization of ketones, reduction of sterically hindered ketones.[1]Polymerization, metal-halogen exchange.[6]
Handling Easier to handle, commercially available in THF solution.More hazardous, pyrophoric, requires strict anhydrous and inert conditions.[7]
Preparation Typically prepared from vinyl bromide and magnesium turnings in THF.[8][9]Can be prepared from vinyl halides via lithium-halogen exchange or from tetravinyltin (B75620) and butyllithium.[6]

Reactivity with Carbonyl Compounds: A Closer Look

Both this compound and vinyllithium are effective for the vinylation of aldehydes and ketones to produce allylic alcohols. The choice between them often hinges on the substrate's sensitivity and the desired selectivity.

Addition to Saturated Ketones

In the case of simple, saturated ketones, both reagents generally provide the corresponding tertiary alcohol in good yields. However, the higher basicity of vinyllithium can sometimes lead to competing enolization, especially with sterically hindered ketones. This compound is often the reagent of choice in these situations to minimize this side reaction.

Addition to α,β-Unsaturated Ketones: 1,2- vs. 1,4-Addition

A key point of differentiation arises in reactions with α,β-unsaturated carbonyl compounds. The "harder" nature of the organolithium reagent typically leads to a strong preference for 1,2-addition (attack at the carbonyl carbon).[5] While this compound also predominantly favors 1,2-addition, the "softer" character of the Grignard reagent can result in a greater proportion of the 1,4-addition (conjugate addition) product, particularly with substrates prone to this mode of reactivity.[3][4] The ratio of 1,2- to 1,4-addition with Grignard reagents can be influenced by factors such as solvent, temperature, and the presence of additives like copper salts, which favor conjugate addition.[10]

Experimental Protocols

Preparation of this compound

This protocol outlines the in-situ preparation of this compound for subsequent reaction.

G1 cluster_prep Preparation of this compound A Activate Mg turnings in dry THF B Add a small amount of vinyl bromide to initiate A->B Initiation C Add remaining vinyl bromide dropwise B->C Propagation D Reflux to complete formation C->D Completion

Preparation of this compound

Materials:

  • Magnesium turnings

  • Vinyl bromide

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Iodine crystal (for activation)

  • Three-necked round-bottom flask, reflux condenser, dropping funnel, and nitrogen inlet

Procedure:

  • Place magnesium turnings in a flame-dried, three-necked flask under a nitrogen atmosphere.

  • Add a crystal of iodine to activate the magnesium surface.

  • Add anhydrous THF to cover the magnesium.

  • Add a small portion of vinyl bromide dissolved in THF to initiate the reaction, which is indicated by a gentle bubbling and heat evolution.

  • Once initiated, add the remaining vinyl bromide solution dropwise at a rate that maintains a gentle reflux.[8][9]

  • After the addition is complete, continue to stir at room temperature or with gentle heating until the magnesium is consumed.[11]

1,2-Addition to a Ketone using this compound

G2 cluster_reaction 1,2-Addition of this compound E Dissolve ketone in anhydrous THF F Cool to 0 °C E->F G Add this compound solution dropwise F->G Addition H Stir at room temperature G->H Reaction I Quench with aq. NH4Cl H->I Quench J Workup and purification I->J

1,2-Addition of this compound

Materials:

  • Ketone

  • This compound solution in THF

  • Anhydrous THF

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Organic solvent for extraction (e.g., diethyl ether)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • Dissolve the ketone in anhydrous THF in a flame-dried flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the this compound solution via a dropping funnel, maintaining the temperature at 0 °C.[11]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.[11]

  • Cool the reaction mixture back to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Perform a standard aqueous workup, extract the product with an organic solvent, dry the organic layer, and purify the product, typically by column chromatography.

1,2-Addition to a Ketone using Vinyllithium

G3 cluster_reaction_vl 1,2-Addition of Vinyllithium K Dissolve ketone in anhydrous THF L Cool to -78 °C K->L M Add vinyllithium solution dropwise L->M Addition N Stir at -78 °C M->N Reaction O Quench with aq. NH4Cl N->O Quench P Workup and purification O->P

1,2-Addition of Vinyllithium

Materials:

  • Ketone

  • Vinyllithium solution (typically in THF or an ether/hydrocarbon mixture)

  • Anhydrous THF

  • Saturated aqueous ammonium chloride solution

  • Organic solvent for extraction

  • Drying agent

Procedure:

  • In a flame-dried flask under a nitrogen or argon atmosphere, dissolve the ketone in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the vinyllithium solution dropwise via syringe or cannula.

  • Stir the reaction mixture at -78 °C for the recommended time (typically 30 minutes to a few hours).

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and perform a standard aqueous workup and purification.

Conclusion

The choice between this compound and vinyllithium is a nuanced one that depends on the specific synthetic challenge. This compound offers a good balance of reactivity and ease of handling, making it a workhorse for many standard vinylation reactions. Its lower basicity can be advantageous in preventing side reactions with sensitive substrates. Vinyllithium, with its heightened reactivity, is a powerful tool for difficult transformations but requires more stringent handling procedures. Its strong preference for 1,2-addition makes it a reliable choice when this regioselectivity is paramount. By carefully considering the factors outlined in this guide and consulting the provided experimental frameworks, researchers can make an informed decision to optimize their synthetic strategies.

References

A Comparative Guide to Vinylating Agents: Vinylmagnesium Bromide vs. Vinylzinc Reagents in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective introduction of a vinyl group is a critical transformation in the synthesis of complex molecules. The choice of the vinylating agent can significantly impact the yield, selectivity, and functional group compatibility of a reaction. This guide provides an objective comparison of two common vinyl nucleophiles: vinylmagnesium bromide (a Grignard reagent) and vinylzinc reagents, supported by experimental data and detailed protocols to inform reagent selection in organic synthesis.

At a Glance: Key Performance Indicators

The fundamental difference between this compound and vinylzinc reagents lies in the polarity of the carbon-metal bond. The highly polar carbon-magnesium bond in the Grignard reagent renders the vinyl group strongly nucleophilic and basic.[1][2] In contrast, the less ionic carbon-zinc bond results in a "softer," less reactive nucleophile with superior functional group tolerance.[1][3] This distinction is crucial when working with multifunctional molecules.

FeatureThis compound (Grignard Reagent)Vinylzinc Reagents
Reactivity High[1]Moderate[1]
Nucleophilicity StrongModerate
Basicity StrongWeak
Functional Group Tolerance Limited (reacts with esters, amides, nitriles, ketones)[1][3]Excellent (tolerates esters, amides, nitriles)[1]
Chemoselectivity Moderate to Low (can lead to side reactions)[1]High (less prone to unwanted side reactions)[1]
Primary Application Nucleophilic addition to carbonyls and epoxides[2][4]Palladium-catalyzed Negishi cross-coupling[5][6]
Reaction Conditions Strictly anhydrous and inert atmosphere[7]Anhydrous conditions, generally more tolerant than Grignards[1]

Reactivity and Functional Group Tolerance: A Deeper Dive

This compound, as a potent Grignard reagent, readily participates in nucleophilic addition to a wide range of electrophiles, most notably aldehydes and ketones, to furnish allylic alcohols.[4][8] However, its high reactivity and basicity are significant drawbacks in the presence of sensitive functional groups. For instance, substrates containing esters, amides, or nitriles are often incompatible with this compound, as it will readily react with these moieties, leading to complex product mixtures and low yields of the desired product.[1][3]

Vinylzinc reagents, on the other hand, exhibit a more tempered reactivity.[1] This allows for a remarkable degree of functional group tolerance, making them the reagents of choice for introducing a vinyl group into molecules bearing esters, amides, nitriles, and even ketones.[1] The primary application of vinylzinc reagents is in palladium- or nickel-catalyzed cross-coupling reactions, particularly the Negishi coupling, which enables the formation of carbon-carbon bonds between a vinylzinc species and an organic halide.[5][6] This enhanced chemoselectivity allows for more convergent and efficient synthetic routes, often obviating the need for protecting group strategies.[3]

Experimental Data: A Comparative Overview

Reaction TypeSubstrateReagentProductYield (%)Reference
Nucleophilic Addition BenzaldehydeThis compound1-Phenyl-2-propen-1-ol~90% (typical)[9]
Nucleophilic Addition 2-AdamantanoneThis compound2-Vinyl-2-adamantanol85%[4]
Negishi Cross-Coupling 4-BromoanisoleVinylzinc Bromide4-Vinylanisole85%[9]
Negishi Cross-Coupling Ethyl 4-iodobenzoateVinylzinc BromideEthyl 4-vinylbenzoate92%[10]

As the data suggests, this compound is highly effective for additions to simple carbonyls. In contrast, the Negishi coupling with a vinylzinc reagent provides an excellent yield for the vinylation of an aryl halide containing an ester, a functional group that would be incompatible with a Grignard reagent.

Experimental Protocols

Protocol 1: Preparation of this compound

This protocol is adapted from a procedure in Organic Syntheses.[7][11]

Materials:

  • Magnesium turnings (1.2 g atom)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Vinyl bromide (1.3 mol)

  • Iodine (a small crystal, as initiator)

Procedure:

  • In a three-necked flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, place the magnesium turnings and a crystal of iodine under an inert atmosphere (argon or nitrogen).

  • Add enough anhydrous THF to cover the magnesium.

  • Add a small amount of vinyl bromide to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing.

  • Once the reaction has started, add the remaining vinyl bromide, dissolved in THF, dropwise at a rate that maintains a moderate reflux.

  • After the addition is complete, continue to reflux the mixture for an additional 30 minutes to ensure complete reaction.

  • The resulting solution of this compound is ready for use.

Protocol 2: Vinylation of an Aldehyde with this compound

This is a general procedure for the addition of this compound to an aldehyde.[9]

Materials:

  • Aldehyde (e.g., benzaldehyde, 40 mmol)

  • This compound solution (1.0 M in THF, 50 mmol)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride solution

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere, dissolve the aldehyde in anhydrous THF.

  • Cool the solution to 0 °C using an ice bath.

  • Add the this compound solution dropwise to the cooled aldehyde solution with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography.

Protocol 3: Preparation of Vinylzinc Bromide via Transmetalation and Use in a Negishi Coupling

This protocol describes the in situ generation of vinylzinc bromide from this compound and its subsequent use in a Negishi cross-coupling reaction.[1][9]

Materials:

  • This compound solution (1.0 M in THF, 1.5 mmol)

  • Anhydrous zinc bromide (ZnBr₂) (1.5 mmol)

  • Aryl halide (e.g., 4-bromoanisole, 1.0 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂/SPhos, 0.01/0.02 mmol)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • Preparation of Vinylzinc Bromide: In a flame-dried flask under an inert atmosphere, add the this compound solution. To this, add a solution of anhydrous zinc bromide in THF dropwise at 0 °C. Stir the mixture for 30 minutes at room temperature to complete the transmetalation.

  • Negishi Coupling: In a separate flask, charge the palladium catalyst, the aryl halide, and anhydrous THF.

  • To the catalyst/aryl halide mixture, add the freshly prepared vinylzinc bromide solution dropwise.

  • Stir the reaction mixture at room temperature for 16 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by flash chromatography.

Visualizing the Synthetic Pathways

reaction_overview General Reaction Pathways RCHO Aldehyde/Ketone VinylicAlcohol Allylic Alcohol RCHO->VinylicAlcohol RCOOR Ester SideProduct Side Products RCOOR->SideProduct RX Aryl/Vinyl Halide CoupledProduct Vinylated Product RX->CoupledProduct VMgBr This compound VMgBr->VinylicAlcohol 1,2-Addition VMgBr->SideProduct Reacts VZnBr Vinylzinc Reagent VZnBr->CoupledProduct Negishi Coupling Pd_catalyst Pd Catalyst Pd_catalyst->CoupledProduct

Caption: Comparison of the primary reaction pathways for this compound and vinylzinc reagents.

decision_tree Reagent Selection Guide start Start: Introduce a Vinyl Group functional_groups Sensitive Functional Groups Present? (e.g., ester, nitrile) start->functional_groups reaction_type Desired Transformation? functional_groups->reaction_type No use_vznbr Use Vinylzinc Reagent functional_groups->use_vznbr Yes use_vmgbr Use this compound reaction_type->use_vmgbr Nucleophilic Addition to Carbonyl reaction_type->use_vznbr Cross-Coupling protecting_group Consider Protecting Group Strategy use_vmgbr->protecting_group If other sensitive groups

Caption: A decision tree to guide the selection between this compound and vinylzinc reagents.

Conclusion

Both this compound and vinylzinc reagents are valuable tools for the introduction of vinyl groups in organic synthesis. The choice between them hinges on the specific synthetic context. For the straightforward vinylation of simple aldehydes and ketones, the high reactivity of this compound makes it an effective and economical choice. However, when working with complex substrates bearing sensitive functional groups, the superior chemoselectivity and functional group tolerance of vinylzinc reagents in Negishi cross-coupling reactions offer a clear advantage, enabling more efficient and elegant synthetic strategies. Careful consideration of the substrate's functionalities and the desired transformation is paramount for successful and high-yielding vinylation reactions.

References

A Comparative Guide to the Spectroscopic Identification of Vinylating Reaction Products: Vinylmagnesium Bromide and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic data for identifying the products of reactions involving vinylmagnesium bromide and its common alternatives, vinyllithium (B1195746) and vinylboronic acids. Detailed experimental protocols and quantitative data are presented to assist researchers in distinguishing reaction products and selecting the appropriate vinylating agent for their synthetic needs.

Introduction to Vinylation Reactions

The addition of a vinyl group (CH₂=CH-) is a fundamental carbon-carbon bond-forming transformation in organic synthesis. This compound, a Grignard reagent, is a widely used nucleophile for this purpose.[1] Its reactions typically fall into two major categories:

  • 1,2-Addition to Carbonyls: Reaction with aldehydes and ketones to produce allylic alcohols.

  • Cross-Coupling Reactions: Palladium- or nickel-catalyzed coupling with organic halides (Kumada coupling) to form styrenes, dienes, and other vinylated compounds.[2][3][4]

While effective, the high reactivity and basicity of this compound can limit its functional group tolerance. This has led to the use of alternative reagents such as vinyllithium, which offers different reactivity profiles, and organoboron compounds like potassium vinyltrifluoroborate or vinylboronic esters for Suzuki-Miyaura coupling, known for their stability and broad functional group compatibility.[5][6]

Spectroscopic Characterization of Reaction Products

The unambiguous identification of vinylated products relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

  • ¹H NMR: Provides information on the number of different types of protons and their connectivity. The vinyl group itself gives characteristic signals in the 5-7 ppm range with distinct coupling patterns (geminal, cis, and trans).

  • ¹³C NMR: Shows the number of unique carbon environments. The sp² carbons of the vinyl group typically appear between 110 and 140 ppm.

  • IR Spectroscopy: Identifies key functional groups. The C=C stretch of the vinyl group appears around 1640 cm⁻¹. For alcohol products, a broad O-H stretch is observed around 3200-3600 cm⁻¹.

  • Mass Spectrometry: Determines the molecular weight of the product and provides information about its structure through fragmentation patterns.

Performance Comparison: Addition to Cyclohexanone (B45756)

A common application of vinylating agents is the 1,2-addition to a ketone, such as cyclohexanone, to yield a tertiary allylic alcohol, 1-vinylcyclohexan-1-ol. Below is a comparison of the spectroscopic data for this product, which is expected to be identical regardless of the specific vinyl organometallic reagent used (this compound or vinyllithium).

Table 1: Spectroscopic Data for 1-Vinylcyclohexan-1-ol

Spectroscopic TechniqueCharacteristic Signal/Peak
¹H NMR (CDCl₃)δ 5.90 (dd, 1H, -CH=CH₂), 5.20 (dd, 1H, -CH=CH H), 5.05 (dd, 1H, -CH=CHH ), 1.40-1.70 (m, 10H, cyclohexyl protons), 1.45 (s, 1H, -OH)
¹³C NMR (CDCl₃)δ 145.0 (-C H=CH₂), 111.5 (-CH=C H₂), 72.5 (C -OH), 37.5, 25.5, 22.0 (cyclohexyl carbons)
IR (neat)~3380 cm⁻¹ (O-H stretch, broad), ~3080 cm⁻¹ (=C-H stretch), ~2930, 2860 cm⁻¹ (C-H stretch), ~1640 cm⁻¹ (C=C stretch), ~910 cm⁻¹ (=CH₂ bend)
MS (EI)m/z 126 (M⁺), 108 (M⁺ - H₂O), 97, 81

Performance Comparison: Cross-Coupling with Bromobenzene (B47551)

The synthesis of styrene (B11656) via cross-coupling of a vinylating agent with bromobenzene is another key transformation. Here, we compare the Kumada coupling (using this compound) with the Suzuki-Miyaura coupling (using a vinylboronic acid derivative). The product, styrene, is the same in both cases.

Table 2: Spectroscopic Data for Styrene

Spectroscopic TechniqueCharacteristic Signal/Peak
¹H NMR (CDCl₃)δ 7.25-7.45 (m, 5H, Ar-H), 6.74 (dd, 1H, -CH=CH₂), 5.80 (dd, 1H, -CH=CH H), 5.28 (dd, 1H, -CH=CHH )[7]
¹³C NMR (CDCl₃)δ 137.8 (Ar-C), 136.9 (-C H=CH₂), 128.6, 127.9, 126.4 (Ar-CH), 113.7 (-CH=C H₂)[7]
IR (neat)~3085 cm⁻¹ (=C-H stretch), ~3025 cm⁻¹ (Ar C-H stretch), ~1630 cm⁻¹ (C=C stretch), ~990, 908 cm⁻¹ (=CH₂ bend), ~775, 695 cm⁻¹ (Ar C-H bend)
MS (EI)m/z 104 (M⁺, base peak), 103 (M⁺-H), 78, 51[8]

Experimental Protocols

Protocol 1: Synthesis of 1-Vinylcyclohexan-1-ol via Grignard Reaction

Materials:

Procedure:

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), magnesium turnings are placed. A solution of vinyl bromide in anhydrous THF is added dropwise to initiate the reaction. Once initiated, the remaining vinyl bromide solution is added at a rate to maintain a gentle reflux. After the addition is complete, the mixture is stirred for an additional hour.[9]

  • Reaction with Ketone: The prepared this compound solution is cooled to 0 °C. A solution of cyclohexanone in anhydrous THF is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for 2-3 hours.

  • Workup: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel to yield pure 1-vinylcyclohexan-1-ol.

  • Spectroscopic Analysis: The purified product is analyzed by ¹H NMR, ¹³C NMR, IR, and MS to confirm its identity and purity.

Protocol 2: Synthesis of Styrene via Suzuki-Miyaura Coupling

Materials:

  • Bromobenzene

  • Potassium vinyltrifluoroborate

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Cesium fluoride (B91410) (CsF)

  • Isopropanol

Procedure:

  • Reaction Setup: A reaction vessel is charged with bromobenzene, potassium vinyltrifluoroborate, CsF, Pd(OAc)₂, and SPhos.

  • Reaction: Isopropanol is added, and the mixture is degassed and placed under an inert atmosphere. The reaction is heated (e.g., to 80 °C) and stirred until the starting material is consumed (monitored by GC or TLC).

  • Workup: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford pure styrene.

  • Spectroscopic Analysis: The purified product is analyzed by ¹H NMR, ¹³C NMR, IR, and MS.

Visualization of Workflows and Logic

The following diagrams illustrate the experimental workflow for product identification and a logical guide for selecting a vinylating reagent.

G cluster_0 Experimental Workflow: Spectroscopic Identification start Vinylation Reaction (e.g., Grignard Addition) workup Aqueous Workup & Extraction start->workup purification Purification (e.g., Column Chromatography) workup->purification product Isolated Product purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr Sample Prep ir IR Spectroscopy product->ir Sample Prep ms Mass Spectrometry product->ms Sample Prep analysis Data Analysis & Structure Confirmation nmr->analysis ir->analysis ms->analysis

Caption: Experimental workflow for reaction and spectroscopic identification.

G cluster_1 Logical Guide: Choice of Vinylating Reagent substrate Substrate Functional Groups? sensitive Sensitive Groups Present? (e.g., esters, acidic protons) substrate->sensitive suzuki Use Vinylboronic Acid (Suzuki Coupling) sensitive->suzuki Yes conditions Harsh Conditions Tolerated? sensitive->conditions No grignard Use this compound or Vinyllithium conditions->grignard Yes conditions->suzuki No

Caption: Decision guide for selecting a suitable vinylating reagent.

Conclusion

The spectroscopic identification of vinylated reaction products is straightforward due to the characteristic signals of the vinyl group. For simple 1,2-additions and cross-coupling reactions with robust substrates, this compound remains a cost-effective and powerful reagent. However, for substrates with sensitive functional groups, the milder conditions and higher tolerance of the Suzuki-Miyaura coupling, utilizing vinylboronic acid derivatives, present a superior alternative. The choice of reagent should be guided by the specific substrate and the desired reaction conditions, with the understanding that the spectroscopic signatures of the final product will be consistent regardless of the synthetic route.

References

A Comparative Guide to the NMR Analysis of Vinylmagnesium Bromide Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy for the analysis of vinylmagnesium bromide, a vital Grignard reagent in organic synthesis. It offers a comparative look at its NMR characteristics versus other common Grignard reagents and discusses quantitative methodologies, presenting supporting data and detailed experimental protocols.

¹H NMR Spectral Data of Grignard Reagents in THF

The ¹H NMR spectrum of a Grignard reagent provides valuable information about its structure and purity. The chemical shifts (δ) and coupling constants (J) are characteristic of the organic moiety bound to the magnesium halide. Below is a comparison of the reported ¹H NMR data for this compound, ethylmagnesium bromide, and phenylmagnesium bromide in tetrahydrofuran (B95107) (THF).

Grignard ReagentMoietyProtonChemical Shift (δ, ppm)Coupling Constant (J, Hz)Reference
This compoundCH₂=CH-MgBr=CH (α)6.15J(trans) = 23.3, J(cis) = 17.7, J(gem) = 7.6[1]
=CH₂ (β, trans to Mg)6.67J(trans) = 23.3[1]
=CH₂ (β, cis to Mg)5.51J(cis) = 17.7[1]
Ethylmagnesium BromideCH₃CH₂-MgBr-CH₂-~ -0.7 to -0.8 (quartet)J ≈ 8General textbook data
CH₃-~ 0.3 to 0.4 (triplet)J ≈ 8General textbook data
Phenylmagnesium BromideC₆H₅-MgBrortho-H~ 7.5-7.6 (multiplet)-[2]
meta-H~ 7.0-7.1 (multiplet)-[2]
para-H~ 6.8-6.9 (multiplet)-[2]

Note: The exact chemical shifts of Grignard reagents can be influenced by concentration, temperature, and the presence of impurities due to the dynamic nature of the Schlenk equilibrium.

The Schlenk Equilibrium in Grignard Reagent Solutions

Grignard reagents in solution exist in a complex equilibrium, known as the Schlenk equilibrium, which involves the organomagnesium halide (RMgX), the diorganomagnesium species (R₂Mg), and magnesium halide (MgX₂). This equilibrium can significantly influence the reactivity and the observed NMR spectrum.

Schlenk_Equilibrium Schlenk Equilibrium for Grignard Reagents RMgX1 2 RMgX R2Mg R₂Mg RMgX1->R2Mg RMgX1->R2Mg MgX2 MgX₂ plus +

Caption: The Schlenk equilibrium describes the disproportionation of an organomagnesium halide.

Quantitative NMR (qNMR) Analysis of this compound

Quantitative NMR (qNMR) is a powerful technique for determining the precise concentration of Grignard reagent solutions, offering a non-destructive alternative to traditional titration methods.

Experimental Protocol for qNMR

This protocol outlines the determination of this compound concentration using an internal standard.

1. Materials:

  • This compound solution in THF (analyte)

  • 1,5-Cyclooctadiene (COD) (internal standard, IS)

  • Anhydrous THF-d₈

  • NMR tubes and caps

  • Gas-tight syringe

  • Inert atmosphere glovebox or Schlenk line

2. Sample Preparation (under inert atmosphere):

  • Accurately weigh approximately 50 mg of the internal standard (1,5-cyclooctadiene) into a clean, dry NMR tube. Record the exact mass.

  • Using a gas-tight syringe, add a precise volume (e.g., 0.400 mL) of the this compound solution to the NMR tube. Record the exact volume.

  • Add approximately 0.15 mL of anhydrous THF-d₈ to the NMR tube to provide a lock signal.

  • Cap the NMR tube securely.

3. NMR Data Acquisition:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Pulse Sequence: A standard 1D proton pulse sequence.

  • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the protons being quantified (both analyte and IS). A value of 30 seconds is generally sufficient to ensure full relaxation.

  • Number of Scans (ns): Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 250:1 for the signals of interest).

  • Other Parameters: Standard spectral width, acquisition time, and pulse width.

4. Data Processing and Analysis:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

  • Integrate the well-resolved signals of the analyte (e.g., the α-proton of this compound at ~6.15 ppm) and the internal standard (the olefinic protons of COD at ~5.6 ppm).

  • Calculate the concentration of the Grignard reagent using the following formula:

    Concentration (M) = (I_analyte / N_analyte) * (N_IS / I_IS) * (m_IS / MW_IS) * (1 / V_analyte)

    Where:

    • I_analyte = Integral of the analyte signal

    • N_analyte = Number of protons for the analyte signal (e.g., 1 for the α-proton)

    • I_IS = Integral of the internal standard signal

    • N_IS = Number of protons for the internal standard signal (4 for the olefinic protons of COD)

    • m_IS = Mass of the internal standard (in g)

    • MW_IS = Molecular weight of the internal standard (108.19 g/mol for COD)

    • V_analyte = Volume of the analyte solution (in L)

qNMR_Workflow qNMR Experimental Workflow for Grignard Reagent Analysis cluster_prep Sample Preparation (Inert Atmosphere) cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis weigh_IS Accurately weigh internal standard (IS) add_grignard Add precise volume of Grignard solution weigh_IS->add_grignard add_solvent Add deuterated solvent (THF-d₈) add_grignard->add_solvent setup_params Set acquisition parameters (d1, ns, etc.) add_solvent->setup_params acquire_spectrum Acquire ¹H NMR spectrum setup_params->acquire_spectrum process_data Fourier transform, phase, and baseline correct acquire_spectrum->process_data integrate_peaks Integrate analyte and IS signals process_data->integrate_peaks calculate_conc Calculate concentration integrate_peaks->calculate_conc

Caption: Workflow for the quantitative NMR analysis of a Grignard reagent solution.

Comparison with an Alternative Method: Titration

While qNMR is a powerful tool, titration remains a widely used method for determining the concentration of Grignard reagents.

FeatureQuantitative NMR (qNMR)Titration (e.g., with I₂)
Principle Signal intensity is directly proportional to the number of nuclei.Chemical reaction with a titrant to a defined endpoint.
Advantages - Non-destructive- Provides structural information (purity check)- Can quantify multiple species simultaneously- High precision and accuracy- Relatively simple and inexpensive equipment- Well-established methods
Disadvantages - Requires access to an NMR spectrometer- Higher initial instrument cost- Requires careful setup of acquisition parameters- Destructive- Can be affected by the presence of other basic species- Endpoint determination can be subjective
Typical Precision < 1% RSD1-2% RSD

References

Quantitative Analysis of Grignard Reaction Conversion: A Comparison of GC-MS and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Grignard reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis, critical in the production of a vast array of chemical compounds, including active pharmaceutical ingredients (APIs). Accurate and precise monitoring of reaction conversion is essential for process optimization, yield maximization, and ensuring the safety of this often highly exothermic reaction. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the quantitative analysis of Grignard reaction conversion, supported by experimental data and detailed protocols.

Comparative Analysis of Analytical Techniques

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for monitoring the progress of Grignard reactions. Its high sensitivity and selectivity allow for the accurate quantification of starting materials, intermediates, and products. However, other techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy also offer viable alternatives, each with distinct advantages and limitations.

GC-MS: A High-Sensitivity Approach

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For Grignard reaction analysis, this typically involves quenching the reaction at specific time points, followed by derivatization of the analytes to increase their volatility and thermal stability for GC analysis.[1][2] The use of an internal standard is crucial for achieving high accuracy and precision in quantitative analysis by correcting for variations in sample preparation and injection volume.

Alternative Method: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a non-destructive technique that provides detailed structural information and can be used for quantitative analysis. Online NMR has been successfully employed for real-time monitoring of Grignard reactions, offering insights into reaction kinetics without the need for sample quenching and preparation.[3] While generally less sensitive than GC-MS, NMR excels in its high precision and minimal matrix effects.[4]

Quantitative Data Presentation

The following table summarizes the performance characteristics of GC-MS and NMR for the quantitative analysis of a model Grignard reaction. The data presented for GC-MS is based on a validated method for a similar quantitative analysis involving derivatization, while the NMR data is representative of its capabilities in quantitative studies.

Parameter GC-MS NMR Spectroscopy
Linearity (R²) ≥ 0.998[5]> 0.99[4]
Limit of Detection (LOD) < 0.01 µg/mL[4]~2 µg/mL
Limit of Quantitation (LOQ) < 0.1 µg/mL[4]~4 µg/mL[4]
Precision (%RSD) ≤ 12%[5]Better repeatability than GC-MS[4]
Accuracy (% Recovery) 80 - 115%[5]87 - 119%[4]
Sample Preparation Quenching and derivatization requiredMinimal to no sample preparation for online monitoring
Analysis Time Longer due to sample preparation and chromatographyFaster for real-time monitoring
Selectivity High, especially with MS/MSGood, but spectral overlap can be a challenge

Experimental Protocols

1. Quantitative Analysis of a Grignard Reaction using GC-MS

This protocol describes the monitoring of the reaction between an aryl halide and a ketone to form a tertiary alcohol.

a. Reagents and Materials:

  • Aryl halide (e.g., Bromobenzene)

  • Magnesium turnings

  • Ketone (e.g., Acetone)

  • Anhydrous diethyl ether or THF

  • Internal Standard (e.g., Dodecane)

  • Saturated aqueous ammonium (B1175870) chloride (for quenching)

  • Silylating agent: N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)[1][6]

  • Anhydrous pyridine (B92270)

  • GC-MS instrument with a suitable capillary column (e.g., DB-5ms)

b. Sample Preparation and Derivatization:

  • At designated time points, withdraw an aliquot (e.g., 0.1 mL) of the reaction mixture under an inert atmosphere.

  • Immediately quench the aliquot by adding it to a vial containing a known volume of a standard solution of the internal standard (e.g., 1 mL of dodecane (B42187) in diethyl ether) and saturated aqueous ammonium chloride (1 mL).

  • Vortex the mixture vigorously for 30 seconds and allow the layers to separate.

  • Transfer the organic layer to a clean vial.

  • To the organic extract, add anhydrous pyridine (50 µL) followed by MSTFA (100 µL).[7]

  • Cap the vial tightly and heat at 70°C for 30 minutes to ensure complete silylation of the alcohol product.[7]

  • Cool the sample to room temperature before GC-MS analysis.

c. GC-MS Parameters:

  • Injector Temperature: 250°C

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program: Initial temperature of 50°C (hold for 2 min), ramp to 280°C at 15°C/min, and hold for 5 min.[8]

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-550

2. Quantitative Analysis using NMR Spectroscopy

For online monitoring, the reaction is typically performed in a flow reactor that passes through the NMR spectrometer. For offline analysis, an aliquot of the reaction mixture is quenched, and the solvent is evaporated. The residue is then dissolved in a deuterated solvent containing a known concentration of an internal standard (e.g., 1,3,5-trimethoxybenzene).

Visualization of Experimental Workflows

GCMS_Workflow cluster_reaction Grignard Reaction cluster_sampling Sampling & Quenching cluster_prep Sample Preparation cluster_analysis Analysis Reaction Reaction Mixture (Aryl Halide, Mg, Ketone) Sampling Withdraw Aliquot Reaction->Sampling Quenching Quench with aq. NH4Cl & Internal Standard Sampling->Quenching Extraction Extract Organic Layer Quenching->Extraction Derivatization Silylation with MSTFA Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS NMR_Workflow cluster_reaction Grignard Reaction cluster_analysis Online Analysis cluster_data Data Processing Reaction Flow Reactor NMR Online NMR Spectrometer Reaction->NMR Data Real-time Concentration Data NMR->Data

References

A Comparative Guide to Magnesium Activation Methods for Enhanced Vinylation Yields

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The formation of vinyl Grignard reagents is a cornerstone of organic synthesis, pivotal for the introduction of vinyl moieties in the development of novel chemical entities. The efficiency of this reaction, and consequently the yield of the subsequent vinylation, is critically dependent on the activation of magnesium metal. This guide provides an objective comparison of various magnesium activation methods, supported by experimental data, to aid researchers in selecting the optimal conditions for their synthetic needs.

Performance Comparison of Magnesium Activation Methods

The choice of magnesium activator significantly impacts the initiation, rate, and yield of vinyl Grignard formation. While a direct comparative study of vinylation yields under identical conditions is not extensively documented, the following table summarizes reported yields for vinyl Grignard formation or subsequent vinylation reactions using different activation methods. It is important to note that reaction conditions and substrates may vary between studies, affecting direct comparability.

Magnesium ActivatorPrinciple of ActivationReported Yield (%)Substrate/ConditionsAdvantagesDisadvantages
Iodine (I₂) Chemical etching of the MgO layer74-91%[1]Di-n-butyldivinyltin synthesisSimple, common, and effective for many substrates.[2][3]Can sometimes be sluggish to initiate.
1,2-Dibromoethane (B42909) (DBE) In situ formation of MgBr₂ and ethene gas, exposing fresh Mg surfaceNot explicitly quantified in comparative studiesGeneral Grignard synthesisInitiation is readily observable by gas evolution.[4]Introduces an additional halide to the reaction mixture.
Rieke Magnesium Reduction of MgCl₂ to form highly reactive, fine Mg powder"Excellent" yields reported[5]Functionalized aryl and vinyl halidesHigh reactivity allows for Grignard formation from less reactive halides and at low temperatures.[5]Requires separate preparation of the activated magnesium, which can be pyrophoric.[5]
DIBAH Reduction of MgO layer and removal of trace waterMarginal improvement over other methods reported[6]Aryl and alkyl halidesAlso acts as a drying agent.[2]Introduces a reactive aluminum hydride species.
Mechanical/Physical (Stirring, Crushing, Sonication) Physical removal of the passivating MgO layerComplete conversion reported with sonication[7]2-bromopyridineAvoids chemical activators.[2]Can be difficult to reproduce and scale up.
Continuous Flow In-line activation and reaction93%2-vinylthiophene synthesisEnhanced safety, scalability, and reproducibility.Requires specialized equipment.

Experimental Protocols

Detailed methodologies for the key activation techniques are provided below. These protocols are generalized and may require optimization for specific substrates and scales.

Iodine Activation

This is one of the most common and straightforward methods for activating magnesium turnings.

Materials:

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (B95107) (THF) or diethyl ether (Et₂O)

  • Iodine crystal

  • Vinyl bromide

  • Reaction flask, condenser, and addition funnel (oven-dried)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an addition funnel, add magnesium turnings under a positive pressure of an inert gas.

  • Add a single, small crystal of iodine to the flask.

  • Gently warm the flask with a heat gun until purple iodine vapors are observed, then allow it to cool to room temperature.

  • Add a small amount of anhydrous solvent to just cover the magnesium turnings.

  • Add a small portion of the vinyl bromide solution in the anhydrous solvent from the addition funnel.

  • The reaction is initiated when the brown color of the iodine disappears and gentle bubbling is observed. If the reaction does not start, gentle warming can be applied.

  • Once initiated, add the remaining vinyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue stirring until the magnesium is consumed.

1,2-Dibromoethane (DBE) Activation

The "entrainment method" using DBE provides a clear visual indication of activation.

Materials:

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)

  • 1,2-Dibromoethane (DBE)

  • Vinyl bromide

  • Reaction flask, condenser, and addition funnel (oven-dried)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Set up the reaction apparatus as described for the iodine activation method.

  • Add magnesium turnings to the flask under an inert atmosphere.

  • Add a small amount of anhydrous solvent to cover the magnesium.

  • Add a few drops of 1,2-dibromoethane to the stirred suspension of magnesium.

  • Successful activation is indicated by the evolution of ethene gas (bubbling).

  • Once the bubbling subsides, add a small portion of the vinyl bromide solution to initiate the Grignard formation.

  • Proceed with the dropwise addition of the remaining vinyl bromide solution.

Rieke Magnesium Preparation and Use

This method generates highly reactive magnesium for challenging substrates.

Materials:

  • Anhydrous magnesium chloride (MgCl₂)

  • Potassium metal

  • Anhydrous tetrahydrofuran (THF)

  • Naphthalene (optional, as an electron carrier)

  • Reaction vessel for reduction (e.g., Schlenk flask)

  • Vinyl bromide

Procedure for Rieke Magnesium Preparation:

  • In an oven-dried Schlenk flask under an inert atmosphere, add anhydrous MgCl₂ and potassium metal.

  • Add anhydrous THF and a catalytic amount of naphthalene.

  • Stir the mixture at room temperature. The reaction is complete when the potassium metal is consumed, and a dark grey or black suspension of Rieke magnesium is formed.

  • The supernatant containing the soluble byproducts can be removed via cannula, and the Rieke magnesium washed with fresh anhydrous THF.

Procedure for Vinylation:

  • To the freshly prepared suspension of Rieke magnesium in THF at the desired temperature (can be as low as -78 °C), add the vinyl bromide solution dropwise.

  • The reaction is typically very fast. After the addition, the vinyl Grignard reagent is ready for the subsequent vinylation step.

Visualizing the Workflow and Logic

To better understand the experimental processes and the underlying chemical logic, the following diagrams have been generated using the DOT language.

Experimental_Workflow cluster_prep Preparation cluster_activation Mg Activation cluster_grignard Grignard Formation cluster_vinylation Vinylation Reaction glassware Oven-Dried Glassware mg Magnesium Turnings glassware->mg reagents Anhydrous Reagents activator Activator (I₂, DBE, etc.) reagents->activator activated_mg Activated Mg mg->activated_mg Activation activator->activated_mg grignard Vinylmagnesium Bromide activated_mg->grignard vinyl_bromide Vinyl Bromide vinyl_bromide->grignard product Vinylated Product grignard->product electrophile Electrophile (R-X) electrophile->product Reaction

Caption: A generalized experimental workflow for vinylation using a Grignard reagent.

Activation_Logic cluster_methods Activation Methods start Start: Inactive Mg (MgO layer) chemical Chemical (I₂, DBE, DIBAH) start->chemical mechanical Mechanical/Physical (Stirring, Crushing, Sonication) start->mechanical rieke Rieke Mg (Chemical Reduction) start->rieke active_mg Active Mg Surface chemical->active_mg mechanical->active_mg rieke->active_mg end Vinyl Grignard Formation active_mg->end Reaction with Vinyl Bromide

Caption: Logical relationship of different magnesium activation pathways.

References

A Comparative Guide to the Stereoselectivity of Vinylmagnesium Bromide Additions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The addition of vinylmagnesium bromide to carbonyl compounds is a fundamental carbon-carbon bond-forming reaction, yielding valuable allylic alcohols that serve as versatile intermediates in the synthesis of complex molecules, including natural products and pharmaceuticals. Controlling the stereochemistry of this addition is crucial for accessing stereochemically pure building blocks. This guide provides an objective comparison of the stereoselectivity of this compound additions under various conditions, supported by experimental data, detailed protocols, and mechanistic insights.

Diastereoselective Additions to Chiral Carbonyls

The stereochemical outcome of the addition of this compound to chiral aldehydes and ketones is primarily governed by the interplay of steric and electronic factors, which can be rationalized using established stereochemical models such as the Felkin-Anh and Cram chelation models. The diastereoselectivity is highly dependent on the substrate structure, particularly the nature of substituents at the α- and β-positions to the carbonyl group, and the reaction conditions, including the use of Lewis acids.

The Competing Models: Felkin-Anh vs. Chelation Control

The stereochemical course of nucleophilic additions to chiral carbonyl compounds can often be predicted by considering two key models: the Felkin-Anh model, which is based on minimizing steric interactions in a non-chelated transition state, and the Cram chelation model, which applies when a chelating group is present at the α- or β-position.

In the Felkin-Anh model , the largest substituent on the α-carbon orients itself perpendicular to the carbonyl group to minimize steric strain. The nucleophile then attacks the carbonyl carbon from the less hindered face, following the Bürgi-Dunitz trajectory. This typically leads to the anti diastereomer.

Conversely, in the presence of a Lewis basic group (e.g., an alkoxy or protected amino group) at the α- or β-position, a chelation-controlled pathway can operate. The magnesium atom of the Grignard reagent coordinates to both the carbonyl oxygen and the Lewis basic group, forming a rigid cyclic transition state. This forces the nucleophile to attack from the opposite face compared to the Felkin-Anh model, leading to the formation of the syn diastereomer.

Performance Comparison: Diastereoselectivity in Practice

The choice between a chelation-controlled and a non-chelation (Felkin-Anh) pathway can be influenced by the solvent and the presence of additional Lewis acids.

Table 1: Lewis Acid Mediated Addition of this compound to a Chiral α-Alkoxy Aldehyde [1]

EntryLewis AcidSolventTemperature (°C)Diastereomeric Ratio (anti:syn)Yield (%)
1ZnBr₂THF-78No selectivity-
2BF₃·OEt₂THF-78No selectivity-
3TiCl₄THF-78No selectivity-
4-THFrt70:3062
5Ti(OiPr)₄CH₂Cl₂rt85:1575
6MgBr₂·OEt₂CH₂Cl₂rt>95:582

As shown in Table 1, the addition of this compound to the α-alkoxy aldehyde in THF at room temperature shows poor diastereoselectivity.[1] However, the introduction of a chelating Lewis acid, such as MgBr₂·OEt₂, in a less coordinating solvent like dichloromethane (B109758) (CH₂Cl₂) dramatically shifts the equilibrium towards a chelation-controlled pathway, resulting in high diastereoselectivity for the syn product.[1]

A similar high degree of stereocontrol is observed in the addition to N-protected α-amino aldehydes. For instance, the addition of this compound to an N-tosyl protected Garner's aldehyde analog proceeds with an 8.5:1 diastereomeric ratio in favor of the anti product, consistent with a Felkin-Anh model.[2][3]

Enantioselective Additions to Prochiral Carbonyls

Achieving high enantioselectivity in the addition of this compound to prochiral aldehydes and ketones requires the use of a chiral ligand to create a chiral environment around the magnesium center. While highly effective catalytic systems for this compound itself are not extensively reported, the use of chiral ligands with other Grignard reagents provides a valuable benchmark. For example, the addition of ethylmagnesium bromide to acetophenone (B1666503) in the presence of a chiral biaryl ligand derived from 1,2-diaminocyclohexane (DACH) can achieve up to 95% enantiomeric excess (ee).[4] While a direct high-ee example for this compound is less common, a study on the enantioselective vinylation of aldehydes using a magnesium (S)-3,3'-dimethyl BINOLate complex with deactivated this compound reported an ee of up to 63%.[5] This suggests that with further ligand and reaction condition optimization, high enantioselectivity with this compound is an attainable goal.

Validation of Stereoselectivity

The determination of diastereomeric ratios and enantiomeric excess is critical for validating the stereochemical outcome of these reactions. The two primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Chiral High-Performance Liquid Chromatography (HPLC).

NMR Spectroscopy for Diastereomeric Ratio Determination

¹H NMR spectroscopy is a powerful tool for determining the ratio of diastereomers in a product mixture. Diastereomers are distinct compounds with different physical properties, and thus their corresponding protons will have different chemical shifts in the NMR spectrum. By integrating the signals of unique, well-resolved protons for each diastereomer, their relative ratio can be accurately calculated. For complex spectra where signals overlap, 2D NMR techniques or the use of chiral shift reagents can aid in resolving the signals.

Chiral HPLC for Enantiomeric Excess Determination

Chiral HPLC is the gold standard for determining the enantiomeric excess of a chiral product. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. The two enantiomers will have different retention times, and the area under each peak in the chromatogram is proportional to the amount of that enantiomer present. The enantiomeric excess can then be calculated from the integrated peak areas.

Experimental Protocols

General Procedure for the Preparation of this compound

This protocol is based on established literature procedures.[6]

Materials:

Procedure:

  • All glassware is flame-dried under an inert atmosphere (e.g., nitrogen or argon).

  • Magnesium turnings and a crystal of iodine are placed in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

  • A small amount of anhydrous THF is added to cover the magnesium.

  • A solution of vinyl bromide in anhydrous THF is prepared in the dropping funnel. A small portion of this solution is added to the magnesium suspension to initiate the reaction (indicated by the disappearance of the iodine color and gentle reflux).

  • Once the reaction has started, the remaining vinyl bromide solution is added dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, the mixture is stirred at room temperature for an additional hour to ensure complete reaction. The resulting gray solution is the this compound reagent.

Diastereoselective Addition of this compound under Chelation Control

This protocol is a representative example based on the data presented in Table 1.[1]

Materials:

  • Chiral α-alkoxy aldehyde

  • Magnesium bromide diethyl etherate (MgBr₂·OEt₂)

  • This compound solution in THF

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

Procedure:

  • The chiral α-alkoxy aldehyde and MgBr₂·OEt₂ (1.2 equivalents) are dissolved in anhydrous CH₂Cl₂ in a flame-dried flask under an inert atmosphere.

  • The solution is stirred at room temperature for 30 minutes.

  • The this compound solution (1.5 equivalents) is added dropwise to the stirred solution at room temperature.

  • The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.

  • The mixture is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography, and the diastereomeric ratio is determined by ¹H NMR analysis.

Chiral HPLC Analysis of Allylic Alcohols

This is a general protocol and may require optimization for specific products.[7]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral stationary phase column (e.g., Chiralpak AD-H, Chiralcel OD-H).

Procedure:

  • Mobile Phase Preparation: A mixture of n-hexane and isopropanol (B130326) (e.g., 90:10 v/v) is prepared and degassed. The optimal mobile phase composition must be determined experimentally.

  • Sample Preparation: A small amount of the purified allylic alcohol is dissolved in the mobile phase to a concentration of approximately 1 mg/mL.

  • Analysis: The sample is injected onto the chiral column, and the chromatogram is recorded. The retention times and peak areas of the two enantiomers are determined.

  • Calculation of Enantiomeric Excess (ee): ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100

This guide provides a framework for understanding and predicting the stereochemical outcomes of this compound additions. By carefully selecting the substrate, reaction conditions, and, where applicable, a chiral ligand, researchers can effectively control the stereoselectivity of this powerful reaction to access valuable, stereochemically defined building blocks for their synthetic endeavors.

References

A Comparative Analysis of Vinyl Bromide and Vinyl Chloride for Grignard Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The generation of vinyl Grignard reagents is a fundamental transformation in organic synthesis, enabling the formation of carbon-carbon bonds crucial for constructing complex molecules. The choice of the starting vinyl halide—typically vinyl bromide or vinyl chloride—presents a critical decision for chemists, involving a trade-off between reactivity, cost, and handling considerations. This guide provides an objective, data-driven comparison to inform the selection of the optimal reagent for specific research and development applications.

Physical and Chemical Properties

The inherent physical and chemical properties of vinyl bromide and vinyl chloride directly influence their behavior in Grignard synthesis, particularly concerning reactivity and handling. Vinyl bromide's lower C-X bond dissociation energy compared to vinyl chloride indicates a more facile reaction with magnesium. However, their low boiling points necessitate careful handling procedures.

PropertyVinyl BromideVinyl ChlorideSupporting Data
Molecular Formula C₂H₃BrC₂H₃Cl[1][2]
Molecular Weight 106.95 g/mol 62.50 g/mol [1][2]
Boiling Point 15.6 °C-13.4 °C[2][3][4]
Density (Liquid) ~1.517 g/cm³~0.91 g/cm³ at 20°C[3][5]
C-X Bond Reactivity Higher (weaker C-Br bond)Lower (stronger C-Cl bond)[6][7][8]

Reactivity and Performance in Grignard Synthesis

The formation of a Grignard reagent involves the insertion of magnesium into the carbon-halogen bond.[9] The reactivity trend for vinyl halides follows the strength of this bond: C-I > C-Br > C-Cl.[6]

Vinyl Bromide: Due to the weaker carbon-bromine bond, vinyl bromide reacts more readily with magnesium metal. This leads to several advantages in a laboratory setting:

  • Easier Initiation: The reaction often starts with minimal activation of the magnesium.[10]

  • Milder Conditions: The synthesis can typically be performed under standard refluxing tetrahydrofuran (B95107) (THF) conditions.

  • Higher Yields (often): The more favorable kinetics can lead to more efficient conversion to the Grignard reagent.

Vinyl Chloride: The stronger carbon-chlorine bond makes vinyl chloride significantly less reactive towards magnesium.[7][8] Historically, forming the Grignard reagent from vinyl chloride was considered impractical without specialized conditions.[7]

  • Difficult Initiation: Requires more rigorous activation of the magnesium (e.g., using iodine or 1,2-dibromoethane) and often higher temperatures.

  • Harsher Conditions: The use of THF is essential, as it is a more suitable solvent for less reactive halides compared to diethyl ether.[9] The reaction may require elevated temperatures to proceed at a reasonable rate.[7]

  • Potential for Lower Yields: The sluggish reactivity can lead to incomplete conversion or the formation of side products.

The stereochemistry of the halogen-metal exchange for vinyl halides generally proceeds with retention of the vinyl group's configuration for both bromide and chloride.[11][12]

Experimental Protocols

All Grignard reactions must be conducted under strictly anhydrous conditions in an inert atmosphere (e.g., nitrogen or argon), as the reagents react readily with protic compounds like water.[6][13]

Protocol 1: Synthesis of Vinylmagnesium Bromide

This protocol is a standard laboratory procedure for generating this compound.

  • Apparatus Setup: A three-necked, oven-dried flask is equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet. Magnesium turnings are added to the flask.

  • Solvent Addition: Anhydrous THF is added to cover the magnesium.[10]

  • Initiation: A small amount of the vinyl bromide solution (dissolved in THF) is added to the flask. The reaction is often initiated by gentle warming or the addition of an iodine crystal.

  • Addition: Once the reaction begins (indicated by bubbling and a gentle reflux), the remaining vinyl bromide solution is added dropwise from the dropping funnel at a rate that maintains a steady reflux.[10]

  • Completion: After the addition is complete, the mixture is typically refluxed for an additional 30-60 minutes to ensure full conversion. The resulting grey-to-brown solution is the this compound reagent.[1][10]

Protocol 2: Synthesis of Vinylmagnesium Chloride

This protocol is adapted for the lower reactivity and gaseous state of vinyl chloride.

  • Apparatus Setup: A similar three-necked flask setup is used, but the dropping funnel is replaced with a gas dispersion tube that extends below the solvent surface.

  • Activation: Magnesium turnings in anhydrous THF are activated more aggressively, for example, by adding a few drops of ethyl bromide and iodine crystals and warming until the color fades.[7]

  • Addition: Vinyl chloride gas is bubbled through the stirred magnesium suspension. The reaction temperature is typically maintained between 50-60°C to facilitate the reaction.[7]

  • Completion: The flow of vinyl chloride is continued until the magnesium is consumed. The reaction progress can be monitored by the uptake of the gas. The resulting solution is vinylmagnesium chloride.

Mandatory Visualizations

Grignard_Synthesis_Workflow cluster_setup 1. Apparatus Setup cluster_reagent_prep 2. Reagent Preparation cluster_reaction 3. Reaction cluster_product 4. Product Setup Oven-dried Glassware (3-neck flask, condenser) Inert Inert Atmosphere (N2 or Argon) Setup->Inert Mg Magnesium Turnings Inert->Mg Solvent Add Anhydrous THF Mg->Solvent Initiation Initiate Reaction (warming, I2 crystal) Solvent->Initiation VinylHalide Prepare Vinyl Halide (as solution or gas) Addition Slow Addition of Vinyl Halide VinylHalide->Addition Initiation->Addition Reflux Maintain Reflux Addition->Reflux Completion Stir to Completion Reflux->Completion Grignard Vinylmagnesium Halide (R-MgX) Solution Completion->Grignard Comparison_Logic cluster_Br Vinyl Bromide cluster_Cl Vinyl Chloride Start Select Vinyl Halide for Grignard Synthesis Reactivity_Br Higher Reactivity (Weaker C-Br Bond) Start->Reactivity_Br Priority: Ease of Reaction Reactivity_Cl Lower Reactivity (Stronger C-Cl Bond) Start->Reactivity_Cl Priority: Low Cost Cost_Br Higher Cost Reactivity_Br->Cost_Br Trade-off Handling_Br Volatile Liquid (BP 16°C) Slightly easier handling Cost_Cl Lower Cost (Commodity Chemical) Reactivity_Cl->Cost_Cl Trade-off Handling_Cl Gas (BP -13°C) Requires gas handling setup

References

The Regioselectivity of Vinylmagnesium Bromide Addition to Enones: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The addition of organometallic reagents to α,β-unsaturated ketones (enones) is a cornerstone of organic synthesis, offering a powerful method for carbon-carbon bond formation. However, the regioselectivity of this reaction—whether the nucleophile adds directly to the carbonyl carbon (1,2-addition) or to the β-carbon (1,4-conjugate addition)—is a critical consideration that dictates the final product. This guide provides an objective comparison of the regioselectivity of vinylmagnesium bromide addition to enones under both uncatalyzed and copper-catalyzed conditions, supported by experimental data and detailed protocols.

Uncatalyzed vs. Copper-Catalyzed Addition: A Head-to-Head Comparison

The addition of this compound to enones can be effectively steered toward either 1,2- or 1,4-addition by the presence or absence of a copper(I) catalyst. In the absence of a catalyst, the "hard" nature of the Grignard reagent typically leads to a preference for 1,2-addition. Conversely, the introduction of a catalytic amount of a copper(I) salt generates a "softer" organocuprate species in situ, which overwhelmingly favors 1,4-conjugate addition.

This dramatic shift in regioselectivity is a powerful tool for synthetic chemists, allowing for the selective formation of either allylic alcohols or β-vinyl ketones from the same starting materials.

Quantitative Data Summary

The following table summarizes the typical product distribution for the addition of this compound to the model enone, cyclohexenone.

CatalystProduct TypeProduct Ratio (1,2:1,4)Yield (%)
None1,2-AdditionPredominantly 1,295% (of 1,2-product)[1]
Copper(I) Chloride (CuCl)1,4-AdditionPredominantly 1,4High (specific yield varies)

Reaction Pathways

The two reaction pathways can be visualized as follows:

G cluster_uncatalyzed Uncatalyzed Reaction cluster_catalyzed Catalyzed Reaction Enone Enone (Cyclohexenone) Product12 1,2-Addition Product (Allylic Alcohol) Enone->Product12 1,2-Addition Product14 1,4-Addition Product (β-Vinyl Ketone) Enone->Product14 1,4-Addition VinylMgBr Vinylmagnesium Bromide Uncatalyzed Uncatalyzed Pathway Catalyzed Copper-Catalyzed Pathway CuCl CuCl (cat.)

Caption: Reaction pathways for this compound addition to an enone.

Experimental Protocols

Preparation of this compound

A detailed procedure for the preparation of this compound is available in Organic Syntheses.[2] The following is a summary of the key steps:

Materials:

Procedure:

  • In a flame-dried, three-necked flask equipped with a reflux condenser, mechanical stirrer, and a dropping funnel, place the magnesium turnings.

  • Add enough anhydrous THF to cover the magnesium.

  • Initiate the reaction by adding a small amount of vinyl bromide.

  • Once the reaction has started, add the remaining vinyl bromide, dissolved in THF, dropwise at a rate that maintains a moderate reflux.

  • After the addition is complete, continue to stir the mixture at room temperature to ensure complete reaction.

Uncatalyzed 1,2-Addition to Cyclohexenone

This protocol is adapted from general procedures for Grignard reactions.[3]

Materials:

  • This compound solution in THF

  • Cyclohexenone

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride solution

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve cyclohexenone in anhydrous diethyl ether and cool the solution to 0 °C in an ice bath.

  • Slowly add the this compound solution dropwise to the stirred solution of cyclohexenone.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Cool the reaction mixture to 0 °C and quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-vinylcyclohex-2-en-1-ol.

Copper(I)-Catalyzed 1,4-Conjugate Addition to Cyclohexenone

This protocol is adapted from established procedures for copper-catalyzed conjugate additions of Grignard reagents.[4]

Materials:

  • This compound solution in THF

  • Cyclohexenone

  • Copper(I) chloride (CuCl)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

Procedure:

  • In a flame-dried flask under an inert atmosphere, suspend copper(I) chloride in anhydrous diethyl ether and cool the mixture to -20 °C.

  • Slowly add the this compound solution dropwise to the stirred CuCl suspension. Stir the mixture for 30 minutes at -20 °C to form the organocuprate reagent.

  • In a separate flame-dried flask, dissolve cyclohexenone in anhydrous diethyl ether and cool to -78 °C.

  • Transfer the prepared organocuprate solution to the cyclohexenone solution via cannula at -78 °C.

  • Stir the reaction mixture at -78 °C for 1-2 hours, then allow it to warm slowly to room temperature.

  • Quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-vinylcyclohexan-1-one.

Experimental Workflow

The general workflow for conducting these comparative experiments is outlined below.

G Start Start: Prepare This compound Split Divide Grignard Reagent Start->Split Uncatalyzed Uncatalyzed Reaction: Add to Enone at 0°C Split->Uncatalyzed Path A Catalyzed Catalyzed Reaction: Form Cuprate, then add to Enone at -78°C Split->Catalyzed Path B Workup1 Aqueous Workup (NH4Cl) Uncatalyzed->Workup1 Workup2 Aqueous Workup (NH4Cl) Catalyzed->Workup2 Analysis Product Analysis: NMR, GC-MS Workup1->Analysis Workup2->Analysis Compare Compare 1,2 vs. 1,4 Product Ratios and Yields Analysis->Compare

References

A Comparative Guide to Greener Alternatives for Vinyl Bromide in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of organic synthesis is continually evolving, driven by the dual needs for efficiency and sustainability. Vinyl bromide, a versatile C2 building block, has long been a staple in forming carbon-carbon and carbon-heteroatom bonds, particularly in transition-metal-catalyzed cross-coupling reactions. However, its high volatility, gaseous state at room temperature (boiling point: 15.8 °C), and classification as a suspected human carcinogen present significant handling and environmental challenges. This guide provides a comprehensive comparison of greener, safer, and more practical alternatives to vinyl bromide, focusing on their performance in key synthetic transformations, supported by experimental data and detailed protocols.

At a Glance: Performance Comparison of Vinylating Agents

The selection of an appropriate vinylating agent is critical and depends on factors such as substrate scope, functional group tolerance, reaction conditions, and safety profile. Below is a comparative summary of vinyl bromide and its greener alternatives in the Suzuki-Miyaura cross-coupling reaction with 4-bromoanisole (B123540) as a representative substrate.

Vinylating AgentReagent ClassTypical Reaction ConditionsYield (%)Key AdvantagesKey Disadvantages
Vinyl Bromide OrganohalidePd catalyst, base, solvent (e.g., THF, Toluene)Variable, often high but substrate-dependentHigh reactivityGas, toxic, carcinogenic, difficult to handle
Potassium Vinyltrifluoroborate OrganoboronPdCl₂(dppf), Cs₂CO₃, THF/H₂O, 80 °C, 12 h72[1]Air- and moisture-stable solid, low toxicity, easy to handleRequires stoichiometric base, potential for exothermic reactions[2]
Vinyl Tosylates Vinyl SulfonatePd(OAc)₂, PCy₃, K₃PO₄, Dioxane/H₂O, 110 °C, 2 hGood to excellent[3][4]Stable liquids or solids, good reactivitySynthesis can involve hazardous reagents
Vinyl Acetate (B1210297) Vinyl EsterPd(OAc)₂, P(o-tol)₃, Et₃N, CH₃CN, 100 °C, 24 h~60-70[5]Inexpensive, readily available liquid, low toxicityGenerally lower reactivity than other alternatives

In-Depth Analysis of Green Alternatives

Potassium Vinyltrifluoroborate: The Stable and Safe Workhorse

Potassium vinyltrifluoroborate has emerged as a leading green alternative to vinyl bromide due to its exceptional stability and ease of handling. It is a crystalline solid that is stable to both air and moisture, eliminating the need for specialized handling techniques required for gaseous vinyl bromide.[1]

Performance Data:

In Suzuki-Miyaura cross-coupling reactions, potassium vinyltrifluoroborate demonstrates excellent performance across a wide range of aryl and heteroaryl electrophiles. For example, the reaction with 4-bromoacetophenone yields the corresponding styrene (B11656) in 85% yield.[6] It is compatible with various functional groups, including ketones, esters, and nitriles.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromoacetophenone with Potassium Vinyltrifluoroborate [6]

  • Reaction Setup: A sealable reaction tube is charged with 4-bromoacetophenone (1.00 mmol), potassium vinyltrifluoroborate (1.00 mmol), cesium carbonate (3.00 mmol), palladium(II) chloride (0.02 mmol), and triphenylphosphine (B44618) (0.06 mmol).

  • Reagents Addition: A 9:1 mixture of THF and water (2 mL) is added to the tube.

  • Reaction Conditions: The tube is sealed and heated to 85 °C for 22 hours with stirring.

  • Workup and Purification: After cooling, the reaction mixture is diluted with water and extracted with dichloromethane. The combined organic layers are concentrated, and the crude product is purified by silica (B1680970) gel chromatography to yield 1-(4-vinylphenyl)ethanone.

Green Chemistry Metrics:

  • Atom Economy: For the coupling of bromobenzene (B47551) and potassium vinyltrifluoroborate to form styrene, the atom economy is a significant improvement over reactions involving more complex organometallic reagents.

  • E-Factor: The use of a stable solid reagent and the potential for recycling the palladium catalyst can lead to a lower E-factor compared to processes that generate more waste.

Vinyl Sulfonates (Tosylates and Triflates): The Reactive and Versatile Alternatives

Vinyl sulfonates, such as vinyl tosylates and triflates, are highly effective vinylating agents in a variety of cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings.[3][7][8] They are typically stable liquids or solids with higher boiling points than vinyl bromide, making them easier and safer to handle.

Performance Data:

Vinyl tosylates have been successfully coupled with a range of aryl and vinyl boronic acids in high yields. For instance, the Suzuki-Miyaura coupling of various arylboronic acids with monofluorovinyl tosylate proceeds in excellent yields, demonstrating broad functional group tolerance.[4]

Experimental Protocol: Suzuki-Miyaura Coupling of an Arylboronic Acid with a Vinyl Tosylate [3]

  • Reaction Setup: A reaction vessel is charged with the aryl tosylate (1.0 mmol), the arylboronic acid (2.0 mmol), and potassium phosphate (B84403) (3.0 mmol).

  • Catalyst Addition: Palladium(II) acetate (2 mol %) and the appropriate phosphine (B1218219) ligand (e.g., L2, 4 mol %) are added.

  • Reaction Conditions: tert-Amyl alcohol (2 mL) is added, and the mixture is heated to 110 °C for 2 hours.

  • Workup and Purification: The reaction mixture is cooled, diluted with an organic solvent, and washed with water. The organic layer is dried, concentrated, and the product is purified by chromatography.

Vinyl Acetate: The Economical and Readily Available Option

Vinyl acetate is an inexpensive and widely available liquid reagent that can serve as a vinyl source in cross-coupling reactions, particularly the Heck reaction.[6][8] Its low toxicity and ease of handling make it an attractive green alternative.

Performance Data:

While generally less reactive than other alternatives, vinyl acetate can effectively participate in Heck reactions with aryl halides to produce substituted styrenes. Yields are typically moderate to good, depending on the substrate and reaction conditions.

Experimental Protocol: Heck Reaction of 4-Bromophenol (B116583) with Styrene (as a model for vinyl acetate reactivity)

  • Reaction Setup: A solution of 4-bromophenol (8.7 mmol) in triethylamine (B128534) (10 mL) is prepared in a reaction flask.

  • Reagents Addition: Styrene (10.8 mmol), tri(o-tolyl)phosphine (0.52 mmol), and palladium(II) acetate (0.087 mmol) are added at room temperature.

  • Reaction Conditions: The mixture is stirred overnight at 100 °C under a nitrogen atmosphere.

  • Workup and Purification: The cooled reaction mixture is added to 1 M HCl (aq.). The aqueous phase is extracted with diethyl ether. The combined organic layers are dried, concentrated, and the product is purified.

Visualizing the Synthesis: Pathways and Workflows

To further clarify the synthetic processes, the following diagrams, generated using Graphviz, illustrate the key reaction mechanisms and experimental workflows.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation [Vinyl-B]⁻ Ar-Pd(II)-Vinyl(L2) Ar-Pd(II)-Vinyl(L2) Transmetalation->Ar-Pd(II)-Vinyl(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-Vinyl(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Catalyst Regeneration Ar-Vinyl Ar-Vinyl (Product) Reductive\nElimination->Ar-Vinyl

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Heck_Reaction_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition R-X R-Pd(II)-X(L2) R-Pd(II)-X(L2) Oxidative\nAddition->R-Pd(II)-X(L2) Carbopalladation Carbopalladation R-Pd(II)-X(L2)->Carbopalladation Alkene Intermediate Intermediate Carbopalladation->Intermediate Beta-Hydride\nElimination Beta-Hydride Elimination Intermediate->Beta-Hydride\nElimination Product Alkene Product Beta-Hydride\nElimination->Product H-Pd(II)-X(L2) H-Pd(II)-X(L2) Beta-Hydride\nElimination->H-Pd(II)-X(L2) Reductive\nElimination_Base Reductive Elimination (Base) H-Pd(II)-X(L2)->Reductive\nElimination_Base Base Reductive\nElimination_Base->Pd(0)L2 Catalyst Regeneration Experimental_Workflow_Suzuki cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup and Purification start Charge flask with solid reagents evacuate Evacuate and backfill with inert gas start->evacuate add_solvents Add degassed solvents evacuate->add_solvents heat Heat and stir for specified time add_solvents->heat monitor Monitor progress by TLC/GC-MS heat->monitor cool Cool to room temperature monitor->cool Reaction complete extract Dilute and perform aqueous extraction cool->extract dry Dry organic layer extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify end Characterize pure product purify->end

References

Safety Operating Guide

Safe Disposal of Vinylmagnesium Bromide: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

Vinylmagnesium bromide, a Grignard reagent, is a highly reactive organometallic compound essential in organic synthesis for creating new carbon-carbon bonds.[1] However, its high reactivity also poses significant safety hazards, including flammability, corrosivity, and a violent reaction with water and air.[1][2][3] Proper handling and disposal are critical to mitigate risks in a laboratory setting. This guide provides detailed procedures for the safe quenching and disposal of this compound.

Immediate Safety and Handling Precautions

A thorough risk assessment must be completed before working with this compound.[1] The primary hazards are associated with its spontaneous and highly exothermic reactivity with air and moisture, as well as the flammability of the ethereal solvents in which it is typically supplied.[1][2][3][4]

Engineering Controls:

  • All work must be conducted in a certified chemical fume hood.[2][5][6]

  • For large-scale operations, use of a glove box under an inert atmosphere (Nitrogen or Argon) is recommended.[1]

Administrative Controls:

  • Never work alone when handling Grignard reagents.[2][6]

  • Notify all other laboratory personnel in the vicinity.[2]

  • Ensure a proper fire extinguisher (dry chemical-based, such as Met-L-X or dry sand) is readily accessible. NEVER use water or carbon dioxide fire extinguishers. [2][5]

Personal Protective Equipment (PPE): The following PPE must be worn at all times:

  • Tight-fitting safety goggles and a face shield.[5][6]

  • Flame-resistant lab coat.[6]

  • A combination of fire-resistant liners and chemical-resistant disposable gloves (e.g., nitrile).[5]

Step-by-Step Disposal Protocol

The primary method for disposing of unreacted or waste this compound is by carefully quenching the reagent to neutralize its reactivity. This process must be performed with caution due to the highly exothermic nature of the reaction.

Experimental Protocol: Quenching of Excess this compound

  • Preparation:

    • Ensure the reaction flask containing the this compound is securely clamped within a chemical fume hood.

    • Place the flask in an ice-water bath to help control the reaction temperature.[7]

    • Have a non-flammable quenching agent ready in a separate addition funnel. Milder quenching agents are preferred to control the reaction rate.[1]

  • Quenching Procedure:

    • With vigorous stirring, slowly and dropwise, add the quenching agent to the this compound solution.[7]

    • Respect the induction period! There may be a delay of several seconds before the reaction begins.[7] Adding the quenching agent too quickly can lead to a violent, uncontrolled reaction.[7]

    • Continue the slow addition until the vigorous reaction ceases.

    • Once the initial vigorous reaction has subsided, a more protic source like dilute acid or water can be slowly added to ensure all the Grignard reagent is consumed.[7] Avoid using strong or concentrated acids, as they can react with residual magnesium to produce highly flammable hydrogen gas.[8]

  • Neutralization and Waste Collection:

    • After the quenching is complete, the resulting solution should be neutralized. The pH can be adjusted using sodium bicarbonate or dilute acid as needed.[9]

    • The final aqueous solution and any solid residues must be collected as hazardous waste.[5][10]

    • Label the waste container clearly with its contents.[10][11][12] Do not mix with incompatible waste streams.[5]

Quantitative Data Summary

For safe and effective quenching, the choice and amount of quenching agent are critical. The following table summarizes common quenching agents and their relevant properties.

Quenching AgentMolarity/ConcentrationKey ConsiderationsRecommended For
Isopropanol (B130326)N/ALess vigorous reaction than water.Initial quenching of small to moderate quantities.[1]
Saturated Aqueous NH₄ClSaturated SolutionMilder and less exothermic than water or dilute acids.[1]Quenching reactions with sensitive substrates.[1]
10% Sulfuric Acid10% v/vUse only after initial quenching with a less reactive agent.[7]Ensuring complete neutralization.[7]
WaterN/ACan be very vigorous and exothermic; potential for splashing.[7]Use with extreme caution and slow, dropwise addition.[7]

Disposal of Empty Containers

Empty containers that held this compound must also be decontaminated before disposal.

  • Leave the empty, uncapped container in the back of the fume hood for several hours to allow any residue to slowly react with atmospheric moisture.[2]

  • Carefully and slowly add isopropanol to the container to quench any remaining residue.[2]

  • Follow with a rinse of methanol, and then a final rinse with water.[2]

  • The rinsates must be collected and disposed of as hazardous waste.[5]

  • After triple rinsing, the container labels should be defaced, and it can be disposed of in the appropriate glass or plastic recycling bin.[13]

Disposal Workflow Diagram

G cluster_prep Preparation & Safety cluster_quench Quenching Procedure cluster_disposal Waste Management A Don Appropriate PPE (FR Coat, Goggles, Face Shield, Gloves) B Work in a Certified Chemical Fume Hood A->B C Prepare Ice Bath and Secure Reagent Flask B->C D Begin Vigorous Stirring of this compound C->D Begin Quenching E Slow, Dropwise Addition of Quenching Agent (e.g., Isopropanol) D->E F Monitor for Cessation of Vigorous Reaction E->F G Slowly Add Dilute Acid or Water to Ensure Complete Neutralization F->G H Neutralize Final Solution (if necessary) G->H Finalize Waste I Collect Aqueous & Solid Waste in a Labeled Hazardous Waste Container H->I J Decontaminate Empty Container (Isopropanol -> Methanol -> Water) K Dispose of Rinsate as Hazardous Waste J->K

References

Personal protective equipment for handling Vinylmagnesium bromide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Vinylmagnesium bromide. It is intended for researchers, scientists, and professionals in drug development who work with this highly reactive Grignard reagent.

Hazard Identification and Chemical Properties

This compound is a highly reactive, flammable, and corrosive organometallic compound.[1][2] It reacts violently with water and is sensitive to air and light.[3][4] It is typically supplied as a solution in a solvent like tetrahydrofuran (B95107) (THF), which is also highly flammable and can form explosive peroxides.[2][3][4]

Summary of Chemical and Safety Data:

PropertyDataCitations
Chemical Name This compound[5]
CAS Number 1826-67-1[2]
Molecular Formula C₂H₃BrMg[4]
Molecular Weight 131.27 g/mol [4]
Appearance Gray to brown-black liquid solution[2][3]
Primary Hazards Highly flammable, Water-reactive (liberates flammable gases), Corrosive (causes severe skin and eye burns), Air and light sensitive[2][3][6]
Solvent Typically Tetrahydrofuran (THF)[2][4]
NFPA 704 Rating Health: 3, Flammability: 3, Instability: 2, Special: W (Water-reactive)[3]

Personal Protective Equipment (PPE)

A comprehensive PPE plan is mandatory when handling this compound to mitigate its significant hazards.

Required Personal Protective Equipment:

Body PartRequired PPECitations
Eye/Face Chemical safety goggles that are tightly sealed and a full-face shield must be worn to protect against splashes and burns.[1][3]
Hands Impervious gloves are required. Butyl rubber or nitrile rubber gloves are recommended. Always inspect gloves for integrity before use.[1]
Body A flame-retardant lab coat must be worn over personal clothing. An apron made of a chemically resistant material is also recommended.[1][3]
Respiratory All handling must be performed in a certified chemical fume hood.[3] If there is a risk of exceeding exposure limits, a NIOSH/MSHA approved respirator should be used.[3][7]

Experimental Protocol: Safe Handling of this compound

Adherence to a strict, step-by-step protocol is crucial for the safe handling of this reagent.

Step 1: Pre-Operational Safety Checks

  • Verify Fume Hood Operation : Ensure the chemical fume hood is functioning correctly and the sash is at the appropriate height.

  • Inert Atmosphere : Prepare an inert atmosphere (Nitrogen or Argon) for the reaction setup. This compound is air-sensitive.[4]

  • Clear Workspace : Keep the work area clear of all incompatible materials, especially water, alcohols, and other protic solvents.[8]

  • Emergency Equipment : Confirm that a Class D fire extinguisher (for flammable metals), safety shower, and eyewash station are immediately accessible.[1][3] Do NOT use water-based extinguishers.[3]

  • Grounding : Ensure all equipment is properly grounded to prevent static discharge, which can ignite flammable vapors.[3][8]

Step 2: Handling and Dispensing

  • Don PPE : Put on all required PPE as detailed in the table above.

  • Inert Gas Blanket : Before opening, ensure the reagent bottle is under a positive pressure of an inert gas if possible.

  • Transferring the Reagent : Use a syringe or cannula that has been purged with inert gas to transfer the this compound solution. All glassware used must be flame-dried or oven-dried to ensure it is free of moisture.[1]

  • Controlled Addition : Add the reagent to the reaction mixture slowly and in a controlled manner to manage any exothermic reaction.[1]

Step 3: Post-Handling and Storage

  • Secure Container : Tightly seal the reagent bottle under an inert atmosphere.

  • Proper Storage : Store the container in a cool, dry, and well-ventilated area designated for flammable and water-reactive materials.[1][3] The storage area should be separate from oxidizing agents and acids.[8]

  • Peroxide Check : Containers should be dated upon opening and periodically tested for the presence of peroxides, as the THF solvent can form them.[3][8] If crystals are observed, this could indicate dangerous peroxide formation; do not move the container and seek professional assistance.[3][8]

  • Decontamination : Decontaminate any equipment that came into contact with the reagent following established laboratory procedures.

  • Hand Washing : Wash hands thoroughly with soap and water after the procedure is complete.[6]

Emergency and Disposal Plan

Spill Response Protocol:

  • Evacuate : Immediately alert personnel in the vicinity and evacuate the area if the spill is large.

  • Isolate : Isolate the spill area and remove all sources of ignition.[3][6]

  • Containment : Do NOT use water.[3] Cover the spill with an inert absorbent material such as dry sand, vermiculite, or clay.[3][6]

  • Collection : Use non-sparking tools to carefully collect the absorbed material into a designated, labeled container for hazardous waste.[6]

  • Ventilation : Ensure the area is well-ventilated.

Waste Disposal Plan:

  • Quenching Unused Reagent : Unused or excess this compound must be quenched carefully. This is a hazardous procedure that should only be performed by trained personnel. A common method involves the slow, controlled addition of the Grignard reagent to a stirred, cooled solution of a less reactive solvent like isopropanol, followed by a more reactive one like ethanol, and finally, very carefully, water.

  • Hazardous Waste Stream : All waste material, including quenched reagent and contaminated absorbents, must be disposed of as hazardous waste.[6] Follow all local, state, and federal regulations for hazardous waste disposal.[3]

First Aid Measures:

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[1][3]

  • Skin Contact : Immediately remove contaminated clothing.[6] If water-reactive products are on the skin, they should be covered with a light oil.[3] Otherwise, flush the skin with plenty of water. Seek medical attention if irritation persists.[3]

  • Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]

  • Ingestion : Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[1][3]

Visual Workflow for Safe Handling

The following diagram outlines the critical steps and decision points for the safe handling of this compound.

G cluster_prep Pre-Operational Checks cluster_ppe Personal Protective Equipment cluster_handling Core Procedure cluster_post Post-Handling prep Step 1: Preparation ppe Step 2: Don PPE prep->ppe handling Step 3: Reagent Handling (Inert Atmosphere) ppe->handling storage Step 4: Storage & Cleanup handling->storage emergency Emergency Occurs? (Spill, Fire, Exposure) handling->emergency Monitor Continuously end Procedure Complete storage->end fume_hood Verify Fume Hood emergency_eq Check Emergency Equipment (Class D Extinguisher) inert_setup Setup Inert Atmosphere grounding Ground Equipment goggles Goggles & Face Shield gloves Impervious Gloves coat Flame-Retardant Coat transfer Transfer Reagent (Dry Syringe/Cannula) reaction Controlled Addition to Reaction secure Secure & Store Reagent decon Decontaminate Glassware dispose Dispose of Waste emergency->storage No emergency_proc Follow Emergency Protocols (Spill/First Aid) emergency->emergency_proc Yes emergency_proc->end

Caption: Workflow for the safe handling of this compound.

References

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Retrosynthesis Analysis

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Vinylmagnesium bromide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.